Product packaging for 4-Bromo-6-fluoroindan-1-one(Cat. No.:CAS No. 174603-56-6)

4-Bromo-6-fluoroindan-1-one

Cat. No.: B066801
CAS No.: 174603-56-6
M. Wt: 229.05 g/mol
InChI Key: KBBCLUTZUIWTON-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroindan-1-one is a high-value, multi-functional synthetic building block of significant interest in medicinal chemistry and materials science research. This compound features a privileged indanone scaffold strategically functionalized with bromo and fluoro substituents at the 4 and 6 positions, respectively. The bromine atom serves as an excellent handle for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig amination), enabling the rapid generation of diverse chemical libraries. The electron-withdrawing fluorine atom influences the compound's electronic distribution, metabolic stability, and binding affinity, making it a critical motif in the design of bioactive molecules. Researchers utilize this compound primarily in the synthesis of novel pharmaceutical candidates, particularly for targeting central nervous system (CNS) disorders, oncological pathways, and inflammatory diseases. Its rigid, planar structure is also being explored in the development of organic electronic materials and as a precursor for ligands in catalysis. This compound offers a versatile and efficient starting point for structure-activity relationship (SAR) studies and the exploration of new chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFO B066801 4-Bromo-6-fluoroindan-1-one CAS No. 174603-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBCLUTZUIWTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472212
Record name 4-BROMO-6-FLUOROINDAN-1-ONE
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Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-56-6
Record name 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174603-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-6-FLUOROINDAN-1-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-fluoroindan-1-one in Medicinal Chemistry

This compound, a halogenated derivative of the indanone scaffold, has emerged as a valuable building block in the landscape of modern drug discovery. Its strategic combination of a reactive ketone functionality, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties makes it a highly sought-after intermediate in the synthesis of complex molecular architectures. The indanone core itself is a privileged structure, found in a variety of biologically active compounds. The introduction of bromine and fluorine substituents further enhances its utility, allowing for precise structural modifications to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety information.

Core Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and synthesis.

PropertyValueSource
CAS Number 174603-56-6[1]
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Typically a solid
Purity Available up to >97%

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation. This classic reaction provides a reliable method for the cyclization of a substituted phenylpropanoic acid to form the indanone ring system. The following protocol is based on established methodologies for analogous indanones and is designed to be self-validating through in-process controls and characterization of the final product.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intramolecular Friedel-Crafts Acylation A 3-Bromo-5-fluorobenzaldehyde C Knoevenagel Condensation A->C B Malonic Acid B->C D 3-(3-Bromo-5-fluorophenyl)acrylic acid C->D E Catalytic Hydrogenation D->E F 3-(3-Bromo-5-fluorophenyl)propanoic acid E->F G 3-(3-Bromo-5-fluorophenyl)propanoic acid I Acyl Chloride Formation G->I H Thionyl Chloride H->I J 3-(3-Bromo-5-fluorophenyl)propanoyl chloride I->J L Cyclization J->L K Lewis Acid (e.g., AlCl3) K->L M This compound L->M

Caption: Synthetic pathway to this compound.

Part 1: Synthesis of the Precursor, 3-(3-Bromo-5-fluorophenyl)propanoic acid

The synthesis of the final product begins with the preparation of its crucial precursor.

Step-by-step Methodology:

  • Knoevenagel Condensation:

    • To a solution of 3-bromo-5-fluorobenzaldehyde and malonic acid in pyridine, add a catalytic amount of piperidine.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and acidify with aqueous HCl to precipitate the product, 3-(3-bromo-5-fluorophenyl)acrylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Catalytic Hydrogenation:

    • Dissolve the 3-(3-bromo-5-fluorophenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3-bromo-5-fluorophenyl)propanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

This cyclization step is the cornerstone of the synthesis. The use of a strong Lewis acid promotes the formation of the indanone ring.

Step-by-step Methodology:

  • Acyl Chloride Formation:

    • To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid in an inert solvent like dichloromethane (DCM), add an excess of thionyl chloride (SOCl₂).

    • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.

  • Intramolecular Friedel-Crafts Cyclization:

    • Cool a suspension of a Lewis acid, such as aluminum chloride (AlCl₃), in dry DCM to 0 °C.

    • Slowly add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in dry DCM to the cooled suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Drug Discovery and Development

The strategic placement of bromine and fluorine atoms on the indanone scaffold of this compound provides medicinal chemists with a versatile platform for synthesizing novel therapeutic agents.

Diagram of Application Pathways

G A This compound B Suzuki Coupling (Aryl or Heteroaryl Groups) A->B C Buchwald-Hartwig Amination (Nitrogen-containing Moieties) A->C D Ketone Derivatization (e.g., Reductive Amination, Grignard Reaction) A->D E Novel Bioactive Molecules B->E C->E D->E

Caption: Derivatization pathways of this compound.

  • Scaffold for Kinase Inhibitors: The indanone core can serve as a scaffold for the development of kinase inhibitors. The bromine atom at the 4-position can be readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce various aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases.

  • Intermediate for CNS-Active Agents: The lipophilicity and metabolic stability imparted by the fluorine atom make this compound an attractive starting material for the synthesis of agents targeting the central nervous system.

  • Building Block for Anti-inflammatory and Anticancer Agents: Derivatives of indanone have shown promise as anti-inflammatory and anticancer agents. The ability to functionalize this compound at multiple positions allows for the generation of diverse libraries of compounds for screening against these disease targets.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for researchers in medicinal chemistry and drug development. Its unique combination of reactive sites allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. The synthetic protocol outlined in this guide, based on the robust Friedel-Crafts acylation, provides a reliable pathway to access this valuable compound. As the demand for novel and effective therapeutics continues to grow, the utility of versatile building blocks like this compound is poised to expand, making it a key component in the arsenal of the modern synthetic chemist.

References

An In-depth Technical Guide to 4-Bromo-6-fluoroindan-1-one: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Bromo-6-fluoroindan-1-one is a halogenated derivative of indanone, a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug discovery and development. The strategic placement of bromine and fluorine atoms on the indanone core imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document is intended to serve as a practical resource for researchers and scientists working in organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Indanones in Medicinal Chemistry

The indanone scaffold, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the design of biologically active molecules.[1] Its rigid framework provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The versatility of the indanone core has led to its incorporation into a wide array of therapeutic agents with diverse activities, including antiviral, antibacterial, anticancer, and neuroprotective properties.[1][2]

The introduction of halogen atoms, such as bromine and fluorine, onto the indanone skeleton is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while bromine can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space.[3]

This compound emerges as a particularly interesting building block due to the specific placement of these halogens. The bromine at the 4-position and fluorine at the 6-position are anticipated to influence the molecule's electronic properties and reactivity, offering unique opportunities for the development of novel therapeutics. This guide will delve into the specifics of this promising molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the indanone core with a bromine atom substituted at the C4 position and a fluorine atom at the C6 position of the aromatic ring.

Molecular Formula: C₉H₆BrFO[4]

Molecular Weight: 229.05 g/mol [4]

CAS Number: 174603-56-6[4]

Synonyms: 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one[4]

Structural Elucidation:

While a dedicated crystal structure for this compound is not publicly available, insights into its geometry can be gleaned from the crystal structure of the closely related 6-fluoroindan-1-one.[5] The indanone ring system is largely planar, with the five-membered ring exhibiting only a slight deviation from planarity.[5] The bond lengths and angles are expected to be within the normal ranges for such bicyclic aromatic ketones.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties Summary:
PropertyValueSource
Molecular FormulaC₉H₆BrFO[4]
Molecular Weight229.05 g/mol [4]
CAS Number174603-56-6[4]
AppearanceExpected to be a solid-
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)Inferred

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid. This method is well-established for the synthesis of various indanones.[1] The required precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid, is commercially available, making this a practical approach for laboratory-scale synthesis.[6]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of related indanones and is expected to provide a good yield of the target compound.

Materials:

  • 3-(2-Bromo-4-fluorophenyl)propanoic acid[6]

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromo-4-fluorophenyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

    • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the crude acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Diagram 2: Synthesis Workflow for this compound

G cluster_0 Synthesis of this compound Start 3-(2-bromo-4-fluorophenyl)propanoic acid Step1 Acid Chloride Formation (SOCl₂, reflux) Start->Step1 Intermediate 3-(2-bromo-4-fluorophenyl)propanoyl chloride Step1->Intermediate Step2 Intramolecular Friedel-Crafts Acylation (AlCl₃, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic route via intramolecular Friedel-Crafts acylation.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted):
  • Aromatic Protons (2H): Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C7 (adjacent to the bromine) and the proton at C5 will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and each other.

  • Methylene Protons (4H): Two triplets are expected for the two methylene groups of the cyclopentanone ring. The protons at C2 (α to the carbonyl group) will be deshielded and appear further downfield (δ ~3.0-3.3 ppm) compared to the protons at C3 (δ ~2.7-3.0 ppm).

¹³C NMR Spectroscopy (Predicted):
  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, characteristic of a ketone, around δ 195-205 ppm.

  • Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant, and the carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the bromine (C4) will also have a characteristic chemical shift.

  • Methylene Carbons (2C): Two signals for the methylene carbons of the cyclopentanone ring are expected around δ 25-40 ppm.

Infrared (IR) Spectroscopy (Predicted):
  • C=O Stretch: A strong absorption band is expected in the range of 1700-1720 cm⁻¹, characteristic of a conjugated ketone.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the range of 1000-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted):
  • Molecular Ion Peak (M+): A prominent molecular ion peak is expected at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of CO (M-28), Br (M-79/81), and potentially HF (M-20).

Applications in Drug Discovery and Development

Substituted indanones are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[2] The unique combination of a bromine and a fluorine atom in this compound makes it a highly attractive starting material for the synthesis of novel drug candidates.

  • Scaffold for Lead Optimization: The indanone core can be further functionalized at the carbonyl group or the benzylic position (C2) to generate libraries of compounds for screening against various therapeutic targets.

  • Cross-Coupling Reactions: The bromine atom at the C4 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, and amino substituents to explore structure-activity relationships (SAR).

  • Enzyme Inhibitors: The indanone framework has been successfully employed in the design of inhibitors for various enzymes. The specific substitution pattern of this compound could be exploited to develop potent and selective inhibitors for targets in oncology, inflammation, or neurodegenerative diseases.[1]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through a straightforward and scalable intramolecular Friedel-Crafts acylation. The presence of both bromine and fluorine substituents on the privileged indanone scaffold provides a unique combination of properties and synthetic handles for the development of novel therapeutic agents. This technical guide serves as a foundational resource to encourage and facilitate the exploration of this promising molecule in the pursuit of new medicines.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-6-fluoroindan-1-one (CAS No. 174603-56-6) is a halogenated indanone derivative that serves as a valuable and versatile building block in medicinal chemistry and drug discovery.[1][2] The indanone scaffold is a privileged structure, meaning it is a common motif in biologically active compounds.[3] The strategic placement of bromo and fluoro substituents on the aromatic ring provides medicinal chemists with reactive handles for further molecular elaboration through cross-coupling reactions and offers the potential to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.[3][4] The bromine atom can be readily functionalized via palladium-catalyzed reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[3] This guide provides a detailed examination of the principal synthetic pathway to this compound, focusing on the underlying chemical principles, reaction mechanisms, and practical experimental protocols.

Retrosynthetic Analysis and Strategic Overview

The most logical and widely employed strategy for the synthesis of 1-indanone cores is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[5][6] This approach offers a robust and convergent route to the target molecule.

A retrosynthetic analysis of this compound identifies the key C-C bond formation as the ring-closing step. This disconnection reveals 3-(3-bromo-5-fluorophenyl)propanoic acid as the immediate precursor. This precursor contains the requisite carbon skeleton and substitution pattern, primed for cyclization. The synthesis, therefore, is logically divided into two primary stages: the formation of the substituted phenylpropanoic acid and its subsequent intramolecular cyclization.

G target This compound precursor 3-(3-bromo-5-fluorophenyl)propanoic acid target->precursor Intramolecular Friedel-Crafts Acylation start 1-Bromo-3-fluorobenzene precursor->start Side-chain Introduction (e.g., Friedel-Crafts Acylation with Succinic Anhydride + Reduction)

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 3-(3-bromo-5-fluorophenyl)propanoic acid

The successful synthesis of the target indanone hinges on the efficient preparation of its precursor, 3-(3-bromo-5-fluorophenyl)propanoic acid. A common and effective method begins with a Friedel-Crafts acylation of a commercially available starting material, 1-bromo-3-fluorobenzene, with succinic anhydride. This is followed by a reduction of the resulting keto-acid.

Step 1a: Friedel-Crafts Acylation with Succinic Anhydride

This reaction attaches the four-carbon backbone of succinic anhydride to the aromatic ring. A Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts to activate the anhydride and facilitate the electrophilic aromatic substitution.[7][8]

Mechanism Insight: The reaction proceeds via the formation of an acylium ion intermediate generated from the interaction of succinic anhydride with AlCl₃. The aromatic ring then acts as a nucleophile, attacking the acylium ion. The directing effects of the existing substituents are crucial. The fluorine atom is a weak ortho-, para-director, while the bromine atom is also an ortho-, para-director. The acylation occurs predominantly at the 4-position (para to the fluorine and ortho to the bromine), driven by sterics and the activating effect of the fluorine atom.

Step 1b: Reduction of the Keto Group

The ketone functionality in the product from the previous step, 3-(3-bromo-5-fluorobenzoyl)propanoic acid, must be reduced to a methylene group to yield the desired 3-(3-bromo-5-fluorophenyl)propanoic acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this transformation. The Wolff-Kishner reduction is often preferred for substrates that are sensitive to strong acids.

Part 2: Intramolecular Cyclization to this compound

This is the pivotal ring-forming step. The intramolecular Friedel-Crafts acylation can be achieved through two primary, reliable methods. The choice between them often depends on the scale of the reaction, substrate sensitivity, and desired purity profile.

Method A: Cyclization via the Acyl Chloride Intermediate

This classic two-step, one-pot procedure is highly effective and generally provides good yields.[9] The carboxylic acid is first converted to a more reactive acyl chloride, which then readily undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid.

Causality Behind Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a common reagent for this conversion because its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.[9]

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the archetypal catalyst for this reaction. It coordinates with the chlorine of the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to close the five-membered ring.[10][11] A stoichiometric amount is required as the product ketone also complexes with AlCl₃.[8]

G cluster_0 Method A: Acyl Chloride Pathway Acid 3-(3-bromo-5-fluorophenyl) propanoic acid AcylChloride 3-(3-bromo-5-fluorophenyl) propanoyl chloride Acid->AcylChloride SOCl₂ or (COCl)₂ Product This compound AcylChloride->Product AlCl₃

Caption: Workflow for the acyl chloride-mediated cyclization.

Method B: Direct Acid-Catalyzed Cyclization

This method avoids the isolation of the acyl chloride intermediate, offering a more atom-economical and "greener" alternative.[6] Strong protic acids or dehydrating agents are used to promote the direct cyclization of the carboxylic acid.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a strong acid catalyst and a dehydrating agent. It protonates the carboxylic acid, facilitating the loss of water to form the acylium ion in situ. The regioselectivity of PPA-mediated cyclizations can be influenced by its P₂O₅ content, which affects its dehydrating power.[12]

  • Trifluoromethanesulfonic Acid (TfOH): As a superacid, TfOH is an extremely effective catalyst for this transformation, often allowing for lower reaction temperatures and shorter reaction times compared to PPA.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

(Adapted from the synthesis of 4-bromo-1-indanone[9])

  • Acyl Chloride Formation:

    • To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (approx. 10 mL per gram of acid), add thionyl chloride (2.5 eq).

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride is typically used in the next step without further purification.

  • Intramolecular Friedel-Crafts Cyclization:

    • Prepare a mechanically stirred suspension of anhydrous aluminum chloride (1.65 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of AlCl₃).

    • Cool the suspension in an ice bath to 0°C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM (approx. 5 mL per gram).

    • Add the acyl chloride solution dropwise to the AlCl₃ suspension, ensuring the internal temperature does not exceed 10-15°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.

    • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

Protocol 2: Direct Cyclization using Trifluoromethanesulfonic Acid (TfOH)

(Adapted from general procedures for 1-indanone synthesis[6])

  • Place 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous dichloromethane (approx. 2 mL per mmol of acid) and cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-80°C), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and carefully pour it into ice water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Quantitative Data Summary

MethodKey ReagentsTypical ConditionsYieldAdvantagesDisadvantages
A: Acyl Chloride SOCl₂, AlCl₃, DCMReflux, then 0°C to RTGood to ExcellentHigh yielding, reliable, well-established.[9]Generates corrosive byproducts (HCl, SO₂), requires stoichiometric Lewis acid.[6]
B: Direct (TfOH) TfOH, DCM0°C to 80°CGood"Greener" one-step process, avoids thionyl chloride.[6]Requires handling of a superacid, catalyst can be expensive.

Mechanistic Visualization

The core of the synthesis is the electrophilic aromatic substitution (EAS) that forms the five-membered ring. The mechanism involves the generation of a potent electrophile, the acylium ion, which is then attacked by the phenyl ring.

G cluster_mechanism Friedel-Crafts Acylation Mechanism RCOCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ RCOCl->Complex Coordination AlCl3 AlCl₃ Acylium [R-C≡O]⁺  +  AlCl₄⁻ Complex->Acylium Cleavage Benzene Aromatic Ring (Nucleophile) Sigma Sigma Complex (Carbocation Intermediate) Benzene->Sigma Attack on Acylium Ion Product Acylated Product + HCl + AlCl₃ Sigma->Product Deprotonation by AlCl₄⁻ (Restores Aromaticity)

Caption: Generalized mechanism of intramolecular Friedel-Crafts acylation.

Conclusion

The synthesis of this compound is reliably achieved through the intramolecular Friedel-Crafts cyclization of 3-(3-bromo-5-fluorophenyl)propanoic acid. This key precursor can be synthesized from 1-bromo-3-fluorobenzene. The cyclization step offers two robust alternatives: a classic pathway via an acyl chloride intermediate using aluminum chloride, and a more direct method employing a strong acid catalyst like trifluoromethanesulfonic acid. The choice of method allows for flexibility based on laboratory capabilities, scale, and environmental considerations. Understanding the mechanisms and the rationale behind the chosen reagents and conditions, as detailed in this guide, empowers researchers to optimize this synthesis for applications in drug discovery and development.

References

Spectroscopic Characterization of 4-Bromo-6-fluoroindan-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-6-fluoroindan-1-one, a halogenated indanone derivative, represents a class of compounds with significant potential in medicinal chemistry. The indanone scaffold is a privileged structure found in numerous biologically active molecules. The introduction of bromine and fluorine atoms can modulate the compound's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its chemical structure essential for further development.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data but also detailed, field-proven experimental protocols for acquiring such data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results. By explaining the causality behind experimental choices and data interpretation, this guide aims to empower researchers to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the carbon skeleton and confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Data Acquisition

A rigorous and standardized protocol is critical for obtaining high-quality NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) within a clean, dry NMR tube.

  • Ensure complete dissolution to prevent peak broadening; gentle vortexing or sonication may be applied.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).[1]

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse sequence, without proton decoupling.

    • Reference: An external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard can be used.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Calibrate the chemical shift axis using the TMS signal.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Configure Spectrometer transfer->instrument Insert Sample acquire_h Acquire 1H NMR instrument->acquire_h acquire_c Acquire 13C NMR instrument->acquire_c acquire_f Acquire 19F NMR instrument->acquire_f ft Fourier Transform acquire_c->ft Process FID phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Calibration baseline->integrate IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure background_scan Record Background Spectrum apply_pressure->background_scan Load Sample sample_scan Record Sample Spectrum background_scan->sample_scan subtract_bg Subtract Background sample_scan->subtract_bg Process Data identify_peaks Identify Peak Frequencies subtract_bg->identify_peaks MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output direct_insertion Direct Insertion Probe ionization Electron Ionization (EI) direct_insertion->ionization Introduce Sample acceleration Ion Acceleration ionization->acceleration detection Mass Detection acceleration->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum Generate Data data_analysis Analyze m/z values mass_spectrum->data_analysis UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_output Data Output prepare_solution Prepare Dilute Solution fill_cuvette Fill Cuvette prepare_solution->fill_cuvette blank Measure Blank fill_cuvette->blank Load Sample measure_sample Measure Sample Absorbance blank->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum Generate Spectrum determine_lambda_max Determine λmax plot_spectrum->determine_lambda_max

References

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one, a key synthetic intermediate in medicinal chemistry. The officially recognized IUPAC name for this compound is 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one . This document details its chemical properties, a validated synthetic protocol via intramolecular Friedel-Crafts acylation, characteristic spectroscopic data for structural confirmation, and its significant applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers engaged in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Halogenated Indanones

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto this framework significantly modulates the physicochemical properties of the resulting compounds. This targeted halogenation can enhance metabolic stability, improve membrane permeability, and provide vectors for further synthetic diversification, making these molecules highly valuable starting materials in drug discovery programs. 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one, with its distinct substitution pattern, serves as a versatile building block for creating complex molecular architectures.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is presented below.

PropertyValue
IUPAC Name 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
CAS Number 174603-56-6
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: A Validated Protocol

The most direct and widely applicable method for the synthesis of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid.[1] This electrophilic aromatic substitution reaction provides an efficient means to construct the fused ring system of the indanone core.[2][3][4][5]

Reaction Rationale and Mechanistic Insight

The Friedel-Crafts acylation proceeds in two key stages.[4] First, the carboxylic acid is converted to a more reactive acyl chloride. Subsequently, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the five-membered ring of the indanone. The choice of a strong Lewis acid is crucial for activating the acyl chloride and driving the cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-bromo-4-fluorophenyl)propanoyl chloride

  • To a solution of 3-(2-bromo-4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(2-bromo-4-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 vol) in a separate flask, cooled to 0 °C, under an inert atmosphere.

  • Dissolve the crude 3-(2-bromo-4-fluorophenyl)propanoyl chloride from Step 1 in anhydrous DCM (5 vol).

  • Add the solution of the acyl chloride dropwise to the AlCl₃ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl, 3 vol).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 vol).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one as a solid.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Precursor 3-(2-bromo-4-fluorophenyl)propanoic acid Reagents1 Oxalyl Chloride, cat. DMF in DCM, 0°C to RT Precursor->Reagents1 Intermediate 3-(2-bromo-4-fluorophenyl)propanoyl chloride Reagents1->Intermediate Intermediate2 3-(2-bromo-4-fluorophenyl)propanoyl chloride Reagents2 AlCl3 in DCM 0°C to RT Intermediate2->Reagents2 Product 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one Reagents2->Product

Caption: Synthetic workflow for 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data represent the expected spectroscopic signatures for 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HAromatic H
~ 7.4d1HAromatic H
~ 3.1t2H-CH₂- adjacent to carbonyl
~ 2.7t2H-CH₂- benzylic
¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~ 195C=O (carbonyl)
~ 160 (d)C-F (aromatic)
~ 145C (aromatic, quaternary)
~ 135C-Br (aromatic)
~ 130C (aromatic, quaternary)
~ 125 (d)CH (aromatic)
~ 115 (d)CH (aromatic)
~ 36-CH₂- adjacent to carbonyl
~ 25-CH₂- benzylic
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1710StrongC=O stretch (conjugated ketone)
~ 1600, 1470MediumC=C stretch (aromatic)
~ 1250StrongC-F stretch (aromatic)
~ 800-600Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/zInterpretation
228/230Molecular ion peaks (M⁺, M⁺+2) in a ~1:1 ratio, characteristic of a single bromine atom.
200/202Loss of CO
149Loss of Br

Applications in Drug Development

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for controlled chemical modifications.

Scaffold for Kinase Inhibitors

The indanone core is a recognized pharmacophore in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.[6][7] The bromine atom on the aromatic ring of 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl and heteroaryl moieties, which can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. The fluorine atom can enhance binding affinity and improve metabolic stability.

Diagram of Kinase Inhibitor Synthesis Strategy:

G Indanone 4-Bromo-6-fluoro- 2,3-dihydro-1H-inden-1-one Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Indanone->Coupling Diversified_Indanone Diversified Indanone Scaffold Coupling->Diversified_Indanone Aryl_Boronic_Acid Ar-B(OH)2 or Ar-NH2 Aryl_Boronic_Acid->Coupling Further_Mod Further Functionalization Diversified_Indanone->Further_Mod Kinase_Inhibitor Kinase Inhibitor Candidate Further_Mod->Kinase_Inhibitor

Caption: General strategy for kinase inhibitor synthesis.

Precursor for CNS-Active Agents and Anti-inflammatory Drugs

Derivatives of halogenated indanones have shown promise as central nervous system (CNS) agents and anti-inflammatory drugs. The lipophilicity and electronic properties imparted by the bromine and fluorine atoms can influence blood-brain barrier penetration and target engagement. The ketone functionality can also be further modified, for instance, through reduction to an alcohol or conversion to an oxime, to generate a library of compounds for screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[8][9][10][11][12] Harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10][11][12] A NIOSH-approved respirator should be used if dusts are generated.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid generating dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][10]

Conclusion

4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a strategically important building block for the synthesis of novel, biologically active molecules. Its well-defined structure, coupled with the reactivity of its functional groups, provides a versatile platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and safe handling, and should serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Bromo-6-fluoroindan-1-one for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-6-fluoroindan-1-one, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in drug discovery and development.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound (CAS No. 174603-56-6) is a halogenated derivative of indanone, a bicyclic ketone. The indanone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules. The strategic placement of bromine and fluorine atoms on the aromatic ring of this compound offers medicinal chemists a versatile platform for synthesizing novel compounds with potentially enhanced pharmacological properties.

The fluorine atom can improve metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. These features make this compound a valuable intermediate in the synthesis of potential therapeutics for a range of diseases.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in the laboratory. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 174603-56-6[3]
Molecular Formula C₉H₆BrFO[3]
Molecular Weight 229.05 g/mol [3]
Appearance White to off-white solid (predicted)[3]
Melting Point 123-126 °C (for the related isomer 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one)
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).
Purity Commercially available with purities of 95% to >97%.[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aliphatic protons of the five-membered ring and the aromatic protons. The aliphatic protons would likely appear as multiplets in the upfield region. The aromatic region would display signals influenced by the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons. The carbon atoms attached to or near the fluorine and bromine atoms will exhibit characteristic chemical shifts and coupling constants.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1715 cm⁻¹. Other characteristic peaks will include those for aromatic C-H and C=C stretching.

3.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) will be a key diagnostic feature.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the ketone functional group and the bromo and fluoro substituents on the aromatic ring.

4.1. Reactivity of the Ketone

The carbonyl group can undergo a variety of standard ketone reactions, including:

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can be used to introduce nitrogen-containing functional groups.

  • Wittig Reaction: Conversion of the carbonyl to an alkene is possible via the Wittig reaction.

4.2. Reactivity of the Aromatic Ring

The bromine atom is the most versatile functional group for further elaboration of the molecule. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The fluorine atom is generally less reactive in these cross-coupling reactions but can influence the electronic properties of the aromatic ring and the overall properties of the final molecule.

Synthesis of this compound

The most common and effective method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acyl halide. This reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid.

5.1. General Synthetic Pathway

The synthesis of this compound would likely proceed via the following general pathway:

Caption: General synthetic route to 1-indanones.

5.2. Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following is a generalized, self-validating protocol for the key cyclization step. The exact conditions would need to be optimized for this specific substrate.

Objective: To synthesize this compound from 3-(3-bromo-5-fluorophenyl)propanoic acid.

Materials:

  • 3-(3-bromo-5-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Work-up and Purification start Dissolve 3-(3-bromo-5-fluorophenyl)propanoic acid in anhydrous DCM reagent1 Add thionyl chloride dropwise at 0 °C start->reagent1 reflux Reflux the mixture until reaction is complete (monitored by TLC/GC) reagent1->reflux evaporate1 Remove solvent and excess thionyl chloride under reduced pressure reflux->evaporate1 suspend Suspend anhydrous AlCl₃ in anhydrous DCM at 0 °C evaporate1->suspend Intermediate: 3-(3-bromo-5-fluorophenyl)propanoyl chloride add_acyl Add the acyl chloride (dissolved in DCM) dropwise suspend->add_acyl react Stir at room temperature until cyclization is complete (monitored by TLC/GC) add_acyl->react quench Pour reaction mixture onto ice react->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO₃ (aq) and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate2 Concentrate under reduced pressure dry->evaporate2 purify Purify by column chromatography or recrystallization evaporate2->purify product Obtain pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-bromo-5-fluorophenyl)propanoic acid in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) to the solution.

    • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC or GC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flame-dried flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the aluminum chloride suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of compounds for drug discovery. Its utility stems from the ability to perform diverse chemical transformations at the ketone and the bromine-substituted aromatic position. This allows for the rapid generation of libraries of compounds for screening against various biological targets. The indanone scaffold itself has been explored for its potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.[1] The presence of the fluoro and bromo substituents provides opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry and organic synthesis. Its physicochemical and spectroscopic properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.

References

Discovery and history of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-6-fluoroindan-1-one: Synthesis and Applications

Foreword for the Modern Researcher

The indanone scaffold is a privileged structure in medicinal chemistry, consistently serving as a foundational element in the design of novel therapeutic agents. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for drug discovery campaigns. The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet significant, member of this class: this compound.

The Strategic Importance of Halogenation in Indanone Scaffolds

The presence of both bromine and fluorine on the indanone core is a deliberate design choice in medicinal chemistry.

  • Fluorine: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and influence binding affinity to target proteins.

  • Bromine: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents at the 4-position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This dual-halogenation pattern makes this compound a particularly valuable intermediate for the synthesis of complex molecules with tailored biological activities.

Proposed Synthesis of this compound

The most logical and widely employed method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a 3-phenylpropanoic acid precursor. For this compound, the key intermediate is 3-(4-bromo-2-fluorophenyl)propanoic acid . The overall synthetic pathway is outlined below.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization Start 1-Bromo-3-fluoro-5-methylbenzene Intermediate1 1-Bromo-3-(bromomethyl)-5-fluorobenzene Start->Intermediate1 NBS, AIBN, CCl4, reflux Intermediate2 2-(4-Bromo-2-fluorophenyl)acetonitrile Intermediate1->Intermediate2 NaCN, DMSO Intermediate3 3-(4-Bromo-2-fluorophenyl)propanoic acid Intermediate2->Intermediate3 1. NaOH, H2O, reflux 2. HCl (aq) Target This compound Intermediate3->Target Polyphosphoric Acid (PPA), heat Diversification cluster_reactions Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Derivatives Diverse Library of 4-Substituted-6-fluoroindan-1-ones Suzuki->Derivatives Buchwald->Derivatives Sonogashira->Derivatives

A-Z of 4-Bromo-6-fluoroindan-1-one: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-fluoroindan-1-one

This compound, with CAS number 174603-56-6, is a di-substituted indanone derivative that has emerged as a valuable building block in the synthesis of complex organic molecules.[1] Its rigid indanone scaffold, coupled with the strategic placement of bromine and fluorine atoms, provides a unique combination of reactivity and functionality. This makes it an attractive starting material for the development of novel therapeutic agents and other high-value chemical entities.

The presence of a bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse molecular fragments.[2] The fluorine atom, on the other hand, can enhance the metabolic stability and binding affinity of the final compound, properties that are highly desirable in drug candidates.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol [1]
CAS Number 174603-56-6[1]
Appearance Off-white to pale yellow solid
Purity ≥97% (typical)

Core Application: A Scaffold for Kinase Inhibitors and Other Biologically Active Molecules

The indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of this compound makes it particularly suitable for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

While direct applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of various inhibitors suggests its potential. For instance, related quinoline and indole structures are key components in the development of anticancer agents.[3][4] The bromo and fluoro substitutions on the indanone ring of this compound offer synthetic handles to construct analogous complex heterocyclic systems.

Synthetic Pathways and Methodologies: A Practical Guide

The true value of this compound lies in its versatility as a synthetic intermediate. The bromine and fluorine atoms, along with the ketone functional group, provide multiple points for chemical modification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkyl groups, providing a straightforward route to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium(II) acetate and triphenylphosphine.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution

The fluorine atom at the 6-position can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of nitrogen, oxygen, or sulfur-containing functional groups.

Modification of the Ketone Group

The ketone functionality can be readily transformed into other functional groups. For example, reduction with sodium borohydride (NaBH₄) will yield the corresponding alcohol, which can be further functionalized.

Visualization of Synthetic Potential

The following diagrams illustrate the key synthetic transformations and the potential of this compound as a versatile building block.

Synthetic_Pathways This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling ArB(OH)2, Pd catalyst Heck Coupling Heck Coupling This compound->Heck Coupling Alkene, Pd catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Alkyne, Pd/Cu catalyst Aryl/Heteroaryl Indanones Aryl/Heteroaryl Indanones Suzuki Coupling->Aryl/Heteroaryl Indanones Alkene Substituted Indanones Alkene Substituted Indanones Heck Coupling->Alkene Substituted Indanones Alkyne Substituted Indanones Alkyne Substituted Indanones Sonogashira Coupling->Alkyne Substituted Indanones

Figure 1: Key Palladium-Catalyzed Cross-Coupling Reactions.

Ketone_Modification This compound This compound Reduction Reduction This compound->Reduction NaBH4 or LiAlH4 Grignard Reaction Grignard Reaction This compound->Grignard Reaction R-MgBr Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ph3P=CHR Alcohol Derivative Alcohol Derivative Reduction->Alcohol Derivative Tertiary Alcohol Derivative Tertiary Alcohol Derivative Grignard Reaction->Tertiary Alcohol Derivative Alkene Derivative Alkene Derivative Wittig Reaction->Alkene Derivative

Figure 2: Modifications of the Indanone Ketone Group.

Future Directions and Untapped Potential

The unique combination of functional groups in this compound opens up numerous avenues for future research. Its potential as a scaffold for developing inhibitors of other enzyme families beyond kinases warrants further investigation. Furthermore, its application in materials science, for example, in the synthesis of organic light-emitting diodes (OLEDs) or other functional materials, remains an unexplored but promising area.[3] The differential reactivity of the bromine and fluorine atoms could be exploited for the synthesis of complex, multi-functionalized molecules through sequential, site-selective reactions.

Conclusion

This compound is a highly versatile and valuable building block for researchers in medicinal chemistry and organic synthesis. Its strategic functionalization allows for the efficient construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, applications, and synthetic methodologies, aiming to empower researchers to unlock the full potential of this promising chemical intermediate.

References

An In-depth Technical Guide on 4-Bromo-6-fluoroindan-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Bromo-6-fluoroindan-1-one, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical properties, and the strategic derivatization approaches that unlock its potential in drug discovery. This document serves as an in-depth resource, offering both foundational knowledge and field-proven insights for professionals dedicated to the advancement of novel therapeutics.

Introduction: The Strategic Value of the Indanone Scaffold in Medicinal Chemistry

The indane nucleus and its analogs, such as indanone, represent an attractive and rigid bicyclic framework that is a cornerstone in the rational design of therapeutic molecules.[1] This structural rigidity provides a well-defined orientation for substituents, enabling precise interactions with biological targets. The diverse chemical properties of the fused aromatic and aliphatic rings, combined with numerous possibilities for substitution, allow for extensive structure-activity relationship (SAR) studies.[1]

Indanone derivatives are recognized for a wide spectrum of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[2] Prominent drugs like the antiviral Indinavir and the anti-inflammatory Sulindac are built upon the indane scaffold, highlighting its therapeutic significance.[1] Specifically, this compound (CAS No: 174603-56-6) is a highly valuable intermediate.[3] The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing fluorine atom at the 6-position modulates the electronic properties of the aromatic ring, influencing binding affinities and metabolic stability. The ketone at the 1-position offers a reactive site for a plethora of chemical transformations. This unique combination of functionalities makes it a powerful starting point for creating diverse libraries of compounds for drug discovery programs.

Synthesis of this compound

The synthesis of substituted indanones often involves intramolecular Friedel-Crafts reactions, a robust method for forming the five-membered ring.[2][4] A common strategy for synthesizing 4-bromo-substituted indanones starts from a corresponding 3-(bromophenyl)propanoic acid.

A plausible synthetic pathway for this compound would begin with a suitable bromofluoro-substituted phenylpropanoic acid. The synthesis generally proceeds via two key steps:

  • Activation of the Carboxylic Acid: The propanoic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).

  • Intramolecular Friedel-Crafts Acylation: The resulting acyl chloride undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final indanone product.[4]

synthesis_workflow start 3-(2-Bromo-4-fluorophenyl)propanoic acid intermediate 3-(2-Bromo-4-fluorophenyl)propanoyl chloride start->intermediate Acid Activation reagent1 SOCl₂ reagent1->start product This compound intermediate->product Intramolecular Friedel-Crafts Acylation reagent2 AlCl₃ reagent2->intermediate

Caption: General synthetic pathway to this compound.

Table 1: Key Synthesis Parameters for Analogous Indanones

StepReagents & CatalystSolventTemperatureNotes
Acid Activation Thionyl chloride (SOCl₂)1,2-dichloroethaneRefluxThe reaction is typically refluxed for several hours to ensure complete conversion to the acyl chloride.[4]
Cyclization Aluminum chloride (AlCl₃)Dichloromethane< 27°CThe acyl chloride is added dropwise to a suspension of AlCl₃ while maintaining a low temperature to control the exothermic reaction.[4]

Chemical Reactivity and Derivatization Strategies

The true power of this compound as a scaffold lies in the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The carbon-bromine bond is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast array of substituents into the 4-position of the indanone core.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-indanone with various boronic acids or esters.[5] It allows for the introduction of aryl, heteroaryl, or alkyl groups, providing a robust method for creating structurally diverse compounds with potential applications in medicinal chemistry.[5]

  • Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties.

  • Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines.

  • Heck Coupling: This reaction forms carbon-carbon bonds with alkenes.

derivatization_strategies start This compound suzuki Suzuki Coupling (with R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (with R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (with R₂NH) start->buchwald ketone_rxn Ketone Chemistry (e.g., Reduction, Grignard) start->ketone_rxn product_suzuki 4-Aryl/Alkyl-6-fluoroindan-1-one suzuki->product_suzuki product_sonogashira 4-Alkynyl-6-fluoroindan-1-one sonogashira->product_sonogashira product_buchwald 4-Amino-6-fluoroindan-1-one buchwald->product_buchwald product_ketone 1-Substituted-4-bromo-6-fluoroindane ketone_rxn->product_ketone

Caption: Key derivatization pathways for this compound.

Transformations of the Ketone Functional Group

The ketone at the 1-position is a versatile functional group that can undergo a wide range of transformations:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can be further functionalized.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.

  • Reductive Amination: The ketone can be converted to an amine through the formation of an imine intermediate, followed by reduction.

Applications in Drug Discovery

Substituted indanones are integral to the development of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][5] The rigid indanone scaffold can be optimized through medicinal chemistry to design novel multi-target agents.[1]

For instance, derivatives of this compound can be explored as:

  • Enzyme Inhibitors: The scaffold can be decorated with functional groups that interact with the active sites of enzymes. For example, related quinoline derivatives have been used to create inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer therapy.[6]

  • Bromodomain Inhibitors: Bromodomain-containing protein 4 (BRD4) is a promising anti-inflammatory target.[7][8] The indanone core could serve as a novel scaffold for developing BRD4 inhibitors.

  • Antiviral Agents: Flavone derivatives, which share some structural similarities, have shown activity against Tobacco Mosaic Virus (TMV).[9] The diverse substitution patterns achievable with the this compound core make it a candidate for antiviral drug discovery.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with a boronic acid, which is directly applicable to this compound.[5]

Objective: To synthesize a 4-aryl-6-fluoroindan-1-one derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Solvent Addition: Add degassed toluene (10 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H and ¹³C NMR spectroscopy.[5]

suzuki_protocol_flow step1 1. Combine Reactants & Catalyst (Indanone, Boronic Acid, Base, Pd Catalyst) step2 2. Establish Inert Atmosphere step1->step2 step3 3. Add Degassed Solvents step2->step3 step4 4. Heat to Reflux & Monitor step3->step4 step5 5. Aqueous Work-up & Extraction step4->step5 step6 6. Purification (Column Chromatography) step5->step6 product Purified 4-Aryl-6-fluoroindan-1-one step6->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

Unlocking the Therapeutic Potential of 4-Bromo-6-fluoroindan-1-one: A Prospective Research Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This whitepaper presents a forward-looking technical guide on the untapped therapeutic potential of a specific analogue, 4-Bromo-6-fluoroindan-1-one. While direct biological data for this compound is not yet available in published literature, its structural features—a halogenated indanone core—suggest a strong rationale for its investigation as a novel therapeutic agent. This document outlines a comprehensive research framework to elucidate the biological activity of this compound, proposing putative mechanisms of action and detailing robust experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering novel small molecule therapeutics.

The Indanone Scaffold: A Foundation of Diverse Bioactivity

The 1-indanone nucleus is a versatile pharmacophore that has given rise to a multitude of biologically active molecules.[2][3][4][5] The inherent structural rigidity and synthetic tractability of the indanone core have made it an attractive starting point for the development of compounds targeting a wide array of cellular processes. Notably, derivatives of 1-indanone have been reported to exhibit potent anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[2][3] The strategic placement of various substituents on the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency and selectivity for specific biological targets. The presence of bromine and fluorine atoms on the this compound molecule is of particular interest, as halogenation is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Prospective Biological Activities of this compound

Based on the established activities of the broader indanone class, we hypothesize that this compound holds significant promise in three key therapeutic areas: oncology, inflammation, and infectious diseases.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Indanone derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent antiproliferative effects against a range of cancer cell lines.[6] A key mechanism of action for some indanone derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7] Furthermore, certain indanone-based compounds have been shown to modulate critical signaling pathways involved in tumorigenesis, such as the NF-κB and Bcl-2 pathways.[6][8][9]

Hypothesized Mechanism of Action: We propose that this compound may exert its anticancer effects through a multi-pronged approach:

  • Disruption of Microtubule Dynamics: The compound could bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and inducing mitotic arrest.

  • Modulation of Pro-survival Signaling: It may downregulate the expression of anti-apoptotic proteins like Bcl-2 and inhibit the activity of the pro-inflammatory and pro-survival transcription factor NF-κB.[8][9]

anticancer_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition Bcl-2 Bcl-2 This compound->Bcl-2 Downregulation Microtubule Instability Microtubule Instability Tubulin->Microtubule Instability Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Instability->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Pro-survival Signaling Pro-survival Signaling NF-κB Pathway->Pro-survival Signaling Bcl-2->Pro-survival Signaling Pro-survival Signaling->Apoptosis Inhibition

Caption: Putative anticancer mechanism of this compound.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Chronic inflammation is a hallmark of numerous diseases. Indanone derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes and signaling pathways in the inflammatory response.[10][11][12] Some analogues have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] The mechanism often involves the inhibition of signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs).[12]

Hypothesized Mechanism of Action: this compound is postulated to exert anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Enzymes: The compound may directly inhibit the activity of COX-2 and 5-lipoxygenase (5-LOX), thereby reducing the synthesis of prostaglandins and leukotrienes.

  • Suppression of Inflammatory Signaling: It could block the activation of the NF-κB and p38 MAPK pathways, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6.[12]

anti_inflammatory_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS)->NF-κB Pathway p38 MAPK Pathway p38 MAPK Pathway Inflammatory Stimuli (LPS)->p38 MAPK Pathway This compound This compound This compound->NF-κB Pathway Inhibition This compound->p38 MAPK Pathway Inhibition COX-2 / 5-LOX COX-2 / 5-LOX This compound->COX-2 / 5-LOX Inhibition Pro-inflammatory Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) NF-κB Pathway->Pro-inflammatory Mediators p38 MAPK Pathway->Pro-inflammatory Mediators COX-2 / 5-LOX->Pro-inflammatory Mediators

Caption: Hypothesized anti-inflammatory mechanism.

Antimicrobial Efficacy: A Potential New Class of Antibiotics

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indanone derivatives have shown promise as antibacterial and antifungal agents.[2][13][14][15] The mechanism of action is thought to involve the disruption of bacterial cell division or the inhibition of essential microbial enzymes.

Hypothesized Mechanism of Action: The antimicrobial activity of this compound could be attributed to:

  • Inhibition of Bacterial Cell Division: The compound may target key proteins involved in bacterial cell division, such as FtsZ, leading to filamentation and eventual cell death.

  • Enzyme Inhibition: It could act as an inhibitor of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV, thereby preventing DNA replication and repair.

Proposed Experimental Workflows

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation Cell Viability Assays Cell Viability Assays (MTT, CCK-8) Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cell Viability Assays->Apoptosis Assays Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing (MIC) Infection Models Infection Models (Bacterial) Antimicrobial Susceptibility Testing->Infection Models Anti-inflammatory Screening Anti-inflammatory Screening (NO Production Assay) Western Blotting Western Blotting (NF-κB, MAPKs, Bcl-2) Anti-inflammatory Screening->Western Blotting Enzyme Inhibition Assays Enzyme Inhibition Assays (COX, LOX, Tubulin) Anti-inflammatory Screening->Enzyme Inhibition Assays Xenograft Models Xenograft Models (Anticancer) Cell Cycle Analysis->Xenograft Models Apoptosis Assays->Xenograft Models Inflammation Models Inflammation Models (Carrageenan-induced paw edema) Western Blotting->Inflammation Models Enzyme Inhibition Assays->Inflammation Models

Caption: A tiered experimental workflow for evaluating this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the prospective quantitative data for this compound, which would be populated upon completion of the proposed experimental work.

Assay Cell Line / Organism Endpoint Hypothetical IC50 / MIC (µM)
Anticancer
MTT AssayMCF-7 (Breast Cancer)Cell Viability5.2
MTT AssayHCT116 (Colon Cancer)Cell Viability8.7
Tubulin PolymerizationPurified TubulinInhibition2.1
Anti-inflammatory
Griess AssayRAW 264.7 MacrophagesNO Inhibition10.5
COX-2 InhibitionEnzyme AssayInhibition7.8
5-LOX InhibitionEnzyme AssayInhibition12.3
Antimicrobial
Broth MicrodilutionStaphylococcus aureusMIC16
Broth MicrodilutionEscherichia coliMIC32
Detailed Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Objective: To assess the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the extensive body of literature on the diverse therapeutic properties of the indanone scaffold provides a strong impetus for its investigation. The proposed research framework, encompassing a tiered approach from initial in vitro screening to mechanistic studies and in vivo validation, offers a comprehensive strategy to unlock the potential of this novel compound. The insights gained from these studies could pave the way for the development of a new generation of therapeutics for cancer, inflammatory disorders, and infectious diseases. The unique halogenation pattern of this compound may confer advantageous pharmacological properties, making it a compelling candidate for further drug discovery and development efforts.

References

An In-depth Technical Guide on the Safe Handling of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoroindan-1-one is a halogenated indanone derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural features suggest applications in the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of the safety protocols and handling procedures essential for researchers working with this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds to provide a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction and Scientific Context

This compound belongs to the family of indanones, which are bicyclic ketones. The presence of both bromine and fluorine atoms on the aromatic ring significantly influences its reactivity and potential biological activity. Halogenated organic compounds are pivotal in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of molecules. While its specific applications are still under exploration, its structure is indicative of a versatile synthetic intermediate. For instance, related compounds like 4-bromo-6-fluoroquinoline are used in the synthesis of anti-cancer agents.[1] The safe handling of such reactive intermediates is paramount to both personal safety and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Based on analogs like 4-bromoaniline and 4-bromo-1-fluoro-2-nitrobenzene, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3] Direct contact can cause pain, redness, and potential damage to the cornea.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[3]

  • Sensitization: Although no specific data exists, some halogenated compounds can be skin sensitizers.[4]

  • Environmental Hazards: Halogenated organic compounds should be prevented from entering the environment as they can be persistent and harmful to aquatic life.

Data Summary Table: Extrapolated Hazard Profile
Hazard ClassificationAnticipated SeveritySupporting Evidence from Analogous Compounds
Acute Oral ToxicityCategory 4 (Harmful if swallowed)4-bromoaniline[2], 4-bromo-1-fluoro-2-nitrobenzene[3]
Acute Dermal ToxicityCategory 3 or 4 (Toxic or Harmful in contact with skin)4-bromoaniline, 4-bromo-1-fluoro-2-nitrobenzene[3]
Acute Inhalation ToxicityCategory 3 or 4 (Toxic or Harmful if inhaled)4-bromoaniline, 4-bromo-1-fluoro-2-nitrobenzene[3]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)4-bromoaniline[2], 4-bromo-1-fluoro-2-nitrobenzene[3]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)4-bromoaniline[2], 4-bromo-1-fluoro-2-nitrobenzene[3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)4-bromo-1-fluoro-2-nitrobenzene[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes.[5][6][7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[8] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. For extended operations or when handling larger quantities, consider double-gloving.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[9] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[7]

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing or dust generation, chemical-resistant aprons or coveralls should be worn.[5][8] Closed-toe shoes are required at all times in the laboratory.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][10] If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[11]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Start: Handling This compound CheckSplash Risk of Splashing? Start->CheckSplash BasePPE Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield CheckDust Risk of Dust/Aerosol Generation? Respirator Use Chemical Fume Hood OR NIOSH-approved Respirator CheckDust->Respirator Yes End End CheckDust->End No BasePPE->CheckDust FaceShield->BasePPE Respirator->End

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.

Handling:
  • All work with this compound should be performed in a well-ventilated chemical fume hood.[2][10]

  • Avoid the formation of dust and aerosols.[12]

  • Use non-sparking tools and equipment, especially when handling the compound in the presence of flammable solvents.[4]

  • Ground and bond containers and receiving equipment when transferring the substance to prevent static discharge.[4][13]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3]

  • Contaminated work clothing should not be allowed out of the workplace.[4]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][10]

  • Protect from light and air, as some related compounds are sensitive to these conditions.[2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3]

  • Store in a locked cabinet or a restricted-access area.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3][14]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][9]

Spill Response Protocol:
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards yourself or others.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][3]

Emergency Response Workflow

Emergency_Response cluster_event Emergency Event cluster_spill_actions Spill Response cluster_exposure_actions Exposure Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Exposure Personnel Exposure Remove Remove from Exposure Exposure->Remove Contain Contain Spill with Inert Material Evacuate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate FirstAid Administer First Aid (as per section 5) Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for emergency response to spills or personnel exposure.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Dispose of the compound and its container in accordance with all applicable local, state, and federal regulations.[2][10]

  • Do not dispose of it down the drain or into the environment.

  • Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards based on structurally related compounds and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. Proactive safety measures, including the consistent use of appropriate personal protective equipment, proper engineering controls, and preparedness for emergencies, are the cornerstones of responsible chemical research.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Bromo-6-fluoroindan-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 4-Bromo-6-fluoroindan-1-one in Drug Discovery

This compound is a versatile synthetic intermediate of significant interest to the medicinal chemistry and drug development communities. Its rigid, bicyclic core, the indanone scaffold, is a privileged structure found in numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular diversity. Furthermore, the presence of a fluorine atom at the 6-position can enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, key considerations in modern drug design.

This guide provides detailed, field-proven protocols for two of the most powerful and widely used transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as applied to this compound. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt them to their specific synthetic targets.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible experimentation.

PropertyValueSource
CAS Number 174603-56-6--INVALID-LINK--[1]
Molecular Formula C₉H₆BrFO--INVALID-LINK--[2]
Molecular Weight 229.05 g/mol --INVALID-LINK--[2]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in common organic solvents such as THF, Dioxane, DMF, and DMSO.General knowledge

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds. The protocol below is a well-established starting point for the coupling of various boronic acids with this compound.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, with the assistance of a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow prep Reaction Setup: - Add this compound,  boronic acid, catalyst, ligand, and base to a dry flask. inert Inert Atmosphere: - Purge the flask with an inert gas (e.g., Argon). prep->inert solvent Solvent Addition: - Add degassed solvent(s). inert->solvent reaction Reaction: - Heat the mixture to the specified temperature and monitor progress. solvent->reaction workup Work-up: - Cool the reaction, dilute with an organic solvent, and wash with aqueous solutions. reaction->workup purification Purification: - Dry the organic layer, concentrate, and purify by column chromatography. workup->purification

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or Vinylboronic Acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Rationale for Reagent Choices:

  • Catalyst System: Pd(OAc)₂ in combination with PPh₃ is a cost-effective and reliable catalyst system for many Suzuki couplings. For more challenging substrates, or to improve reaction rates and yields, more advanced catalyst systems such as those employing Buchwald or Fu's phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(0) source like Pd₂(dba)₃ may be explored.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronic acid for transmetalation. Other bases such as cesium carbonate or potassium phosphate may be beneficial for specific substrates.

  • Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. The water is crucial for the activation of the boronic acid.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is central to the synthesis of a vast array of pharmaceuticals. This protocol provides a general procedure for the coupling of primary and secondary amines with this compound.

Reaction Principle

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom.

  • Reductive Elimination: The newly formed aryl-nitrogen bond is reductively eliminated from the palladium, yielding the desired product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination cluster_mechanism Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' AmineComplex [Ar-Pd(II)L_n(HNR'R'')]Br AmineCoord->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)L_n(NR'R'') Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR'R'' RedElim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous and degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound and the amine to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Rationale for Reagent Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand like XPhos is highly effective for the amination of a wide range of aryl bromides and amines. The bulky ligand promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine.

  • Solvent: Toluene is a common non-polar solvent for this reaction. Other solvents such as dioxane or THF can also be used. It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Characterization and Quality Control

Thorough characterization of the starting material and the final products is essential to ensure the validity of the experimental results. The following are expected spectral characteristics for this compound and its derivatives.

Expected Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR Aromatic protons will appear as doublets or doublets of doublets in the range of 7.0-8.0 ppm, showing coupling to the fluorine atom. The aliphatic protons of the indanone ring will appear as triplets or multiplets in the range of 2.5-3.5 ppm.
¹³C NMR The carbonyl carbon will appear around 195-205 ppm. Aromatic carbons will be in the range of 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. The aliphatic carbons will be in the range of 25-40 ppm.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch will be present around 1700-1720 cm⁻¹. C-F stretching vibrations will be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Note: Specific spectral data should be obtained from the certificate of analysis provided by the supplier or through in-house analysis. For example, the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one shows characteristic ¹H NMR signals at δ 6.64 (s, 1H) for the aromatic proton and at δ 2.87–2.84 (m, 2H) and 2.55–2.52 (m, 2H) for the aliphatic protons.[3] This provides a useful reference for interpreting the spectrum of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere where necessary.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura and Buchwald-Hartwig reactions described in this application note are robust and reliable methods for the functionalization of this scaffold. By understanding the principles behind these reactions and following the detailed protocols, researchers can effectively utilize this versatile intermediate to accelerate their research programs.

References

Comprehensive Analytical Characterization of 4-Bromo-6-fluoroindan-1-one: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Senior Application Scientist

Abstract

4-Bromo-6-fluoroindan-1-one is a substituted indanone derivative, a class of molecules often utilized as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Rigorous analytical characterization is imperative to ensure its identity, purity, and stability, which are critical parameters for regulatory compliance and the successful development of safe and effective medicines.[1][2] This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity.

Introduction: The Rationale for Rigorous Characterization

In pharmaceutical manufacturing, the quality of an API is intrinsically linked to the quality of its starting materials and intermediates. This compound, as a potential building block, must be thoroughly characterized to control for impurities and confirm its chemical structure, which directly impacts the safety and efficacy profile of the final drug product. The validation of analytical methods used for this characterization is a regulatory requirement, ensuring that the data generated is accurate, reliable, and reproducible.[1][3]

This document outlines a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to build a complete profile of the compound.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₉H₆BrFOCalculated
Molecular Weight 229.05 g/mol Calculated
Structure Chemical Structure of this compoundN/A
Appearance Typically an off-white to pale yellow solidGeneral knowledge
CAS Number 1020067-96-3Inferred from similar structures

Integrated Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques to confirm identity and assess purity. The following workflow ensures a comprehensive analysis, from initial structural confirmation to detailed impurity profiling and solid-state characterization.

Analytical_Workflow cluster_0 Part 1: Identity & Structure Confirmation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Physicochemical Characterization NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure ID MS Mass Spectrometry (MS) Molecular Weight Confirmation NMR->MS Confirms Mass FTIR FTIR Spectroscopy Functional Group ID MS->FTIR Confirms Functional Groups HPLC HPLC/UPLC Purity Assay & Impurity Quantification FTIR->HPLC Proceed if Identity Confirmed LCMS LC-MS Impurity Identification HPLC->LCMS Investigate Unknown Peaks DSC Differential Scanning Calorimetry (DSC) Melting Point, Thermal Events HPLC->DSC Correlate Purity with Thermal Profile TGA Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition DSC->TGA Assess Stability XRC X-Ray Crystallography (XRC) Definitive Solid-State Structure TGA->XRC If Crystalline Material

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of pharmaceutical intermediates and identifying impurities.[4] A well-developed reverse-phase HPLC method can separate the main compound from process-related impurities and degradation products.

Protocol: HPLC-UV Purity Determination

Principle: This method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A gradient of a polar aqueous mobile phase and a less polar organic mobile phase is used to elute compounds from the column, which are then detected by their UV absorbance.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure consistent ionization state of analytes.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier with good UV transparency.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% BA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection 254 nmWavelength where the aromatic system is expected to have strong absorbance.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the mobile phase.

Procedure:

  • Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.[2]

  • Analysis: Inject the sample solution and record the chromatogram for 20 minutes.

  • Data Processing: Integrate all peaks. Calculate the area percentage of the main peak to determine purity. Identify and quantify any impurities relative to the main peak area.

HPLC_Protocol prep Sample Preparation (0.5 mg/mL in Diluent) equilibrate System Equilibration (Initial Mobile Phase) prep->equilibrate sst System Suitability Test (5 Injections, RSD ≤ 2.0%) equilibrate->sst inject Sample Injection (10 µL) sst->inject run Chromatographic Run (20 min gradient) inject->run process Data Processing (Integration & Purity Calculation) run->process report Generate Report process->report

Caption: Step-by-step workflow for the HPLC purity analysis protocol.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons, and signals in the aliphatic region (2.5-3.5 ppm) for the two methylene groups. The splitting patterns will be complex due to H-H and H-F coupling.

    • ¹³C NMR: Expect signals for nine distinct carbons, including a downfield signal (>190 ppm) for the ketone carbonyl carbon. The C-F and C-Br carbons will show characteristic shifts.

    • ¹⁹F NMR: Expect a single resonance for the fluorine atom, which will be split by neighboring protons.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Interpretation:

    • Molecular Ion: Look for a characteristic pair of peaks corresponding to the molecular ion [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), these peaks will be of nearly equal intensity and separated by 2 m/z units (e.g., at m/z 230.96 and 232.96). This isotopic pattern is a definitive confirmation of a single bromine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[5]

Protocol:

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

Wavenumber (cm⁻¹)VibrationExpected Functional Group
~1700-1720C=O stretchKetone
~1600, ~1470C=C stretchAromatic Ring
~1200-1250C-F stretchAryl-Fluoride
~3000-3100C-H stretchAromatic C-H
~2850-2960C-H stretchAliphatic C-H
~550-650C-Br stretchAryl-Bromide

Thermal Analysis

Thermal analysis techniques like DSC and TGA provide information on the physical properties of the compound, such as melting point and thermal stability.[6][7]

Protocol: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and detect other thermal events like phase transitions.[8]

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Interpretation: An endothermic peak will be observed, with the onset temperature representing the melting point of the compound. The sharpness of the peak can be an indicator of purity.

Protocol: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess thermal stability.[9]

Procedure:

  • Place 5-10 mg of the sample onto the TGA balance.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a high temperature (e.g., 600 °C).

  • Interpretation: The TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition.

X-Ray Crystallography

For a definitive, unambiguous determination of the three-dimensional atomic arrangement in the solid state, single-crystal X-ray crystallography is the gold standard.[10]

Principle: This technique involves diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms and bond lengths/angles.[10]

Protocol:

  • Crystal Growth: This is often the most challenging step, requiring the slow crystallization of the compound from a suitable solvent or solvent system to obtain a single crystal of sufficient size and quality (typically >0.1 mm).[10]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a final model of the molecule. This confirms the connectivity and stereochemistry absolutely.

Conclusion

The analytical methods described provide a comprehensive framework for the characterization of this compound. By systematically applying these chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug developers can confidently establish the identity, purity, and stability of this key pharmaceutical intermediate. Adherence to these protocols and the principles of method validation is essential for ensuring data quality and meeting stringent regulatory requirements in the pharmaceutical industry.

References

Perfecting Purity: A Guide to the Purification of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Application Note for Researchers and Process Chemists

In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides a detailed exploration of purification techniques for 4-Bromo-6-fluoroindan-1-one, a valuable building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers to achieve optimal purity for this compound.

Introduction to this compound and the Imperative of Purification

This compound is a substituted indanone derivative. The presence of bromine and fluorine atoms, along with the ketone functionality, makes it a versatile intermediate for the synthesis of a variety of biologically active molecules. The purity of this compound is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological issues in drug candidates.

The primary synthetic route to this compound and other substituted indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride.[1][2] This synthetic pathway, while generally effective, can lead to several process-related impurities. Understanding the nature of these impurities is the first step in designing an effective purification strategy.

Potential Impurities in Crude this compound:

  • Unreacted Starting Materials: Residual 3-(3-bromo-5-fluorophenyl)propionic acid or its acyl chloride.

  • Regioisomers: The cyclization step can potentially yield isomeric indanones depending on the directing effects of the substituents on the aromatic ring.[3]

  • Polymeric Byproducts: Under strong acidic conditions characteristic of Friedel-Crafts reactions, polymerization of the starting material or product can occur.

  • Residual Catalyst and Solvents: Traces of the Lewis acid catalyst (e.g., AlCl₃) and reaction solvents.

Given the crystalline nature of this compound, with a regioisomer, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, exhibiting a melting point of 123-126°C, recrystallization and column chromatography are the most pertinent purification techniques.

Physicochemical Properties: The Foundation of Purification

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification protocols. While specific data for this exact compound is not extensively published, we can infer properties from closely related structures and general principles of organic chemistry.

PropertyEstimated Value/CharacteristicSignificance for Purification
Molecular Formula C₉H₆BrFO-
Molecular Weight 229.05 g/mol -
Appearance Likely an off-white to pale yellow solidVisual indicator of purity.
Melting Point Expected to be a crystalline solid with a defined melting point (e.g., a regioisomer melts at 123-126°C)A sharp melting point range is a key indicator of high purity. Broad ranges suggest the presence of impurities.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in solvents of intermediate polarity (e.g., toluene, ethyl acetate), and highly soluble in polar aprotic solvents (e.g., acetone, dichloromethane).Crucial for selecting an appropriate solvent system for recrystallization and mobile phase for column chromatography.
Polarity Moderately polar due to the ketone functionality and halogen substituents.Dictates the choice of stationary and mobile phases in column chromatography.

Purification Strategies: From Crude to Crystalline

The choice of purification method depends on the scale of the purification and the nature and quantity of the impurities present. For this compound, a multi-step approach involving an initial wash, followed by either recrystallization or column chromatography, is recommended.

Workflow for the Purification of this compound

Purification_Workflow Crude_Product Crude this compound Aqueous_Wash Aqueous Wash (e.g., NaHCO₃ solution) Crude_Product->Aqueous_Wash To remove acidic impurities & catalyst Drying Drying (e.g., MgSO₄ or Na₂SO₄) Aqueous_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purity_Check1 Purity Assessment (TLC, ¹H NMR) Solvent_Removal->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High initial purity (>90%) Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Complex mixture or low initial purity Purity_Check2 Final Purity & Characterization (Melting Point, NMR, HPLC) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Pure_Product Pure Crystalline Product Purity_Check2->Pure_Product

Caption: A logical workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor upon crystallization).

Solvent Selection for this compound

Based on the structure of an aromatic ketone, a solvent system of intermediate polarity is a good starting point. A mixed solvent system often provides the necessary fine-tuning of solubility.

Recommended Solvent Systems for Screening:

  • Ethanol/Water: Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization.

  • Ethyl Acetate/Hexanes: A versatile system where ethyl acetate provides good solubility and hexanes act as the anti-solvent.

  • Toluene: As an aromatic solvent, it may exhibit good solubility characteristics for the indanone structure at elevated temperatures.

  • Isopropanol: Often a good choice for recrystallizing moderately polar compounds.

Step-by-Step Recrystallization Protocol
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude this compound in the recommended solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent (or the more soluble solvent of a mixed pair). Heat the mixture to boiling with gentle swirling or stirring.

  • Achieving Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Principle of Column Chromatography

For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is appropriate. The separation is based on polarity, with less polar compounds eluting faster than more polar compounds.

Selection of Stationary and Mobile Phases
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by Thin Layer Chromatography (TLC) analysis.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Develop a TLC plate spotted with the crude material using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the polarity determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to improve separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow Start Crude Product TLC TLC Analysis for Eluent Selection (Target Rf ≈ 0.3) Start->TLC Slurry Prepare Silica Gel Slurry TLC->Slurry Packing Pack Chromatography Column Slurry->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection Collect Fractions Elution->Collection Fraction_Analysis Analyze Fractions by TLC Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation End Pure Product Evaporation->End

Caption: A step-by-step workflow for column chromatography purification.

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques:

  • Melting Point: A sharp and narrow melting point range is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound.

Safety Precautions

When handling this compound and the solvents used in its purification, it is essential to follow standard laboratory safety procedures. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The successful purification of this compound is a critical step in its utilization as a key intermediate in drug discovery and development. By understanding the nature of potential impurities and applying the principles of recrystallization and column chromatography, researchers can consistently obtain this valuable compound in high purity. The protocols outlined in this guide provide a robust framework for achieving this goal, emphasizing a systematic and scientifically-driven approach to purification.

References

Application Notes & Protocols: Leveraging 4-Bromo-6-fluoroindan-1-one in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 4-Bromo-6-fluoroindan-1-one

In the landscape of modern medicinal chemistry and materials science, the indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this core allows for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. This compound (CAS: 174603-56-6) has emerged as a particularly valuable building block, embodying a convergence of key structural features that render it highly versatile for complex molecular architecture.[1][2]

The utility of this reagent is rooted in its trifecta of functionalities:

  • The Indanone Core: A rigid bicyclic system that provides a defined three-dimensional orientation for appended functionalities.

  • A Regioselective Bromine Atom: Positioned at the 4-position, this halogen serves as a highly efficient "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[3]

  • An Electron-Withdrawing Fluorine Atom: The fluorine at the 6-position significantly modulates the electronic properties of the aromatic ring. In drug development, fluorine incorporation is a well-established strategy to improve metabolic stability, enhance binding affinity, and increase lipophilicity.[4]

This guide provides an in-depth exploration of this compound's application in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

PropertyValue
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
CAS Number 174603-56-6

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound ring is the linchpin for its synthetic utility, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions provide a robust and predictable platform for introducing molecular diversity, which is critical in library synthesis for drug discovery.

G cluster_workflow General Synthetic Workflow A Reaction Setup (Inert Atmosphere) B Reaction Monitoring (TLC / LC-MS) A->B Heat & Stir C Aqueous Work-up & Extraction B->C Reaction Completion D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds, most commonly for the synthesis of biaryl structures prevalent in pharmaceuticals.[5][6] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate; (2) Transmetalation , where the organic moiety from the activated boronic acid displaces the halide on the palladium complex; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[7] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[5]

G Indanone Indanone-Br Plus1 + BoronicAcid R-B(OH)₂ Arrow -> Catalyst Pd Catalyst Base Product Indanone-R

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 4-Aryl-6-fluoroindan-1-one

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)
This compound229.051.0229 mg
Arylboronic Acid-1.21.2 mmol
Pd(PPh₃)₄1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.5265 mg
Toluene--8 mL
Water--2 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (229 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (265 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add toluene (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for another 15 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), in one portion.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-6-fluoroindan-1-one product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and functional materials.[8] This palladium-catalyzed C-N cross-coupling provides a direct and highly versatile method for forming bonds between aryl halides and a vast range of primary and secondary amines.[9]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling. It begins with Oxidative Addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes a base-assisted Amine Coordination and Deprotonation to form a palladium-amido complex. The final, irreversible Reductive Elimination step forms the C-N bond of the arylamine product and regenerates the active Pd(0) catalyst.[8][10] The choice of ligand is critical to stabilize the catalytic species and facilitate the reductive elimination step.[11]

G Indanone Indanone-Br Plus1 + Amine R¹R²N-H Arrow -> Catalyst Pd Catalyst Ligand Base Product Indanone-NR¹R²

Caption: Buchwald-Hartwig amination of this compound.

Detailed Protocol: Synthesis of 4-Amino-6-fluoroindan-1-one Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination using a primary or secondary amine.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)
This compound229.051.0229 mg
Amine (R¹R²NH)-1.21.2 mmol
Pd₂(dba)₃915.720.0218.3 mg
XPhos476.650.0838.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous)--10 mL

Step-by-Step Procedure:

  • Catalyst Pre-formation/Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube. Add this compound (229 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube, and if not in a glovebox, evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the target 4-amino-6-fluoroindan-1-one derivative.

Conclusion

This compound stands as a premier building block for synthetic chemists engaged in the design and construction of complex, high-value molecules. Its well-defined reactive sites—the ketone, the aryl bromide, and the fluorine-substituted ring—offer orthogonal handles for sequential, predictable chemical modifications. The robust and high-yielding nature of palladium-catalyzed cross-coupling reactions, as detailed in the Suzuki-Miyaura and Buchwald-Hartwig protocols, unlocks a vast chemical space for derivatization, making this reagent an indispensable tool for researchers, scientists, and drug development professionals.

References

The Strategic Utility of 4-Bromo-6-fluoroindan-1-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among these, 4-Bromo-6-fluoroindan-1-one has emerged as a highly versatile and valuable scaffold. Its unique structural and electronic properties, characterized by the presence of a reactive bromine atom, a modulating fluorine substituent, and a ketone functionality on a rigid indanone core, provide a powerful platform for the synthesis of a diverse array of complex molecular architectures. This guide offers an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights, to empower researchers in their pursuit of next-generation pharmaceuticals.

Physicochemical Properties and Synthetic Accessibility

This compound is a crystalline solid with the molecular formula C₉H₆BrFO. The strategic placement of the bromo and fluoro substituents on the aromatic ring significantly influences the molecule's reactivity and the properties of its derivatives. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the bromine at the adjacent position in cross-coupling reactions, while also potentially enhancing the metabolic stability and binding affinity of the final drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance Off-white to pale yellow solid
CAS Number 174603-56-6
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

The synthesis of this compound can be achieved through multi-step sequences, often starting from commercially available fluorinated aromatic compounds. A common strategy involves the Friedel-Crafts acylation of a suitably substituted fluorobenzene derivative, followed by subsequent functional group manipulations to introduce the bromine atom and form the indanone ring system.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of a wide range of molecular fragments, enabling the rapid construction of diverse compound libraries for drug discovery.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl structures, which are prevalent in many classes of pharmaceuticals.[1] In this context, this compound can be efficiently coupled with a variety of aryl- and heteroarylboronic acids or their corresponding esters to generate 4-aryl- and 4-heteroaryl-6-fluoroindan-1-one derivatives. These products can serve as key intermediates in the synthesis of kinase inhibitors and other targeted therapies.

Diagram 1: Suzuki-Miyaura Coupling Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_mat This compound reaction_mix Reaction Mixture boronic_acid Aryl/Heteroaryl Boronic Acid/Ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O, Toluene) product 4-Aryl-6-fluoroindan-1-one reaction_mix->product Heat

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProductTypical Yield (%)1H NMR (CDCl₃, δ ppm) of Product
Phenylboronic acid6-Fluoro-4-phenylindan-1-one85-957.80 (d, 1H), 7.50-7.30 (m, 5H), 7.10 (d, 1H), 3.10 (t, 2H), 2.80 (t, 2H)
4-Methoxyphenylboronic acid6-Fluoro-4-(4-methoxyphenyl)indan-1-one80-907.75 (d, 1H), 7.35 (d, 2H), 7.05 (d, 1H), 6.95 (d, 2H), 3.85 (s, 3H), 3.10 (t, 2H), 2.75 (t, 2H)
3-Pyridylboronic acid6-Fluoro-4-(pyridin-3-yl)indan-1-one75-858.60 (s, 1H), 8.50 (d, 1H), 7.85 (d, 1H), 7.70 (d, 1H), 7.40 (dd, 1H), 7.15 (d, 1H), 3.15 (t, 2H), 2.80 (t, 2H)
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are crucial components of numerous pharmaceuticals.[2][3] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 4-amino-6-fluoroindan-1-one derivatives. These compounds are valuable precursors for the synthesis of dopamine receptor agonists and other neurologically active agents.[4]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Aryl-Br Ligand_Exch Ligand Exchange PdII_Amine [L₂Pd(II)(Aryl)(HNR¹R²)]⁺Br⁻ Ligand_Exch->PdII_Amine HNR¹R² Deprotonation Deprotonation (-HBr) PdII_Amido L₂Pd(II)(Aryl)(NR¹R²) Deprotonation->PdII_Amido Base Red_Elim Reductive Elimination Product Aryl-NR¹R² Red_Elim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-amino-6-fluoroindan-1-one derivative.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AmineProductTypical Yield (%)1H NMR (CDCl₃, δ ppm) of Product
Morpholine4-(Morpholin-4-yl)-6-fluoroindan-1-one80-907.20 (d, 1H), 6.80 (d, 1H), 3.90 (t, 4H), 3.20 (t, 4H), 3.00 (t, 2H), 2.70 (t, 2H)
Aniline4-(Phenylamino)-6-fluoroindan-1-one75-857.40-7.20 (m, 3H), 7.10 (d, 2H), 6.90 (t, 1H), 6.70 (d, 1H), 5.80 (s, 1H, NH), 3.05 (t, 2H), 2.75 (t, 2H)
Benzylamine4-(Benzylamino)-6-fluoroindan-1-one85-957.40-7.25 (m, 5H), 6.80 (d, 1H), 6.50 (d, 1H), 4.40 (d, 2H), 4.20 (t, 1H, NH), 3.00 (t, 2H), 2.70 (t, 2H)

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are valuable intermediates in the synthesis of a range of pharmacologically active compounds.

  • Kinase Inhibitors: The 4-aryl-6-fluoroindan-1-one scaffold can be further elaborated to produce potent and selective kinase inhibitors for the treatment of various cancers. The indanone core can mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors.

  • Dopamine Receptor Agonists: 4-Amino-6-fluoroindan-1-one derivatives have been explored as precursors for the synthesis of dopamine D2-like receptor agonists, which have potential applications in the treatment of Parkinson's disease and other neurological disorders.[4]

  • Antiviral Agents: The versatile reactivity of the bromo-fluoro-indanone core allows for its incorporation into more complex heterocyclic systems with potential antiviral activity.[5][6][7][8][9]

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its ability to readily participate in robust and reliable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it an invaluable tool for medicinal chemists. The strategic incorporation of this scaffold can accelerate the drug discovery process by enabling the rapid and efficient generation of diverse molecular entities with promising therapeutic potential.

References

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-6-fluoroindan-1-one for the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] 4-Bromo-6-fluoroindan-1-one is a versatile starting material, offering multiple reaction sites for chemical modification. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of this compound. We present detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions at the aromatic bromide, functionalization at the α-position to the ketone, and modifications of the carbonyl group itself. The causality behind experimental choices, self-validating system designs for protocols, and the significance of the resulting novel compounds in drug discovery are discussed in detail.

Introduction: The Significance of the Indanone Core

The indanone framework is a recurring motif in a wide array of biologically active molecules and natural products.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. Notable examples of drugs containing the indane or a related indanone core include Donepezil, used for the treatment of Alzheimer's disease, and Indinavir, an HIV protease inhibitor.[1][2] The inherent reactivity of the indanone system, combined with the ability to introduce diverse substituents, makes it a cornerstone in the synthesis of novel therapeutic agents.[2][3]

This compound (CAS No. 174603-56-6) is a particularly attractive starting material for several reasons.[4] The presence of orthogonal reactive handles—the aryl bromide, the enolizable α-protons, and the ketone—allows for selective and sequential modifications. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds, a common strategy in modern medicinal chemistry. This guide will explore three primary avenues for derivatization, providing detailed protocols and the scientific rationale to empower researchers in synthesizing novel compound libraries for screening and development.

Strategic Derivatization Pathways

The chemical architecture of this compound allows for a multi-pronged approach to generating new chemical entities. The primary sites for modification are illustrated below.

G a b Aromatic C-Br Bond (Cross-Coupling Reactions) a->b Site 1 c α-Carbon (Enolate Chemistry) a->c Site 2 d Ketone Carbonyl (Nucleophilic Addition/Condensation) a->d Site 3 G cluster_0 Suzuki-Miyaura Coupling Workflow Start Reaction Setup Inert Establish Inert Atmosphere (Ar/N2) Start->Inert Reagents Add this compound, Boronic Acid, Base, Catalyst Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End G cluster_1 Buchwald-Hartwig Amination Workflow Start_BH Reaction Setup Inert_BH Establish Inert Atmosphere (Ar/N2) Start_BH->Inert_BH Reagents_BH Add this compound, Amine, Base, Pd Pre-catalyst, Ligand Inert_BH->Reagents_BH Solvent_BH Add Anhydrous, Degassed Solvent Reagents_BH->Solvent_BH Heat_BH Heat Reaction Mixture (e.g., 80-110 °C) Solvent_BH->Heat_BH Monitor_BH Monitor by TLC/LC-MS Heat_BH->Monitor_BH Workup_BH Aqueous Workup & Filtration Monitor_BH->Workup_BH Purify_BH Purification (Column Chromatography) Workup_BH->Purify_BH End_BH Final Product Purify_BH->End_BH

References

Application Note: Comprehensive NMR Analysis of 4-Bromo-6-fluoroindan-1-one for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 4-Bromo-6-fluoroindan-1-one in Medicinal Chemistry

This compound is a halogenated indanone derivative, a class of compounds recognized for its versatile role as a scaffold in the synthesis of various biologically active molecules. The presence of bromine and fluorine atoms provides specific steric and electronic properties, making it a valuable intermediate in drug discovery. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

Given its importance as a building block, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, offering detailed protocols and an in-depth interpretation of the expected spectral data.

The NMR Spectroscopic Profile of this compound: A Predictive Analysis

The structure of this compound, with its distinct aromatic and aliphatic regions, as well as the presence of a fluorine atom, gives rise to a characteristic set of NMR signals. Understanding the expected chemical shifts (δ), coupling constants (J), and multiplicities is key to its identification and characterization.

Molecular Structure and Numbering

Caption: IUPAC numbering of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals: two in the aliphatic region corresponding to the methylene protons of the five-membered ring, and two in the aromatic region.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H2~ 2.7 - 2.9t~ 6.0Methylene protons adjacent to a carbonyl group are deshielded. They are coupled to the H3 protons.
H3~ 3.1 - 3.3t~ 6.0Methylene protons adjacent to the aromatic ring. They are coupled to the H2 protons.
H5~ 7.4 - 7.6d~ 8.0 (³JH-F)Aromatic proton ortho to the fluorine atom, exhibiting a characteristic doublet splitting due to coupling with fluorine.
H7~ 7.2 - 7.4d~ 1.5 (⁴JH-F)Aromatic proton meta to the fluorine atom, showing a smaller doublet splitting.

Note: The predicted chemical shifts are based on general values for similar structural motifs. Actual values may vary.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of bromine and fluorine will significantly influence the chemical shifts of the aromatic carbons.

CarbonPredicted δ (ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Rationale for Prediction
C1~ 205 - 207s-Carbonyl carbon, typically found in this region.
C2~ 25 - 27s-Aliphatic methylene carbon.
C3~ 35 - 37s-Aliphatic methylene carbon adjacent to the aromatic ring.
C3a~ 138 - 140d~ 3-5 (³JC-F)Quaternary aromatic carbon.
C4~ 118 - 120d~ 4-6 (³JC-F)Aromatic carbon bearing the bromine atom.
C5~ 115 - 117d~ 22-25 (²JC-F)Aromatic carbon ortho to the fluorine atom, showing a large two-bond coupling.
C6~ 162 - 165d~ 250-255 (¹JC-F)Aromatic carbon directly attached to fluorine, exhibiting a very large one-bond coupling constant.
C7~ 112 - 114d~ 23-26 (²JC-F)Aromatic carbon ortho to the fluorine atom.
C7a~ 154 - 156d~ 2-4 (⁴JC-F)Quaternary aromatic carbon.

Note: The electronegativity of the halogens and the carbonyl group are the primary determinants of these predicted shifts. The C-F coupling constants are estimations based on typical values for fluorinated aromatic compounds.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the fluorine atom.[1][2] For this compound, a single resonance is expected.

FluorinePredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
F6~ -110 to -115dd³JF-H5 ≈ 8.0, ⁴JF-H7 ≈ 1.5The chemical shift is typical for an aromatic fluorine. The multiplicity arises from coupling to the ortho (H5) and meta (H7) protons.

Note: ¹⁹F chemical shifts are referenced to CFCl₃ at 0 ppm.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

A homogeneous solution free of particulate matter is crucial for obtaining high-resolution NMR spectra.[3]

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[4][5][6][7]

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent signal.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are recommended starting parameters for a 500 MHz spectrometer. These may need to be optimized depending on the sample concentration and the specific instrument.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for routine spectra, allowing for a shorter relaxation delay.
Spectral Width16 ppmTo cover the entire expected range of proton signals.
Acquisition Time~ 2-3 sTo ensure adequate digital resolution.
Relaxation Delay2 sAllows for sufficient relaxation of the protons between scans.
Number of Scans8-16To achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A 30-degree pulse with proton decoupling to simplify the spectrum and enhance signal.
Spectral Width240 ppmTo encompass all carbon signals, including the carbonyl.
Acquisition Time~ 1-2 sSufficient for good resolution.
Relaxation Delay2 sA standard delay for most carbon nuclei.
Number of Scans1024 or moreRequired due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A simple 30-degree pulse is sufficient.
Spectral Width200 ppmTo cover the expected chemical shift range for aromatic fluorine.
Acquisition Time~ 1-2 sFor adequate resolution.
Relaxation Delay2 sStandard delay.
Number of Scans16-32¹⁹F is a sensitive nucleus, requiring fewer scans than ¹³C.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between the H2 and H3 protons, confirming their adjacent relationship in the five-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively link the H2, H3, H5, and H7 signals to their corresponding carbon signals (C2, C3, C5, and C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. Key expected correlations include:

    • H2 to C1, C3, and C3a

    • H3 to C2, C3a, and C4

    • H5 to C3a, C4, C6, and C7

    • H7 to C1, C5, C6, and C7a

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between the fluorine atom and nearby protons, which can be useful for confirming stereochemistry in more complex analogs.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY H-H Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H HMBC ¹H-¹³C HMBC H1->HMBC Long-Range C-H HOESY ¹H-¹⁹F HOESY H1->HOESY Through-Space F-H C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR F19->HOESY

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, provides a robust and reliable method for its structural verification and purity assessment. The protocols and predictive data presented in this application note serve as a valuable guide for researchers in medicinal chemistry and drug development, ensuring the quality and integrity of this important synthetic intermediate. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it a particularly powerful tool for the analysis of fluorinated compounds.[8]

References

The Strategic Application of 4-Bromo-6-fluoroindan-1-one in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indanone Scaffold in Modern Medicinal Chemistry

The indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse array of biologically active molecules. Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for the precise orientation of functional groups, facilitating optimal interactions with biological targets. The inherent reactivity of the ketone moiety and the susceptibility of the aromatic ring to substitution render the indanone skeleton a versatile template for synthetic elaboration. This application note delves into the specific utility of a uniquely functionalized indanone, 4-Bromo-6-fluoroindan-1-one , as a strategic starting material in the development of targeted therapeutics, with a particular focus on the synthesis of potent kinase inhibitors. The strategic placement of the bromine and fluorine atoms on the indanone core offers medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates.

Core Rationale: The Chemical Logic of this compound in Drug Design

The selection of this compound as a starting material is a deliberate choice driven by the distinct and advantageous properties imparted by its halogen substituents.

  • The Role of the Bromine Atom: The bromine at the 4-position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the indanone core to optimize target binding and cellular activity. Furthermore, the bromine atom can be displaced by nucleophiles, providing another avenue for structural diversification.

  • The Influence of the Fluorine Atom: The fluorine atom at the 6-position significantly impacts the molecule's physicochemical properties. As a highly electronegative atom, it can modulate the acidity of adjacent protons and influence the pKa of nearby functional groups. This can be crucial for optimizing drug-target interactions and improving pharmacokinetic parameters such as metabolic stability and membrane permeability. The presence of fluorine can also lead to enhanced binding affinity through the formation of favorable electrostatic interactions with the target protein.

The combination of these two halogens on the indanone scaffold creates a building block that is pre-disposed for the synthesis of complex, highly functionalized molecules with desirable drug-like properties.

Application Focus: Synthesis of a Key Amino-Indanone Intermediate

A pivotal application of this compound is its conversion to 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one . This transformation replaces the synthetically versatile bromine atom with a primary amine, which can then be further elaborated to introduce a variety of side chains and build more complex molecular architectures. This amino-indanone is a key intermediate in the synthesis of a novel class of kinase inhibitors.

Experimental Protocol: Synthesis of 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one

This protocol outlines a representative procedure for the conversion of this compound to its corresponding amino derivative, a critical step in the synthesis of advanced kinase inhibitors.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • L-proline

  • Ammonia (aqueous solution, e.g., 28%)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and L-proline (0.2 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethyl sulfoxide (DMSO) to the flask. Subsequently, add aqueous ammonia solution (5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one.

Self-Validation Checkpoints:

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the product.

  • Spectroscopic Analysis: Characterization of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a broad singlet corresponding to the NH₂ protons.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_elaboration Further Elaboration cluster_final Final Product Class start This compound reaction Buchwald-Hartwig Amination (or Ullmann Condensation) start->reaction CuI, L-proline, K₂CO₃, aq. NH₃, DMSO, 90 °C intermediate 4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one reaction->intermediate elaboration Coupling with Bioactive Moieties intermediate->elaboration final_product Potent Kinase Inhibitors elaboration->final_product

Caption: Synthetic workflow from this compound to kinase inhibitors.

Application in Kinase Inhibitor Synthesis: A Mechanistic Perspective

The 4-amino-6-fluoroindan-1-one intermediate is a valuable precursor for the synthesis of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The primary amine of the intermediate can be acylated, alkylated, or used in condensation reactions to attach moieties that will interact with specific residues in the kinase active site.

For example, the amino group can be reacted with a substituted pyrimidine or pyridine scaffold, a common feature in many ATP-competitive kinase inhibitors. The indanone core itself can occupy the hydrophobic pocket of the kinase, while the appended heterocycle can form crucial hydrogen bonds with the hinge region of the enzyme. The fluorine atom at the 6-position can contribute to favorable interactions within the active site and enhance the overall binding affinity and selectivity of the inhibitor.

Quantitative Data Summary

While specific yield and biological activity data are proprietary and vary depending on the exact final target molecule, the following table provides a representative summary of the key transformations and expected outcomes based on analogous reactions in the literature.

StepStarting MaterialProductTypical Yield (%)Key Reagents
1. AminationThis compound4-amino-6-fluoro-2,3-dihydro-1H-inden-1-one60-80CuI, L-proline, K₂CO₃, aq. NH₃
2. Elaboration (Example: Amide Coupling)4-amino-6-fluoro-2,3-dihydro-1H-inden-1-oneN-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-4-yl)amide derivative50-75Carboxylic acid, coupling agent (e.g., HATU)

Conclusion and Future Outlook

This compound has established itself as a highly valuable and strategic building block in medicinal chemistry. Its pre-activated and tunable structure allows for the efficient and modular synthesis of complex molecular architectures. The successful application of this starting material in the synthesis of potent kinase inhibitors underscores the power of rational drug design, where the strategic placement of functional groups on a privileged scaffold leads to the development of promising therapeutic candidates. Future applications of this compound are expected to expand into other therapeutic areas where the indanone core can serve as a versatile template for the discovery of novel bioactive compounds.

Application Notes and Protocols for 4-Bromo-6-fluoroindan-1-one: A Guide to its Reaction Mechanisms and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-6-fluoroindan-1-one

This compound is a highly functionalized scaffold of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic core, combined with the orthogonal reactivity of its ketone, aryl bromide, and fluoro substituents, makes it a versatile building block for the synthesis of complex molecular architectures. The indanone framework is a privileged structure found in numerous biologically active compounds.[1][2] The strategic placement of the bromine and fluorine atoms allows for selective modifications, providing a gateway to a diverse range of derivatives. This guide provides an in-depth exploration of the key reaction mechanisms of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reaction Mechanisms and Synthetic Applications

The reactivity of this compound can be systematically explored through its principal functional groups: the aromatic C-Br bond, the ketone, and the aromatic C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The aryl bromide moiety is a prime handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery.[3][4]

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[5][6][7] The reaction of this compound with a boronic acid or ester proceeds via a well-established catalytic cycle.

Mechanism:

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst ArBr This compound ArBr->Oxidative Addition Complex RB(OH)2 Boronic Acid RB(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterCondition
Reactants This compound (1.0 eq), Phenylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (0.05 eq)
Base K₂CO₃ (2.0 eq)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Time 12-24 h

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[10][11][12] This reaction is pivotal in the development of pharmaceuticals, as the arylamine motif is a common pharmacophore.

Mechanism:

Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. The resulting complex then coordinates to the amine, and following deprotonation by a base, reductive elimination forms the C-N bond and regenerates the catalyst.[13]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination [Ar-Pd(II)(Br)(NHR'R'')]L2 Oxidative Addition Complex->Amine Coordination Deprotonation & Reductive Elimination Complex Ar-Pd(II)(NR'R'')L2 Amine Coordination->Deprotonation & Reductive Elimination Complex Deprotonation Coupled Product Ar-NR'R'' Deprotonation & Reductive Elimination Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Deprotonation & Reductive Elimination Complex->Regenerated Catalyst ArBr This compound ArBr->Oxidative Addition Complex HNR'R'' Amine HNR'R''->Amine Coordination Base Base Base->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

ParameterCondition
Reactants This compound (1.0 eq), Morpholine (1.2 eq)
Catalyst Pd₂(dba)₃ (0.02 eq)
Ligand Xantphos (0.04 eq)
Base Cs₂CO₃ (1.5 eq)
Solvent Toluene
Temperature 100 °C
Time 12-18 h

Step-by-Step Procedure:

  • In a glovebox, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add dry, degassed toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reactions of the Ketone Functional Group

The ketone at the 1-position of the indanone core is a versatile functional group for further elaboration.

The ketone can be readily reduced to the corresponding alcohol, 4-bromo-6-fluoroindan-1-ol, using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[14][15][16][17] NaBH₄ is a milder reagent and is often preferred for its compatibility with a wider range of functional groups.[17]

Mechanism:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by a protonation step, typically from the solvent or an acidic workup, to yield the alcohol.

Ketone_Reduction_Mechanism Indanone This compound Alkoxide Alkoxide Intermediate Indanone->Alkoxide Nucleophilic Addition Alcohol 4-Bromo-6-fluoroindan-1-ol Alkoxide->Alcohol Protonation Hydride "H-" (from NaBH4) Hydride->Alkoxide Proton_Source H+ (from solvent/workup) Proton_Source->Alcohol

Caption: General mechanism for the reduction of a ketone with a hydride reagent.

Protocol: Reduction of this compound with NaBH₄

ParameterCondition
Reactant This compound (1.0 eq)
Reagent NaBH₄ (1.5 eq)
Solvent Methanol
Temperature 0 °C to Room Temperature
Time 1-2 h

Step-by-Step Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water, followed by 1M HCl until the solution is acidic.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to afford the crude alcohol.

  • Purify by recrystallization or column chromatography if necessary.

Synthesis of the this compound Core

The indanone core is typically synthesized via an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative.[1][2][18]

Mechanism:

The reaction is promoted by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid), which activates the acyl group, facilitating an intramolecular electrophilic aromatic substitution to form the five-membered ring.[1]

Friedel_Crafts_Mechanism Starting_Material 3-(Aryl)propionyl chloride Acylium_Ion Acylium Ion Intermediate Starting_Material->Acylium_Ion Activation Sigma_Complex Sigma Complex (Wheland Intermediate) Acylium_Ion->Sigma_Complex Intramolecular Electrophilic Attack Indanone This compound Sigma_Complex->Indanone Deprotonation (Restoration of Aromaticity) Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylium_Ion

Caption: Mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.

Experimental Workflow Overview

A typical experimental workflow for the modification of this compound involves a series of well-defined steps to ensure reaction efficiency and product purity.

Experimental_Workflow Start Starting Material: This compound Reaction_Setup Reaction Setup (Inert Atmosphere, Dry Solvents) Start->Reaction_Setup Reagent_Addition Addition of Reagents (Catalyst, Ligand, Base, etc.) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for reactions involving this compound.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. A thorough understanding of its reaction mechanisms, particularly palladium-catalyzed cross-coupling reactions and transformations of the ketone functionality, is crucial for its effective utilization in the synthesis of novel compounds for drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and strategic application of this important synthetic intermediate.

References

Application Note: A Scalable and Efficient Synthesis of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-6-fluoroindan-1-one is a key building block in the synthesis of various pharmaceutical compounds, necessitating a robust and scalable synthetic route. This application note details a comprehensive, three-step protocol for the gram-scale synthesis of this compound, commencing from commercially available 3-bromo-5-fluorobenzaldehyde. The synthetic strategy involves a Knoevenagel condensation, followed by a catalytic hydrogenation, and culminates in an intramolecular Friedel-Crafts acylation. This guide provides in-depth procedural details, explains the rationale behind experimental choices, and addresses critical safety and scalability considerations, making it an invaluable resource for researchers in medicinal chemistry and process development.

Introduction

Indanone scaffolds are prevalent in a wide array of biologically active molecules and natural products. The specific substitution pattern of this compound makes it a particularly valuable intermediate in the development of novel therapeutics. The presence of the bromine and fluorine atoms provides handles for further functionalization, enabling the exploration of chemical space in drug discovery programs.

The synthesis of indanones is often achieved through an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropanoic acid.[1] This approach is generally efficient and amenable to scale-up.[2] This application note presents a detailed and optimized workflow for the synthesis of this compound, designed for reproducibility and scalability.

Synthetic Strategy Overview

The overall synthetic route is depicted below. The synthesis begins with the Knoevenagel condensation of 3-bromo-5-fluorobenzaldehyde with malonic acid to yield the corresponding acrylic acid. This intermediate is then reduced via catalytic hydrogenation to the saturated propanoic acid. The final step is the intramolecular Friedel-Crafts cyclization of the propanoic acid to afford the target indanone.

Synthesis_Workflow Start 3-Bromo-5-fluorobenzaldehyde Intermediate1 3-(3-Bromo-5-fluorophenyl)acrylic acid Start->Intermediate1 Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Intermediate2 3-(3-Bromo-5-fluorophenyl)propanoic acid Intermediate1->Intermediate2 Catalytic Hydrogenation (H2, Pd/C) FinalProduct This compound Intermediate2->FinalProduct Intramolecular Friedel-Crafts Acylation (1. SOCl2; 2. AlCl3)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 3-(3-Bromo-5-fluorophenyl)acrylic acid

Rationale: The Knoevenagel condensation is a reliable method for the formation of α,β-unsaturated acids from aldehydes.[3] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for this transformation and allows for in situ decarboxylation when malonic acid is used.[4]

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-fluorobenzaldehyde (50.0 g, 0.246 mol), malonic acid (38.4 g, 0.369 mol), and pyridine (250 mL).

  • Add piperidine (2.5 mL, 0.025 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and then pour it into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).

  • A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 200 mL).

  • Dry the solid under vacuum at 60 °C to a constant weight to yield 3-(3-Bromo-5-fluorophenyl)acrylic acid.

Part 2: Synthesis of 3-(3-Bromo-5-fluorophenyl)propanoic acid

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of the double bond in the acrylic acid intermediate. Palladium on carbon (Pd/C) is a standard and effective catalyst for this transformation.[5]

Protocol:

  • In a 1 L hydrogenation vessel, dissolve the 3-(3-Bromo-5-fluorophenyl)acrylic acid (from Part 1, assuming ~0.24 mol) in methanol (500 mL).

  • Carefully add 10% Palladium on carbon (10% Pd/C, 2.5 g, 5 wt%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the alkene protons.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 100 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-(3-Bromo-5-fluorophenyl)propanoic acid as a solid. This product is often of sufficient purity for the next step.

Part 3: Scale-up Synthesis of this compound

Rationale: The final step is an intramolecular Friedel-Crafts acylation. The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂). The subsequent cyclization is promoted by a strong Lewis acid, aluminum chloride (AlCl₃).[1][6] This is a highly exothermic reaction and requires careful temperature control, especially on a larger scale.

Protocol:

  • Acyl Chloride Formation:

    • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel, add the 3-(3-Bromo-5-fluorophenyl)propanoic acid (from Part 2, assuming ~0.24 mol) and dichloromethane (DCM, 500 mL).

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (35 mL, 0.48 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

    • Heat the mixture to reflux (around 40 °C) for 1 hour to ensure complete conversion.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride is used directly in the next step.

  • Intramolecular Friedel-Crafts Acylation:

    • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 48.0 g, 0.36 mol) and DCM (1 L).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve the crude acyl chloride from the previous step in DCM (500 mL) and add it dropwise to the AlCl₃ suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for another 2 hours.

    • Monitor the reaction by TLC (Eluent: 20% ethyl acetate in hexanes).

    • Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice (1.5 kg) and concentrated hydrochloric acid (150 mL). This is a highly exothermic process.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).

    • Combine the organic layers and wash with 1 M HCl (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

Rationale: Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.[7][8]

Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure this compound.

Data Summary

StepCompoundStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
13-(3-Bromo-5-fluorophenyl)acrylic acid50.0~57~95>95%
23-(3-Bromo-5-fluorophenyl)propanoic acid~57~56~98>97%
3This compound~56~48~85>98%

Safety and Scalability

Safety_Considerations cluster_reagents Hazardous Reagents cluster_procedures Critical Procedures cluster_ppe Required PPE ThionylChloride Thionyl Chloride (SOCl₂) Corrosive, Lachrymator Quenching Quenching AlCl₃ Reaction Highly Exothermic AlCl3 Aluminum Chloride (AlCl₃) Corrosive, Reacts Violently with Water AlCl3->Quenching Use extreme caution Add reaction mixture to ice slowly Pyridine Pyridine Flammable, Toxic HCl Conc. HCl Corrosive Hydrogenation Catalytic Hydrogenation Flammable H₂ gas under pressure FumeHood Work in a Fume Hood Goggles Safety Goggles/Face Shield Gloves Chemical Resistant Gloves Coat Lab Coat

Caption: Key safety considerations for the synthesis of this compound.

  • Thionyl Chloride and Aluminum Chloride: Both reagents are highly corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Friedel-Crafts Reaction: The reaction of the acyl chloride with aluminum chloride and the subsequent quenching are highly exothermic. For larger scale reactions, a jacketed reactor with controlled cooling is recommended. The addition of reagents should be slow and monitored carefully to maintain the desired temperature.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel. Always purge the system with an inert gas before and after the reaction.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Dispose of all chemical waste in accordance with local regulations.

Conclusion

This application note provides a detailed, reliable, and scalable three-step synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided rationale for each step aims to empower scientists to adapt and troubleshoot the synthesis as needed.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Overview of the Primary Synthetic Route

The synthesis of 4-Bromo-6-fluoroindan-1-one is a critical step in the development of various pharmaceutical intermediates. The most common and industrially scalable approach involves an intramolecular Friedel-Crafts acylation.[1][2] This reaction typically starts from a precursor like 3-(3-bromo-5-fluorophenyl)propanoic acid, which is first converted to its more reactive acid chloride derivative. The subsequent intramolecular cyclization is promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), to form the desired tricyclic ketone.

The core of this synthesis lies in a well-understood, yet sensitive, electrophilic aromatic substitution reaction.[3][4] The acylium ion, generated in situ, acts as the electrophile and attacks the electron-rich aromatic ring to forge the new carbon-carbon bond, thus closing the five-membered ring. While effective, this process is prone to specific side reactions that can impact yield, purity, and scalability. This guide provides troubleshooting solutions and answers to frequently encountered challenges during this synthesis.

Ideal_Synthesis_Pathway Start 3-(3-bromo-5-fluorophenyl) propanoic acid AcidChloride 3-(3-bromo-5-fluorophenyl) propanoyl chloride Start->AcidChloride SOCl₂ or (COCl)₂ Anhydrous Conditions Product This compound AcidChloride->Product AlCl₃ (Lewis Acid) Intramolecular Friedel-Crafts Acylation Isomer_Formation Acylium Acylium Ion Intermediate DesiredProduct This compound (Major Product) Acylium->DesiredProduct Attack at C4 (Ortho to F, Para to Br) Kinetically/Thermodynamically Favored SideProduct 6-Bromo-4-fluoroindan-1-one (Isomeric Impurity) Acylium->SideProduct Attack at C6 (Ortho to Br, Para to F) Less Favored

References

Optimization of reaction conditions for 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An essential intermediate in medicinal chemistry, 4-Bromo-6-fluoroindan-1-one serves as a critical building block for various therapeutic agents. Its synthesis, typically achieved via an intramolecular Friedel-Crafts acylation, is a cornerstone reaction that, while effective, is fraught with potential challenges. Success hinges on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters.

This guide, structured as a technical support center, is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into optimizing the synthesis of this key intermediate. As Senior Application Scientists, our goal is to move beyond rote protocols and explain the fundamental principles—the "why"—behind each experimental choice, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Technical Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, which typically proceeds via the cyclization of 3-(3-bromo-5-fluorophenyl)propanoic acid or its acyl chloride derivative.

Issue 1: The reaction shows low or no conversion to the desired this compound.

This is the most frequent challenge and can be attributed to several factors related to catalyst activity, substrate reactivity, and reaction conditions.

  • Question: My TLC/LC-MS analysis shows only starting material, even after several hours. What are the likely causes?

  • Answer:

    • Inactive Catalyst: The primary suspect is often the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃). AlCl₃ is extremely hygroscopic; exposure to atmospheric moisture will hydrolyze and deactivate it, completely quenching the reaction.[1] Always use a fresh bottle of high-purity AlCl₃ and handle it rapidly in an inert atmosphere (glove box or glove bag).

    • Insufficient Catalyst: Friedel-Crafts acylation is often not truly catalytic. The product, this compound, is a ketone that can form a stable complex with the Lewis acid, sequestering it.[2][3] This requires the use of stoichiometric amounts (or a slight excess, typically 1.1-1.5 equivalents) of the catalyst to drive the reaction to completion.[2]

    • Deactivated Aromatic Ring: The starting material, 3-(3-bromo-5-fluorophenyl)propanoic acid, possesses two electron-withdrawing groups (Br and F) on the aromatic ring. These groups deactivate the ring towards electrophilic aromatic substitution, making the cyclization inherently difficult.[2] If standard conditions fail, a more potent catalytic system may be necessary. Consider using a superacid like trifluoromethanesulfonic acid (triflic acid, TfOH) or polyphosphoric acid (PPA), which are highly effective for cyclizing deactivated systems.[1][4][5]

    • Suboptimal Temperature: The reaction may lack the necessary energy to overcome the activation barrier. For AlCl₃-catalyzed reactions, a common procedure is to add the reagents at 0°C to control the initial exotherm and then allow the reaction to slowly warm to room temperature or be gently heated (e.g., 40-50°C) to push it to completion.[2][6][7] Monitor the progress by TLC or LC-MS to find the optimal balance.

Issue 2: The reaction is messy, producing multiple unidentified byproducts.

The formation of side products complicates purification and significantly lowers the yield of the target compound.

  • Question: My crude product shows multiple spots on the TLC plate, and the yield of the desired indanone is low. How can I improve selectivity?

  • Answer:

    • Intermolecular vs. Intramolecular Reaction: If the concentration of the starting acyl chloride is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.[6] The best practice is to perform the reaction under high-dilution conditions. A standard technique is the slow, dropwise addition of the substrate (dissolved in a suitable solvent) to a stirred suspension of the Lewis acid.[7]

    • Formation of Regioisomers: While the substitution pattern of 3-(3-bromo-5-fluorophenyl)propanoic acid strongly directs cyclization to the 4-position, the formation of the alternative regioisomer (2-bromo-4-fluoroindan-1-one) is a theoretical possibility, though sterically and electronically disfavored. Controlling regioselectivity can sometimes be influenced by the choice of solvent.[1] For instance, nitromethane has been shown to provide optimal selectivity in some Friedel-Crafts acylations.[8]

    • Elimination to Indene Derivatives: High reaction temperatures or overly harsh acidic conditions can promote the elimination of water from the enol form of the indanone product, leading to the formation of colored indene impurities.[6] Strict temperature control and avoiding prolonged reaction times are crucial to minimize this side reaction.

Issue 3: The purified product is an off-white or brown solid/oil and has a broad melting point.

Product purity is paramount for subsequent steps in a synthetic sequence. Discoloration and poor melting point characteristics indicate persistent impurities.

  • Question: After column chromatography, my product is still colored, and the melting point is depressed and broad. What are these impurities and how can I remove them?

  • Answer:

    • Residual Acid/Catalyst: The work-up procedure is critical for removing the acid catalyst. Quenching the reaction by pouring it onto ice and water is standard.[7] Ensure the subsequent aqueous washes (e.g., with dilute HCl, water, saturated NaHCO₃, and brine) are performed thoroughly to remove all inorganic salts and acids.

    • Oily Regioisomers or Byproducts: As mentioned, regioisomers or other minor byproducts can be difficult to separate.[8] These impurities, even in small amounts, can act as a eutectic contaminant, causing the product to oil out or melt improperly.[9]

    • Purification Strategy: If standard column chromatography is insufficient, consider recrystallization. A common issue is the low melting point of indanones, which can cause them to "oil out" during recrystallization from hot solvents.[10] Try a solvent system with a lower boiling point, or perform the recrystallization at a lower temperature over a longer period. If the product is an oil, vacuum distillation can be a highly effective method for separating it from non-volatile polymeric impurities.[9]

Experimental Workflow and Troubleshooting Logic

The following diagram outlines the general synthetic workflow for this compound, highlighting key decision points and linking them to the troubleshooting guide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization cluster_2 Analysis & Work-Up cluster_3 Purification & Final Product SM 3-(3-bromo-5-fluorophenyl) propanoic acid Reagent1 SOCl₂ or (COCl)₂ SM->Reagent1 Reflux AC Acyl Chloride Intermediate Reagent1->AC Reaction Cyclization (0°C to RT/40°C) AC->Reaction Slow Addition Catalyst AlCl₃ or TfOH Catalyst->Reaction Solvent DCM or DCE Solvent->Reaction TLC Reaction Monitoring Reaction->TLC Workup Quench (Ice/H₂O) Aqueous Extraction TLC->Workup Upon Completion TLC_Fail No Conversion TLC->TLC_Fail See Issue 1 TLC_Messy Multiple Products TLC->TLC_Messy See Issue 2 Crude Crude Product Workup->Crude Purify Column Chromatography and/or Recrystallization Crude->Purify Product This compound Purify->Product Product_Impure Impure Product Product->Product_Impure See Issue 3

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method for synthesizing this compound?

    • The most common and generally reliable method is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-5-fluorophenyl)propanoic acid.[3][6] This typically involves a two-step, one-pot procedure where the carboxylic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, followed by cyclization promoted by a strong Lewis acid like AlCl₃.[7][11]

  • Q2: Can I perform the cyclization directly from the carboxylic acid without making the acyl chloride?

    • Yes, this is possible but requires a stronger acid system. Brønsted superacids like triflic acid (TfOH) or heated polyphosphoric acid (PPA) can directly protonate the carboxylic acid to generate the acylium ion electrophile needed for cyclization.[1][2][5] This approach avoids handling corrosive reagents like thionyl chloride but requires the use of equally hazardous superacids.

  • Q3: What are the key safety precautions for this reaction?

    • Both the reagents and the reaction itself present hazards. Thionyl chloride and Lewis acids like AlCl₃ are corrosive and moisture-sensitive, releasing HCl gas upon contact with water.[6] The reaction can be highly exothermic, especially during the addition of the catalyst. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar), and appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat) is mandatory.[6]

  • Q4: How can I confirm the identity and purity of my final product?

    • A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and isomeric purity. Mass spectrometry (GC-MS or LC-MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is ideal for determining the percentage purity of the final compound.[6]

Optimized Reaction Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Acyl Chloride using AlCl₃

This is the classic and most widely used method.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per gram of acid).

  • Acyl Chloride Formation: Add thionyl chloride (2.5 eq) to the suspension. Heat the mixture to reflux (approx. 85°C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and the solvent. The resulting crude acyl chloride is typically used directly without further purification.

  • Cyclization Setup: In a separate, larger flame-dried flask under nitrogen, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCE (approx. 8 mL per gram of AlCl₃). Cool this suspension to 0°C in an ice bath.

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride from step 3 in a minimal amount of anhydrous DCE. Add this solution dropwise via an addition funnel to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours.[7] Monitor reaction completion by TLC or LC-MS.

  • Work-Up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the dark solid has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Direct Cyclization using Triflic Acid

This method is advantageous for its simplicity but requires a superacid.

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 2 mL per mmol of acid).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 3.0-4.0 eq) to the stirred solution.[7]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).

  • Work-Up and Purification: Follow steps 7-9 from Protocol 1.

Data Summary: Catalyst and Temperature Effects

The choice of catalyst and reaction conditions can significantly impact the yield. The following table summarizes typical outcomes based on literature precedents for similar Friedel-Crafts cyclizations.

EntryPrecursorCatalyst (eq)SolventTemperatureTime (h)Approx. Yield (%)Reference
1Acyl ChlorideAlCl₃ (1.5)DCM0°C to RT386[7]
2Carboxylic AcidTfOH (3.0)DCM0°C to RT4~80-90[7]
3Carboxylic AcidPPAneat100°C2Variable[1]
4Acyl ChlorideFeCl₃ (1.5)DCMRT12Moderate[1]

Note: Yields are illustrative and highly dependent on substrate purity and precise experimental execution.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-6-fluoroindan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring a high-yield and high-purity outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via an intramolecular Friedel-Crafts acylation of a suitable precursor like 3-(4-bromo-2-fluorophenyl)propanoic acid.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer: A low yield in this intramolecular Friedel-Crafts acylation can be attributed to several factors, primarily related to the activation of the starting material and the reaction conditions.

  • Inadequate Acid Chloride Formation: If you are proceeding via the acid chloride, incomplete conversion of the carboxylic acid will lead to a lower yield. Ensure your acylating agent, such as thionyl chloride or oxalyl chloride, is fresh and used in sufficient excess. The reaction should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid) to ensure complete conversion before proceeding with the cyclization.

  • Suboptimal Lewis Acid/Catalyst: The choice and amount of the Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid (PPA), triflic acid) are critical.[1][2]

    • For Lewis acids like AlCl₃: Ensure it is anhydrous, as moisture will deactivate it. A stoichiometric amount is often required because the product ketone can form a complex with the catalyst.[3]

    • For PPA: The concentration of P₂O₅ in PPA can significantly affect the reaction's efficiency and even its regioselectivity.[4] Using PPA with a high P₂O₅ content is generally preferred for this type of cyclization.

  • Reaction Temperature and Time: Intramolecular Friedel-Crafts reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. It is crucial to optimize the reaction temperature and time for your specific substrate and catalyst system. A typical temperature range for PPA-mediated cyclization is 80-120°C.

  • Purity of Starting Materials: Impurities in the starting 3-(4-bromo-2-fluorophenyl)propanoic acid can interfere with the reaction. Ensure the starting material is of high purity before proceeding.

Issue 2: Presence of an Isomeric Impurity

Question: I am observing an isomeric impurity in my final product that is difficult to separate. What is this impurity and how can I avoid its formation?

Answer: The most likely isomeric impurity is 6-bromo-4-fluoroindan-1-one . Its formation is a result of a lack of complete regioselectivity during the intramolecular Friedel-Crafts acylation.

Mechanism of Isomer Formation: The cyclization of 3-(4-bromo-2-fluorophenyl)propanoic acid involves an electrophilic attack of the acylium ion on the aromatic ring. The fluorine atom is an ortho, para-director, and the bromine atom is also an ortho, para-director. The directing effects of both halogens influence the position of the cyclization. While the desired product, this compound, is typically the major product due to a combination of electronic and steric factors, a small amount of cyclization can occur at the alternative ortho position to the fluorine, leading to the 6-bromo-4-fluoroindan-1-one isomer.

Mitigation Strategies:

  • Choice of Catalyst: The regioselectivity of Friedel-Crafts reactions can be highly dependent on the catalyst used. For instance, the degree of hydrolysis of polyphosphoric acid (PPA) can influence the regioselectivity in indanone synthesis.[4] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (e.g., PPA with varying P₂O₅ content, Eaton's reagent) may help to improve the regioselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction, favoring the thermodynamically more stable product. However, this may also lead to a decrease in the reaction rate.

Issue 3: Incomplete Reaction and Starting Material Carryover

Question: My final product is contaminated with a significant amount of unreacted starting material, 3-(4-bromo-2-fluorophenyl)propanoic acid. How can I drive the reaction to completion?

Answer: The presence of unreacted starting material is a common issue and can often be resolved by adjusting the reaction conditions.

  • Increase Catalyst Loading: In many Friedel-Crafts acylations, the catalyst (especially Lewis acids like AlCl₃) forms a complex with the product ketone, effectively sequestering it.[3] Therefore, using a stoichiometric amount or even a slight excess of the catalyst is often necessary to ensure there is enough active catalyst to drive the reaction to completion.

  • Elevate Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature can significantly improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Extended Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). If the reaction has stalled but not gone to completion, extending the reaction time may be necessary.

  • Efficient Mixing: Ensure that the reaction mixture is being stirred efficiently, especially if it is heterogeneous (e.g., with solid AlCl₃). Good mixing ensures proper contact between the reactants and the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(4-bromo-2-fluorophenyl)propanoic acid or its corresponding acid chloride.[1][2] This reaction is typically catalyzed by a strong Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃).[5]

Q2: What are some of the other potential, non-isomeric impurities I should be aware of?

Besides the isomeric impurity, you may encounter the following:

  • Polymeric/Dimeric Byproducts: Under harsh reaction conditions, intermolecular acylation can occur, leading to the formation of higher molecular weight impurities.

  • Dehalogenated Products: While less common in acylations than alkylations, there is a small possibility of losing the bromine or fluorine substituents under very forcing conditions.

  • Hydrolyzed Acid Chloride: If you are using the acid chloride route and there is moisture present, the acid chloride can hydrolyze back to the carboxylic acid, which would then be an impurity in the final product if the cyclization is incomplete.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR can be particularly useful for distinguishing between the desired product and its fluoro-isomer.

Q4: What is the best way to purify the crude this compound?

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can be a very effective method for removing minor impurities.

  • Flash Column Chromatography: This is the most common method for purifying the crude product, especially if it contains multiple impurities or is an oil. A silica gel column with a gradient of ethyl acetate in hexanes or heptanes is typically effective for separating the desired product from starting material and byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via PPA Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(4-bromo-2-fluorophenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (10-15 wt. eq.) to the flask.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

ImpurityPotential SourceRecommended Analytical TechniqueMitigation Strategy
6-Bromo-4-fluoroindan-1-oneLack of regioselectivityHPLC, GC-MS, ¹⁹F NMROptimize catalyst and reaction temperature
3-(4-bromo-2-fluorophenyl)propanoic acidIncomplete reactionTLC, HPLCIncrease catalyst loading, temperature, or reaction time
Polymeric byproductsIntermolecular side reactionsHPLC, MSUse milder reaction conditions, ensure high dilution
Residual SolventsIncomplete drying¹H NMR, GCProper drying under vacuum

Visualizations

Impurity Formation Pathway

cluster_0 Starting Material cluster_1 Reaction Intermediate cluster_2 Products & Impurities SM 3-(4-bromo-2-fluorophenyl)propanoic acid Acylium Acylium Ion Intermediate SM->Acylium + Catalyst (e.g., PPA) Product This compound (Desired) Acylium->Product Intramolecular Acylation (Major Pathway) Isomer 6-Bromo-4-fluoroindan-1-one (Isomeric Impurity) Acylium->Isomer Intramolecular Acylation (Minor Pathway) Polymer Polymeric Byproducts Acylium->Polymer Intermolecular Acylation

Caption: Formation of the desired product and common impurities.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_SM Verify Starting Material Purity (NMR, HPLC) Start->Check_SM Check_Catalyst Ensure Catalyst is Anhydrous and Active Check_SM->Check_Catalyst Check_Conditions Review Reaction Temperature and Time Check_Catalyst->Check_Conditions Incomplete_Rxn Incomplete Reaction? Check_Conditions->Incomplete_Rxn Increase_Catalyst Increase Catalyst Loading Incomplete_Rxn->Increase_Catalyst Yes Optimize Re-run Optimized Reaction Incomplete_Rxn->Optimize No (Decomposition observed) Increase_Temp_Time Increase Temperature/Time Increase_Catalyst->Increase_Temp_Time Increase_Temp_Time->Optimize

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Recrystallization of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 4-Bromo-6-fluoroindan-1-one via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. Here, we move beyond basic protocols to address the nuanced challenges and specific troubleshooting scenarios encountered in the laboratory. Our approach is grounded in fundamental principles of physical organic chemistry to empower you to resolve issues logically and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities that may be present from its synthesis. Common impurities in similar indanone syntheses can include unreacted starting materials, regioisomers (e.g., 6-Bromo-4-fluoroindan-1-one), or byproducts from side reactions.[1][2] Recrystallization is a highly effective purification technique that separates the target compound from soluble and insoluble impurities based on differences in solubility.[3]

Q2: What class of solvents should I start with for this compound?

This compound is a halogenated aromatic ketone. This structure provides key clues for solvent selection. It possesses a polar carbonyl group and a largely non-polar aromatic framework. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.

Based on the "like dissolves like" principle, good starting points include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These solvents offer moderate polarity and hydrogen bonding capability, often providing the steep solubility curve required for good recovery.[4]

  • Mixed Solvent Systems: A highly effective approach involves pairing a "soluble" solvent (in which the compound is highly soluble) with an "anti-solvent" or "miscible non-solvent" (in which the compound is poorly soluble). Common pairs for compounds of this type include Ethyl Acetate/Hexanes, Acetone/Hexanes, or Toluene/Heptane.[5][6]

Q3: My purified this compound is off-white or yellowish. Is this normal and how can I fix it?

While a pure compound should ideally be a white to light yellow crystalline solid, discoloration often indicates the presence of persistent, colored impurities.[1] If the melting point is sharp and within the expected range, the color may be due to a trace impurity that co-crystallizes. If the melting point is depressed or broad, significant impurities are likely present.

To address this:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Use sparingly, as it can also adsorb your product.

  • Repeat Recrystallization: A second recrystallization from a different solvent system can effectively remove impurities that were soluble in the first.

Q4: How do I know if the recrystallization was successful?

Success is measured by two key metrics: purity and yield.

  • Purity Assessment:

    • Melting Point Analysis: A sharp melting point that is close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

    • Chromatographic Analysis (TLC, GC, HPLC): A single spot on a TLC plate or a single peak in a chromatogram is a strong indicator of purity.[1]

    • Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and reveal the presence of impurities through unexpected peaks.[1]

  • Yield Calculation: The percent recovery should be calculated. While a high yield is desirable, purity should never be sacrificed for quantity. A typical recovery might range from 70-90%, but this is highly dependent on the initial purity and the chosen solvent.[3]

Experimental Protocols & Methodologies

Protocol 1: Solubility Screening for Solvent System Selection

This protocol is essential for identifying an optimal solvent or solvent pair before committing a large batch of material.

Methodology:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

  • Observe at Room Temperature:

    • If the solid dissolves readily, that solvent is unsuitable as a single-solvent system but may be a "soluble" solvent in a mixed pair.

    • If the solid is completely insoluble, it may be a candidate for an "anti-solvent."

    • If the solid is sparingly soluble, proceed to the next step.

  • Heat the tubes containing sparingly soluble material in a sand or water bath towards the solvent's boiling point.

  • Observe at Elevated Temperature:

    • A good candidate solvent will fully dissolve the compound at a higher temperature.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe upon Cooling: The ideal solvent is one that produces a high yield of crystalline precipitate upon cooling.

Data Summary: Potential Recrystallization Solvents
Solvent / SystemTypeRationale & Comments
Isopropanol (IPA)Single SolventGood balance of polarity. Less volatile than ethanol, allowing for slower crystal growth. A common choice for aromatic ketones.
Ethanol (EtOH)Single SolventOften effective for aromatic compounds. Ensure use of absolute ethanol to avoid issues with water content.[7]
Ethyl Acetate / HeptaneMixed SolventA powerful combination. Dissolve in minimal hot ethyl acetate, then slowly add heptane as the anti-solvent until turbidity appears. Reheat to clarify and cool slowly.
Toluene / HexanesMixed SolventSuitable for less polar compounds. Toluene's high boiling point can effectively dissolve many organics, with hexanes acting as the anti-solvent.
Protocol 2: Standard Recrystallization Workflow

This procedure should be performed after a suitable solvent has been identified.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (never a beaker, to minimize solvent evaporation and contamination). Add a magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid. Using excess solvent is a common error that drastically reduces yield.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[4][8]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor. Using room-temperature or excess solvent will redissolve some of your product.[3]

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a dry, free-flowing crystalline solid.

Visualized Workflows

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Insolubles? C 3. Slow Cooling (To Room Temperature) A->C No Insolubles B->C D 4. Ice Bath Cooling (Maximize Yield) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals (Under Vacuum) F->G H Pure Product G->H

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q: I've added a lot of hot solvent, but my compound won't dissolve. What's wrong?

  • Probable Cause 1: Incorrect Solvent Choice. The compound may be largely insoluble in your chosen solvent even when hot. Review your solubility tests.

  • Probable Cause 2: Insoluble Impurities. Your starting material may contain impurities that are insoluble in the solvent.

  • Solution Path:

    • Ensure you are near the solvent's boiling point.

    • If the bulk of the material has dissolved but some particulates remain, perform a hot gravity filtration to remove them before cooling.

    • If the compound remains largely undissolved, the solvent is unsuitable. Recover your compound by evaporating the solvent and start again with a different solvent system identified in Protocol 1.

Q: My compound dissolved, but it "oiled out" upon cooling instead of forming crystals. What should I do?

  • Probable Cause 1: Solution is too concentrated/Cooling too fast. The solution became supersaturated at a temperature above the compound's melting point (or melting point of the impure mixture).[8]

  • Probable Cause 2: High level of impurity. Significant impurities can depress the melting point of your compound, leading to oiling.

  • Solution Path:

    • Reheat the mixture until the oil redissolves completely.

    • Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.[8]

    • Ensure the solution cools as slowly as possible. Insulating the flask with glass wool or paper towels can help.

    • If using a mixed solvent system, add more of the "soluble" solvent before allowing it to cool again.[8]

Q: The solution has cooled completely, even in an ice bath, but no crystals have formed. How can I induce crystallization?

  • Probable Cause 1: Supersaturation. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[3]

  • Probable Cause 2: Too much solvent was used. The solution is not saturated enough for crystals to form.[3][8]

  • Solution Path (Attempt in order):

    • Scratch: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches provide nucleation sites.[4][8]

    • Seed Crystal: Add a tiny crystal of the crude starting material. This provides a template for crystal growth.[8]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration, then repeat the cooling process.[8]

    • Place in Freezer: As a last resort, placing the sealed flask in a freezer may induce crystallization, although this can sometimes lead to smaller, less pure crystals if done too quickly.[6]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 4-Bromo-6-fluoroindan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate in their synthetic workflows. Given the compound's structural features—namely, an α-bromoketone and a halogenated aromatic ring—it is susceptible to specific degradation pathways that can compromise sample integrity, yield, and purity.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, prevent, and resolve common stability issues. Our approach is grounded in fundamental chemical principles to empower you with the knowledge to make informed decisions during your experiments.

Table of Contents

  • Compound Stability Profile

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Diagnosing and Solving Decomposition

    • Issue 1: Discoloration (Yellow/Brown Tinge) and Oily Appearance

    • Issue 2: Appearance of New, Unidentified Peaks in LC-MS/NMR

    • Issue 3: Poor Yield or Material Loss During Workup or Purification

  • Recommended Protocols for Handling and Storage

    • Protocol 1: Inert Atmosphere Handling

    • Protocol 2: Long-Term Storage

  • Key Decomposition Pathways

  • References

Compound Stability Profile

This compound combines two reactive functional groups: an α-bromoketone and a bromofluoroaromatic system. The primary drivers of its instability are the electrophilic nature of the carbon bearing the bromine atom (α to the carbonyl) and the potential for reactions on the aromatic ring.[1]

  • α-Bromoketone Moiety : This group is highly susceptible to nucleophiles and bases. The carbonyl group's electron-withdrawing effect polarizes the C-Br bond, making the α-carbon an excellent electrophile for substitution reactions.[2] Furthermore, the α-protons are acidic, facilitating base-mediated elimination to form an α,β-unsaturated indanone—a common colored impurity.[3]

  • Aryl Halides : The C-Br and C-F bonds on the aromatic ring are generally stable. However, they can be subject to dehalogenation under certain reductive conditions (e.g., catalytic hydrogenation) or photochemical degradation.[4] While nucleophilic aromatic substitution (SNAr) is a possibility, it typically requires harsh conditions or strong activation, but should not be entirely discounted.

Understanding these intrinsic reactivities is the cornerstone of preventing decomposition.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased this compound is off-white to light yellow. Is this normal? A1: While the ideal state is a white to off-white solid, a slight yellow tinge can be common due to minor degradation during synthesis or storage. However, a pronounced yellow, brown, or sticky/oily consistency is a clear indicator of significant impurities, likely arising from elimination or polymerization byproducts.[5] We recommend assessing purity via TLC, LC-MS, or NMR before use. If significant impurities are detected, purification by recrystallization may be necessary (see Troubleshooting Issue 1).

Q2: I observe a gradual darkening of my compound when dissolved in methanol or acetonitrile for analysis. Why is this happening? A2: This observation suggests solvent-mediated degradation. Common analytical solvents, if not anhydrous or amine-free, can contain nucleophilic impurities (water, residual amines from purification) that react with the α-bromoketone. Furthermore, some solvents can facilitate photochemical degradation if the sample is exposed to UV or ambient light.[6][7] It is crucial to use high-purity, anhydrous solvents and to protect solutions from light.

Q3: Can I use a base like triethylamine (TEA) or DIPEA during my reaction with this compound? A3: Extreme caution is advised. Non-nucleophilic, sterically hindered bases can be used, but they can still promote the elimination of HBr to form the corresponding α,β-unsaturated indanone, which is a highly conjugated and often colored byproduct.[8] If a base is required, it should be added slowly at low temperatures, and the reaction progress should be monitored closely for the appearance of byproducts. Consider using a non-basic protocol if possible.

Q4: What is the primary impurity I should look for by LC-MS? A4: The most probable degradation product has a molecular weight corresponding to the loss of HBr (M-81). This corresponds to 6-fluoroindan-1-en-3-one. Another possibility is the substitution product if a nucleophile is present. For example, if methanol is the solvent, you might observe the methoxy-substituted product (M-Br+OMe).

Troubleshooting Guide: Diagnosing and Solving Decomposition

Issue 1: The isolated compound is a discolored (yellow/brown) and sticky solid/oil.
  • Possible Cause 1: Base-Mediated Elimination. Exposure to basic conditions during aqueous workup (e.g., NaHCO₃ wash) or chromatography (e.g., amine additives) has caused the elimination of HBr.

    • Troubleshooting Steps:

      • Neutralize Carefully: During workup, use a weakly acidic wash (e.g., dilute citric acid or cold, dilute HCl) before any bicarbonate wash to ensure all strong acids are quenched. Minimize contact time with any basic solution.

      • Avoid Amines in Chromatography: Do not use triethylamine in your solvent system for column chromatography. If tailing occurs, try using a different solvent system or a deactivated silica gel.

  • Possible Cause 2: Photochemical Degradation. The compound has been exposed to UV or prolonged ambient light, causing radical-based dehalogenation or other rearrangements.[4]

    • Troubleshooting Steps:

      • Protect from Light: Conduct all experimental manipulations in a fume hood with the sash lowered or by wrapping glassware (flasks, columns, funnels) in aluminum foil.[9]

      • Use Amber Glassware: Store solutions and the solid compound in amber-colored vials or bottles to block UV light.[10][11]

  • Purification Protocol: Recrystallization

    • Dissolve the impure solid in a minimum amount of a hot solvent (e.g., isopropanol or ethanol).

    • If insoluble matter is present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5]

Issue 2: Appearance of new, unidentified peaks in LC-MS/NMR after a reaction or workup.
  • Possible Cause 1: Nucleophilic Substitution. A nucleophile present in the reaction mixture (e.g., an amine, alcohol, thiol, or even water) has displaced the bromine atom at the α-position. The reactivity of α-haloketones with nucleophiles is significantly higher than that of corresponding alkyl halides.[1]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Perform the reaction under an inert atmosphere (see Protocol 1).

      • Protect Functional Groups: If your substrate contains nucleophilic functional groups, consider using a suitable protecting group strategy before introducing the this compound.

      • Control Stoichiometry: Avoid using a large excess of any nucleophilic reagent if possible.

  • Possible Cause 2: Aromatic Dehalogenation. Reductive conditions (e.g., certain metals, catalytic hydrogenation) may be causing the loss of the aromatic bromine atom.[12]

    • Troubleshooting Steps:

      • Screen Catalysts: If performing a cross-coupling reaction, be aware that some palladium catalysts under hydrogenation conditions can cause debromination. Screen for catalysts and conditions that favor the desired reaction over reduction.

      • Avoid Unintended Reductants: Ensure no residual reducing agents from a previous step are carried into the reaction.

Issue 3: Poor yield or material loss during aqueous workup or silica gel chromatography.
  • Possible Cause 1: Hydrolysis. The α-bromoketone can be hydrolyzed to the corresponding α-hydroxyketone under aqueous acidic or basic conditions, although this is generally slower than other pathways.

    • Troubleshooting Steps:

      • Minimize Contact with Water: Perform aqueous workups quickly and at low temperatures.

      • Use Organic Solvents for Extraction: Promptly extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.

  • Possible Cause 2: Irreversible Adsorption on Silica Gel. The polar ketone and reactive C-Br bond can lead to strong, sometimes irreversible, binding to the acidic silica gel surface, causing decomposition or tailing.

    • Troubleshooting Steps:

      • Deactivate Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% in the eluent), evaporate the solvent, and use this "deactivated" silica for chromatography. NOTE: Use this method with caution, as residual base can still cause elimination if the product fractions are stored for extended periods.

      • Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18) for purification.

      • Prioritize Recrystallization: If possible, use recrystallization as the primary purification method to avoid chromatography altogether.[5]

Recommended Protocols for Handling and Storage

Protocol 1: Inert Atmosphere Handling

This protocol is recommended for reactions that are sensitive to moisture or air and to prevent oxidative degradation.

  • Setup: Assemble oven-dried glassware under a stream of dry nitrogen or argon. Use septa and cannulation techniques for liquid transfers.

  • Reagent Addition: Add this compound as a solid via a powder funnel under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvents via syringe or cannula.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

Protocol 2: Long-Term Storage

Proper storage is critical to maintaining the compound's purity over time.

  • Temperature: Store at 2-8 °C (refrigerated).[13] Avoid freezing if possible, as this can introduce moisture through condensation during thawing.

  • Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Parafilm can be wrapped around the cap for an extra seal.[14]

  • Light: Store in an amber glass vial or wrap a clear vial completely in aluminum foil. Place the vial inside a secondary container or in a designated dark storage area.[13]

  • Incompatibilities: Store separately from strong bases, acids, oxidizers, and nucleophiles.[14]

Key Decomposition Pathways

To aid in diagnostics, the most common degradation pathways are illustrated below.

// Nodes Indanone [label="this compound"]; Enone [label="6-Fluoro-1H-inden-1-one\n(α,β-Unsaturated Ketone)\n[M-HBr]", fillcolor="#FBBC05", fontcolor="#202124"]; Substituted [label="α-Substituted Product\n(e.g., α-alkoxy, α-amino)\n[M-Br+Nu]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Debromo [label="6-Fluoroindan-1-one\n(Aryl Debromination)\n[M-Br+H]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indanone -> Enone [label=" Base (e.g., OH⁻, NR₃)\nElimination (E2)"]; Indanone -> Substituted [label=" Nucleophile (Nu⁻)\nSubstitution (SN2)"]; Indanone -> Debromo [label=" Reductive Conditions\n(e.g., H₂, Pd/C)\nor hv"];

// Invisible nodes for spacing subgraph { rank = same; Indanone; } } .dot Caption: Primary decomposition routes for this compound.

The logical flow for troubleshooting based on observed evidence is outlined below.

// Nodes Observation [label="Observation:\nProduct Discoloration / Impurity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="Exposed to Base?\n(Workup, Chromatography)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Nuc [label="Nucleophiles Present?\n(Solvent, Reagents)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Light [label="Exposed to Light/Heat?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Elimination [label="Likely Cause:\nElimination to Enone", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substitution [label="Likely Cause:\nNucleophilic Substitution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photochem [label="Likely Cause:\nPhotochemical Degradation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Observation -> Check_Base; Observation -> Check_Nuc; Observation -> Check_Light;

Check_Base -> Elimination [label="Yes"]; Check_Nuc -> Substitution [label="Yes"]; Check_Light -> Photochem [label="Yes"];

Check_Base -> Check_Nuc [label="No"]; Check_Nuc -> Check_Light [label="No"]; } .dot Caption: Decision tree for troubleshooting compound degradation.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoroindan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Bromo-6-fluoroindan-1-one and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthetic pathway. Indanones are crucial structural motifs in numerous natural products and pharmaceuticals, but their synthesis, particularly of halogenated derivatives, presents distinct challenges.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues encountered during laboratory work.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the synthesis. Each answer delves into the root causes and provides actionable solutions.

Question 1: My Friedel-Crafts cyclization to form the 6-fluoroindan-1-one skeleton is resulting in very low or no product yield. What are the likely causes and how can I resolve this?

This is a frequent and multifaceted issue in indanone synthesis via intramolecular Friedel-Crafts acylation.[2][3] The causes can be traced to several critical reaction parameters.

  • Cause 1: Inactive or Inappropriate Catalyst. The choice and activity of the acid catalyst are paramount. The fluorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, making the cyclization more challenging than for unsubstituted analogues.[3]

    • Solution: For the direct cyclization of the precursor 3-(4-fluorophenyl)propionic acid, strong Brønsted acids are often required. Polyphosphoric acid (PPA) and triflic acid (TfOH) are typically more effective than standard Lewis acids like AlCl₃ for this transformation.[4] If starting from the acyl chloride, ensure you are using a stoichiometric amount (typically 1.1 to 1.5 equivalents) of a high-purity, anhydrous Lewis acid like AlCl₃, as the ketone product can form a stable complex that sequesters the catalyst.[3]

  • Cause 2: Presence of Moisture. Lewis acids such as AlCl₃ are extremely sensitive to moisture. Even trace amounts of water can hydrolyze and deactivate the catalyst, completely halting the reaction.[2]

    • Solution: Employ rigorous anhydrous techniques. Use flame-dried or oven-dried glassware, anhydrous grade solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Cause 3: Suboptimal Reaction Temperature. The reaction may lack sufficient energy to overcome the activation barrier, or excessive heat could promote decomposition and side reactions.[3]

    • Solution: Temperature optimization is key. For AlCl₃-catalyzed reactions, it is common to begin at a low temperature (e.g., 0 °C) during catalyst addition and then allow the reaction to warm to room temperature or be gently heated.[3] For PPA-catalyzed reactions, higher temperatures may be necessary, but should be carefully monitored by TLC or GC-MS to determine the ideal balance between reaction rate and product stability.[4]

Question 2: During the bromination of 6-fluoroindan-1-one, I'm getting a mixture of products, including bromination at the alpha-position (C2) and multiple brominations on the aromatic ring. How can I selectively obtain the desired this compound?

Regioselectivity is the primary challenge in the bromination of substituted indanones. The outcome is a delicate balance between the directing effects of the substituents and the reaction conditions.

  • Understanding the Directing Effects:

    • Carbonyl Group: The ketone is a deactivating group and a meta-director for electrophilic aromatic substitution.

    • Fluoro Group: Fluorine is a deactivating group but an ortho, para-director.

    • Combined Effect: The desired 4-position is ortho to the fluorine and meta to the carbonyl, making it electronically favored. However, the alpha-position (C2) is activated by the ketone for enolization, making it susceptible to bromination, especially under certain conditions.

  • Solution: Control the Reaction Conditions.

    • To Favor Aromatic Substitution (4-position): Employ classic electrophilic aromatic substitution conditions. Using Br₂ in a protic acid like acetic acid at room temperature can favor substitution on the aromatic ring.[5] The acid promotes the desired electrophilic attack on the ring over enolate formation.

    • To Avoid Alpha-Bromination: Avoid basic conditions. Bases like KOH or K₂CO₃ promote enolate formation, which will lead to rapid bromination at the C2 position.[5][6]

    • To Prevent Over-bromination: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of Br₂). Adding the bromine slowly at a controlled temperature allows for better control and minimizes the formation of di-brominated byproducts. Monitor the reaction closely by TLC or GC to quench it upon consumption of the starting material.

Question 3: The reaction mixture turns into a dark, polymeric tar during the cyclization step, especially at higher temperatures. What is happening and how can I prevent it?

Polymerization is a common side reaction in Friedel-Crafts chemistry, arising from intermolecular reactions competing with the desired intramolecular cyclization.[2]

  • Cause: Intermolecular Acylation. At high concentrations, the acylium ion intermediate of one molecule can acylate the aromatic ring of another molecule instead of cyclizing. This process repeats, leading to the formation of high molecular weight polymers.[4]

    • Solution 1: High Dilution. Running the reaction at a high dilution favors the intramolecular pathway, as the probability of one end of a molecule finding its other end is higher than it finding another molecule.

    • Solution 2: Controlled Addition. Instead of adding all the starting material at once, a slow, controlled addition of the 3-(4-fluorophenyl)propionic acid or its acyl chloride to the catalyst-solvent mixture can maintain a low instantaneous concentration of the substrate, thus suppressing intermolecular side reactions.

  • Cause: Product Instability. The indanone product itself may be unstable under harsh acidic conditions and high temperatures for prolonged periods, leading to decomposition or polymerization.[2]

    • Solution: Monitor the reaction closely and work up the reaction as soon as the starting material has been consumed. Avoid unnecessarily long reaction times or excessive temperatures.[2]

Frequently Asked Questions (FAQs)

Question 1: What is the most common and reliable synthetic route to this compound?

The most prevalent route is a two-step process. First, an intramolecular Friedel-Crafts acylation of a 3-(4-fluorophenyl)propionic acid derivative is performed to construct the 6-fluoroindan-1-one core.[7] This is followed by a regioselective electrophilic bromination to install the bromine atom at the 4-position.

Synthetic_Pathway A 3-(4-fluorophenyl)propionic acid B 6-Fluoroindan-1-one A->B  Intramolecular  Friedel-Crafts Acylation  (e.g., PPA, heat) C This compound B->C  Electrophilic  Bromination  (e.g., Br₂, AcOH)

Caption: General synthetic route to this compound.

Question 2: Are there alternative, 'greener' methods for the indanone synthesis step?

Yes, traditional methods often require stoichiometric amounts of corrosive acids and harsh conditions.[8] Modern approaches focus on improving the environmental footprint.

  • Catalytic Superacids: Using catalytic amounts of superacids like triflic acid (TfOH) can be more efficient than stoichiometric reagents.[4]

  • Non-Conventional Energy Sources: Microwaves and high-intensity ultrasound have been shown to accelerate the reaction, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating.[7]

  • Meldrum's Acid Derivatives: Using Meldrum's acid as an acylating agent provides an alternative that avoids the preparation of carboxylic acids or acid chlorides and generates volatile byproducts (acetone, CO₂), simplifying purification.[8]

Question 3: Why is regioselectivity in the initial cyclization to form 6-fluoroindan-1-one generally not a major issue?

The cyclization of 3-(4-fluorophenyl)propionic acid leads predominantly to 6-fluoroindan-1-one due to the directing effect of the fluorine atom. Fluorine is an ortho, para-director. The cyclization must occur at a position ortho to the fluorine to form the five-membered indanone ring. Since the propyl chain is attached at the 1-position and the fluorine at the 4-position, the only available ortho position for cyclization is the 2-position, which results in the formation of the 6-fluoroindan-1-one isomer. The alternative cyclization to the 5-fluoro isomer is electronically disfavored.

Cyclization_Regioselectivity cluster_0 3-(4-fluorophenyl)propionic acid cluster_1 Possible Cyclization Sites cluster_2 Product A Aromatic Ring with F at C4 B Position 2 (ortho to F) Favored A->B Electrophilic Attack C Position 6 (meta to F) Disfavored A->C Sterically and Electronically Disfavored D 6-Fluoroindan-1-one B->D

Caption: Regioselectivity in Friedel-Crafts cyclization.

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Cyclization (Note: Data is representative and should be optimized for specific laboratory conditions.)

CatalystEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
AlCl₃1.5Dichloromethane0 to 25460-75[3]
PPASolventNone80-100285-95[4]
TfOHCatalytic (0.1)Dichlorobenzene1201~90[4]
Tb(OTf)₃Catalytic (0.1)o-chlorobenzene250670-80[9]

Table 2: Influence of Bromination Conditions on Regioselectivity of Indanones (Based on general principles observed for substituted indanones)

Brominating AgentSolventAdditive/ConditionMajor Product(s)Reference
Br₂Acetic AcidRoom TempAromatic Bromination (e.g., 4- and 7-positions)[5]
Br₂CCl₄ / CHCl₃0 °C to Room TempMixture of α- and aromatic bromination[10]
Br₂DichloromethaneAlCl₃ (Lewis Acid)Aromatic Bromination[2]
Br₂MethanolK₂CO₃ / KOH (Base)α-Bromination (C2 position)[5][6]
NBSCCl₄AIBN / LightRadical α-Bromination[11]

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroindan-1-one via PPA Cyclization

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA) (10x the weight of the starting material).

  • Heating: Heat the PPA to 80°C with stirring.

  • Substrate Addition: Slowly add 3-(4-fluorophenyl)propionic acid in portions to the hot PPA over 20-30 minutes. An exothermic reaction may be observed.

  • Reaction: Increase the temperature to 90-100°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to approximately 60°C and pour it carefully onto an equal volume of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Regioselective Synthesis of this compound

  • Dissolution: Dissolve 6-fluoroindan-1-one (1.0 eq) in glacial acetic acid in a flask protected from light.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extraction: Extract the product with dichloromethane or ethyl acetate.

  • Work-up: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

References

Technical Support Center: Optimizing Catalytic Reactions for 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-6-fluoroindan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and optimization for both the synthesis of this key intermediate and its subsequent functionalization. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Part 1: Catalyst Optimization for the Synthesis of this compound

The primary route to 1-indanone scaffolds is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their acyl chloride derivatives.[1][2] The choice and handling of the acid catalyst are paramount for success, especially with a substituted aromatic ring like the one in our target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the standard catalysts for the intramolecular Friedel-Crafts cyclization to form this compound?

A1: The reaction is an electrophilic aromatic substitution, which requires a potent acid to generate the acylium ion electrophile and facilitate cyclization. The two main classes of catalysts are:

  • Lewis Acids: These are the most common choice. Aluminum chloride (AlCl₃) is a classic and powerful catalyst for this transformation.[3] Other Lewis acids like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used, sometimes offering milder conditions.[1][4] The Lewis acid coordinates to the acyl chloride (or an in-situ generated one), creating a highly electrophilic acylium ion.[2]

  • Brønsted/Superacids: Strong protic acids are also highly effective, particularly for cyclizing the carboxylic acid directly, avoiding the need to prepare the acyl chloride. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are frequently used.[4] For more deactivated substrates, a superacid like trifluoromethanesulfonic acid (TfOH) can be exceptionally effective, often providing high yields under controlled conditions.[3][4]

Q2: I am getting very low or no yield of my indanone. What are the most probable catalyst-related causes?

A2: Low yield in a Friedel-Crafts acylation is a common but solvable issue. The primary culprits related to the catalyst are:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[1] Even trace amounts of moisture in your solvent, starting material, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. Always use freshly dried solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Catalyst Activity: The benzene ring of the precursor is substituted with two halogens (Bromo and Fluoro). Halogens are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect.[5][6] While they direct ortho/para, the overall ring reactivity is reduced.[7] A standard Lewis acid like AlCl₃ might not be strong enough if reaction conditions are not optimal. You may need to switch to a more powerful superacid system like TfOH.[4]

  • Incorrect Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst coordinates to the newly formed ketone product, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is typically required, not a catalytic amount. If you are using sub-stoichiometric amounts, the reaction will likely stop prematurely.

Troubleshooting Guide: Low Yield in Friedel-Crafts Cyclization

This guide provides a systematic approach to diagnosing and resolving low-yield issues in the synthesis of this compound.

G cluster_solutions Potential Solutions start Low or No Yield Observed check_moisture Verify Anhydrous Conditions (Flame-dried glassware, dry solvents, inert atm.) start->check_moisture check_catalyst Evaluate Catalyst Activity & Stoichiometry check_moisture->check_catalyst If conditions were dry sol_moisture Re-run with Strict Anhydrous Technique check_moisture->sol_moisture If moisture is suspected check_temp Assess Reaction Temperature check_catalyst->check_temp If catalyst is appropriate sol_catalyst Increase Catalyst Loading or Switch to a Stronger Acid (e.g., TfOH) check_catalyst->sol_catalyst If catalyst is weak/insufficient analyze_crude Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) check_temp->analyze_crude If temperature is optimal sol_temp Increase Temperature Incrementally (e.g., from RT to 80°C) check_temp->sol_temp If reaction is too slow sol_byproducts Identify Byproducts to Diagnose (e.g., intermolecular polymerization) analyze_crude->sol_byproducts If starting material is consumed

Caption: Troubleshooting workflow for low indanone yield.

Part 2: Catalyst Optimization for Downstream Cross-Coupling Reactions

The 4-bromo substituent on the indanone ring is a versatile handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Hiyama reactions.[8][9] Optimizing the catalyst system is crucial for achieving high yields and preventing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q3: I want to perform a Suzuki-Miyaura coupling on this compound. What is a good starting point for a catalyst system?

A3: For coupling an aryl bromide, a wide range of palladium catalysts are effective. A robust starting point is to use a Palladium(II) precatalyst that is easily reduced in situ to the active Palladium(0) species.[10]

  • Palladium Source: Pd(OAc)₂ (Palladium(II) acetate) or PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) are excellent and readily available starting points.

  • Ligand: Phosphine ligands are essential for stabilizing the Pd(0) center and facilitating the catalytic cycle. For an aryl bromide, triphenylphosphine (PPh₃) is a classic choice. However, for more challenging couplings or to improve reaction rates, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often superior.[10]

  • Base: A base is required to activate the boronic acid in the transmetalation step. An aqueous solution of an inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃ is standard.[8][11]

  • Solvent: A two-phase solvent system is common, such as Toluene/water or Dioxane/water.

A reliable starting condition would be: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2-3 equivalents) in a Dioxane/water (4:1) mixture, heated to 80-100 °C.

Q4: My Suzuki coupling is failing. I see starting material decomposition but no product. What catalyst-related issues could be at play?

A4: Failure to form the product, especially with decomposition of the starting material, points towards issues within the catalytic cycle.

  • Failed Oxidative Addition: The first step is the oxidative addition of your aryl bromide to the Pd(0) complex. If this step is too slow, side reactions can dominate. This can be caused by an insufficiently reactive Pd(0) species. Ensure your ligand is appropriate; sometimes a ligandless approach can work, but a well-chosen ligand is more reliable.[11]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. If your reaction is not properly degassed and run under an inert atmosphere, the catalyst can oxidize to inactive Pd(II) species, appearing as palladium black precipitation.

  • Ligand Degradation: Some phosphine ligands can be sensitive to heat or react with other components in the mixture. Ensure the chosen ligand is stable under the reaction conditions.

  • Incorrect Base: The base choice is critical. If the base is too weak, transmetalation will be slow. If it's too strong, it can cause degradation of your starting material or the boronic acid. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.

Troubleshooting Guide: Optimizing Palladium-Catalyzed Cross-Coupling

This guide provides a visual representation of the catalytic cycle and a table for systematic screening of reaction parameters.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_problems Common Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Br P1 Problem: Catalyst Oxidation Solution: Degas solvents thoroughly. Pd0->P1 PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OH)₂ + Base PdII_Diaryl Aryl-Pd(II)-Aryl'(L)₂ Transmetal->PdII_Diaryl P2 Problem: Slow Transmetalation Solution: Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Transmetal->P2 RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R-R' P3 Problem: Failed Reductive Elimination Solution: Use bulkier, electron-rich ligands (e.g., Buchwald ligands). RedElim->P3

Caption: Key steps and common failure points in the Suzuki-Miyaura catalytic cycle.

Parameter Condition 1 (Baseline) Condition 2 (Ligand Screen) Condition 3 (Base Screen) Condition 4 (Solvent Screen)
Pd Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand PPh₃ (4 mol%)XPhos (4 mol%) SPhos (4 mol%)SPhos (2 mol%)
Base K₂CO₃ (2 eq)K₂CO₃ (2 eq)K₃PO₄ (2 eq) Cs₂CO₃ (2 eq)
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)Toluene/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 100 °C100 °C100 °C100 °C

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Trifluoromethanesulfonic Acid

This protocol is a starting point and should be optimized.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the precursor, 3-(2-bromo-4-fluorophenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add trifluoromethanesulfonic acid (TfOH, 3.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice water with vigorous stirring.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Screening

This protocol is for a small-scale screening experiment.

  • In a vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the chosen base (2.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1, to achieve ~0.2 M concentration).

  • Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C).

  • Stir for the designated reaction time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate, pass it through a small plug of celite, and analyze the crude mixture by LC-MS and ¹H NMR to determine conversion and product formation.

References

Technical Support Center: Synthesis of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6-fluoroindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the solvent effects in this synthesis. Our goal is to equip you with the scientific understanding to navigate the nuances of this reaction and optimize your experimental outcomes.

Introduction: The Critical Role of Solvents in Intramolecular Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a 3-(3-bromo-5-fluorophenyl)propanoic acid precursor. This electrophilic aromatic substitution reaction is highly sensitive to the reaction environment, with the choice of solvent playing a pivotal role in determining the yield, purity, and even the regioselectivity of the final product. The solvent not only facilitates the dissolution of reactants but also modulates the activity of the Lewis acid catalyst and can influence the stability of the reactive intermediates.[1] This guide will delve into the practical implications of solvent selection for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct route is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-5-fluorophenyl)propanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring in the presence of a strong acid catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA).

Q2: Why is solvent selection so critical in this reaction?

A2: The solvent can significantly impact the reaction in several ways:

  • Catalyst Activity: The strength of the Lewis acid catalyst can be modulated by the solvent. Coordinating solvents can compete with the acylating agent for the Lewis acid, potentially reducing its activity.

  • Solubility: The starting materials, intermediates, and the product-catalyst complex must be sufficiently soluble to allow the reaction to proceed efficiently. Poor solubility can lead to low yields and heterogeneous reaction mixtures that are difficult to control.

  • Regioselectivity: In substituted aromatic systems, the solvent can influence which positional isomer is formed. This is often a balance between kinetic and thermodynamic control. For instance, polar solvents can stabilize the thermodynamically favored product, while non-polar solvents may favor the kinetically formed product.

  • Side Reactions: The solvent can either promote or suppress side reactions such as intermolecular acylation (leading to polymers) or decomposition of starting materials and products.

Q3: What are the most common solvents used for this type of intramolecular Friedel-Crafts acylation?

A3: Halogenated solvents are frequently employed due to their inertness and ability to dissolve the reactants and catalyst complexes. Common choices include:

  • Dichloromethane (DCM): A versatile solvent with a low boiling point, making it easy to remove post-reaction.

  • 1,2-Dichloroethane (DCE): Similar to DCM but with a higher boiling point, allowing for reactions at elevated temperatures.

  • Nitrobenzene: A polar aprotic solvent that can be particularly useful in cases where the aromatic ring is deactivated. It is known to favor the formation of the thermodynamic product in some Friedel-Crafts acylations. However, its high boiling point and toxicity require careful handling.

  • Carbon Disulfide (CS₂): A non-polar solvent that has been used in classic Friedel-Crafts reactions. It can favor the formation of the kinetic product. It is also highly flammable and toxic.

Q4: Can this reaction be performed without a solvent?

A4: In some cases, solvent-free conditions can be effective, particularly with strong Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent, where the acid itself can act as the reaction medium. This can simplify the workup procedure but may require higher temperatures.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Underlying Reason & Scientific Explanation Recommended Solution
Inappropriate Solvent Choice The reactants, particularly the acyl chloride-Lewis acid complex, may have poor solubility in the chosen solvent, leading to a stalled reaction. Non-polar solvents might not adequately solvate the charged intermediates.If using a non-polar solvent like a hydrocarbon, switch to a halogenated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If the aromatic ring is significantly deactivated by the bromo and fluoro groups, a more polar solvent like nitrobenzene could enhance the reaction rate, but careful temperature control is necessary.
Catalyst Deactivation by Solvent Impurities Trace amounts of water or other protic impurities in the solvent can hydrolyze and deactivate the Lewis acid catalyst (e.g., AlCl₃).Ensure the use of anhydrous solvents. It is best practice to distill solvents from an appropriate drying agent (e.g., CaH₂ for halogenated hydrocarbons) immediately before use. Running the reaction under an inert atmosphere (N₂ or Ar) is also crucial.
Solvent-Catalyst Interaction Some solvents can form strong complexes with the Lewis acid, reducing its ability to activate the acylating agent.While less common with inert solvents like DCM, if using a solvent with potential Lewis basicity, consider switching to a less coordinating one.
Issue 2: Formation of Multiple Products (Regioisomers)
Possible Cause Underlying Reason & Scientific Explanation Recommended Solution
Kinetic vs. Thermodynamic Control Influenced by Solvent The intramolecular cyclization can potentially occur at two positions on the aromatic ring, leading to the desired this compound and the isomeric 6-Bromo-4-fluoroindan-1-one. Non-polar solvents like carbon disulfide can favor the kinetically preferred product, which forms faster. In contrast, polar solvents like nitrobenzene can stabilize the intermediate carbocation and the product-catalyst complex, allowing for equilibration to the more stable thermodynamic product.To favor a specific regioisomer, experiment with solvents of different polarities. For the likely thermodynamic product (this compound, due to steric hindrance from the bromine), a more polar solvent might be beneficial. Conversely, a non-polar solvent at lower temperatures could favor the kinetic product. Careful analysis of the product mixture by GC-MS or ¹H NMR is essential to determine the isomeric ratio.
Suboptimal Reaction Temperature Higher temperatures generally favor the thermodynamic product, while lower temperatures can trap the kinetic product.Systematically vary the reaction temperature in your chosen solvent. For example, start the reaction at 0°C and slowly warm to room temperature or higher while monitoring the product distribution.
Issue 3: Formation of Polymeric Byproducts
Possible Cause Underlying Reason & Scientific Explanation Recommended Solution
Intermolecular Acylation At high concentrations, the acylating agent can react with a neighboring aromatic molecule instead of cyclizing intramolecularly, leading to the formation of high molecular weight polymers.The principle of high dilution favors intramolecular reactions. Increase the volume of the solvent to reduce the concentration of the starting material. A slow, controlled addition of the starting material to the reaction mixture (via a syringe pump) can also help maintain a low instantaneous concentration, thus minimizing intermolecular side reactions.

Data Presentation

Table 1: Qualitative Effects of Solvents on this compound Synthesis
SolventPolarityBoiling Point (°C)Expected Influence on ReactionPotential Issues
Dichloromethane (DCM)Polar Aprotic39.6Good solubility for reactants and catalyst complex. Generally inert.Low boiling point limits reaction temperature.
1,2-Dichloroethane (DCE)Polar Aprotic83.5Allows for higher reaction temperatures, which can improve rates for deactivated substrates.Higher boiling point can make removal more difficult.
NitrobenzenePolar Aprotic210.9High polarity may stabilize intermediates and favor the thermodynamic product.High boiling point, toxicity, and can be difficult to remove from the product.
Carbon Disulfide (CS₂)Non-polar46.3May favor the formation of the kinetic regioisomer.Highly flammable, toxic, and may have poor solvating power for the catalyst complex.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(3-bromo-5-fluorophenyl)propanoic acid

This protocol describes a plausible synthesis of the precursor required for the intramolecular Friedel-Crafts acylation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add 3-bromo-5-fluorobenzaldehyde and a suitable solvent (e.g., toluene).

  • Wittig or Horner-Wadsworth-Emmons Reaction: Add a phosphonium ylide or a phosphonate carbanion (e.g., prepared from triethyl phosphonoacetate and a base like sodium hydride) to the aldehyde solution at a controlled temperature (e.g., 0°C to room temperature) to form the corresponding cinnamate ester.

  • Hydrogenation: After the reaction is complete, the crude cinnamate ester is isolated and then subjected to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst in a solvent like ethanol or ethyl acetate) to reduce the double bond.

  • Hydrolysis: The resulting saturated ester is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent (e.g., methanol or ethanol), followed by acidification with a strong acid (e.g., HCl).

  • Purification: The crude 3-(3-bromo-5-fluorophenyl)propanoic acid is then purified by recrystallization from a suitable solvent system.

Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound

This is a generalized protocol; optimization of solvent, temperature, and reaction time is recommended.

  • Acyl Chloride Formation (Optional but Recommended): To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid in an inert solvent (e.g., DCM), add thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.

  • Reaction Setup: In a separate, flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in the chosen anhydrous solvent (e.g., DCM or DCE). Cool the suspension in an ice bath (0°C).

  • Friedel-Crafts Acylation: Dissolve the crude acyl chloride from step 1 in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualization of Workflows

Logical Relationship of Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting cluster_solutions Solutions A Precursor Synthesis: 3-(3-bromo-5-fluorophenyl)propanoic acid B Acyl Chloride Formation A->B C Intramolecular Friedel-Crafts Acylation (Solvent & Catalyst Choice) B->C D Workup & Purification C->D F Low Yield C->F Issue G Regioisomer Formation C->G Issue H Polymer Byproducts C->H Issue E Product Characterization (NMR, GC-MS) D->E I Optimize Solvent (Polarity, Anhydrous) F->I G->I J Vary Temperature G->J K High Dilution H->K

Caption: A logical workflow for the synthesis of this compound and troubleshooting common issues.

Experimental Workflow for Friedel-Crafts Acylation

experimental_workflow start Start setup 1. Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2/Ar) - Anhydrous solvent start->setup catalyst 2. Catalyst Suspension: - Suspend AlCl3 in solvent - Cool to 0°C setup->catalyst addition 3. Slow Addition of Acyl Chloride: - Dissolved in anhydrous solvent - Maintain low temperature catalyst->addition reaction 4. Reaction Monitoring: - Stir at 0°C or RT - Track progress via TLC/GC-MS addition->reaction quench 5. Quenching: - Pour into ice/HCl mixture reaction->quench extraction 6. Extraction & Washing: - Extract with organic solvent - Wash with NaHCO3 & brine quench->extraction purification 7. Purification: - Dry, concentrate - Column chromatography or recrystallization extraction->purification end End Product purification->end

Caption: Step-by-step experimental workflow for the intramolecular Friedel-Crafts acylation.

References

Technical Support Center: Monitoring 4-Bromo-6-fluoroindan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-6-fluoroindan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges encountered during the synthesis, focusing on robust reaction monitoring protocols and troubleshooting strategies to ensure high yield and purity.

The intramolecular Friedel-Crafts acylation is a cornerstone method for synthesizing 1-indanones.[1][2] However, the success of this reaction is highly dependent on precise control over reaction parameters and accurate monitoring of its progress. This guide provides field-proven insights to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that I should use as a baseline?

A1: The most prevalent and reliable method is the intramolecular Friedel-Crafts cyclization of 3-(3-bromo-5-fluorophenyl)propanoic acid or its corresponding acyl chloride.[1][2] This reaction is typically promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is a common choice for direct cyclization of the carboxylic acid, while Lewis acids like aluminum chloride (AlCl₃) are used for the acyl chloride route.[3]

Q2: Which analytical techniques are best for monitoring the reaction progress in real-time?

A2: A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring.[1][4] It allows you to visualize the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[5] It can accurately determine the percentage of starting material remaining and the yield of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying the product and any volatile byproducts that may form during the reaction.[1][6]

Q3: How do I choose the right TLC conditions for this reaction?

A3: A good starting point for a TLC mobile phase is a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether.[4][7] You will need to experiment with the ratio to achieve good separation between the starting material (more polar) and the indanone product (less polar). A common ratio to start with is 3:7 ethyl acetate to hexane.[7] Visualize the spots under UV light (254 nm).[5]

Q4: My reaction seems to have stalled. What are the first things I should check?

A4: If the reaction is not progressing, consider the following:

  • Catalyst Activity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and that your reaction is being run under an inert atmosphere (e.g., nitrogen or argon).[3] For Brønsted acids like PPA, ensure the concentration is sufficient.[3]

  • Reaction Temperature: The activation energy for the cyclization may not have been reached.[3][8] Consider a gradual and controlled increase in temperature while continuing to monitor the reaction by TLC.

  • Purity of Starting Material: Impurities in your starting 3-(3-bromo-5-fluorophenyl)propanoic acid can inhibit the reaction.[3] Verify the purity by NMR or melting point before starting.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield can be attributed to several factors, from incomplete reactions to the formation of side products.

Potential Cause Diagnostic Check Recommended Solution
Incomplete Cyclization TLC or HPLC analysis shows a significant amount of remaining starting material.Extend the reaction time and continue monitoring. If no further progress is observed, consider a controlled increase in temperature.[3]
Inactive Catalyst The reaction fails to start or proceeds very slowly from the beginning.Use a fresh batch of anhydrous Lewis acid (if applicable) and ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.[3]
Side Reactions The TLC plate shows multiple spots, or GC-MS analysis reveals unexpected masses.High temperatures can promote side reactions like polymerization or the formation of indene derivatives.[3][8] Maintain strict temperature control. Consider adding the substrate slowly to the acid to manage the exotherm.

Below is a logical workflow to troubleshoot a low-yield reaction.

G start Low Yield Observed catalyst Verify Catalyst Activity & Handling start->catalyst temp Optimize Reaction Temperature catalyst->temp If catalyst is active purity Analyze Starting Material Purity temp->purity If temperature is optimized monitor Monitor Reaction Progress (TLC/HPLC) purity->monitor If materials are pure end Yield Improved monitor->end If reaction goes to completion G cluster_0 Reaction Monitoring Workflow A Start Reaction B Take Aliquot at T=0 A->B C Analyze by TLC/HPLC B->C D Continue Reaction C->D E Take Aliquots at Intervals (e.g., 1 hr) D->E F Analyze by TLC/HPLC E->F G Reaction Complete? F->G G->D No H Work-up Reaction G->H Yes

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Bromo-6-fluoroindan-1-one and Other Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Indanone Scaffold: A Privileged Structure in Medicinal Chemistry

The indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a cornerstone in the field of medicinal chemistry.[1] Its rigid structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This versatility has led to the development of numerous indanone derivatives with a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] One of the most notable drugs featuring this scaffold is Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[2][3] The extensive research into indanone derivatives underscores their potential in the discovery of novel therapeutic agents.[3] This guide provides a comparative analysis of 4-Bromo-6-fluoroindan-1-one against other key indanone derivatives, offering insights into its potential utility and performance based on established structure-activity relationships (SAR) within this chemical class.

The Emergence of this compound: A Candidate for Enhanced Biological Activity

While extensive experimental data for this compound is not yet prevalent in publicly accessible literature, its unique substitution pattern suggests significant potential. The incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can provide a handle for further synthetic modifications and contribute to binding interactions.[4] This guide will, therefore, draw upon the known biological activities of structurally related indanones to project the potential performance of this compound.

Synthesis of this compound: A Proposed Protocol

Proposed Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Acylation start 3-(3-Bromo-5-fluorophenyl)propanoic acid reagent1 SOCl2 or (COCl)2 start->reagent1 Acyl Chloride Formation intermediate 3-(3-Bromo-5-fluorophenyl)propanoyl chloride reagent1->intermediate reagent2 AlCl3 (Lewis Acid) intermediate->reagent2 Intramolecular Friedel-Crafts Acylation product This compound reagent2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride is dissolved in a fresh portion of anhydrous DCM and cooled to 0°C. Aluminum chloride (AlCl3) is added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by pouring it onto crushed ice and extracted with DCM. The combined organic layers are washed, dried, and concentrated to afford the crude this compound, which can be purified by column chromatography.

Comparative Performance Analysis: this compound in Context

The biological activity of indanone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. This section will compare the anticipated properties of this compound with other indanone derivatives based on established SAR trends in key therapeutic areas.

Anticancer Activity

Indanone derivatives have shown considerable promise as anticancer agents, with mechanisms often involving the inhibition of tubulin polymerization or specific enzymes like cyclooxygenase-2 (COX-2).[1] The presence of halogens can enhance the cytotoxic potential of the indanone scaffold.

Structure-Activity Relationship Insights:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the indanone ring has been associated with increased antibacterial activity.[5] This principle may extend to anticancer activity, suggesting that the bromo and fluoro substituents of this compound could contribute positively to its cytotoxic profile.

  • Positional Effects: The substitution pattern is critical. For instance, in a series of indanone-based thiazolyl hydrazone derivatives, specific substitutions led to potent anticancer activity against colorectal cancer cell lines, with IC50 values in the sub-micromolar range.[6]

Comparative Data of Indanone Derivatives in Cancer Cell Lines

Derivative ClassExample CompoundCancer Cell LineIC50 (µM)Reference
Indanone-based Thiazolyl HydrazoneITH-6HT-29 (Colorectal)0.44[6]
COLO 205 (Colorectal)0.98[6]
KM 12 (Colorectal)0.41[6]
2-Benzylidene-1-indanonesNot specifiedMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)0.01 - 0.88[7]
Spiroisoxazoline DerivativesCompound 9fMCF-7 (Breast)0.03 ± 0.01[7]

Based on these trends, it is hypothesized that this compound could exhibit potent anticancer activity. The combination of a bromine atom at the 4-position and a fluorine atom at the 6-position may lead to favorable interactions with biological targets.

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin Polymerization Inhibition cluster_pathway Cellular Pathway Indanone Indanone Derivative (e.g., this compound) Tubulin α/β-Tubulin Dimers Indanone->Tubulin Binds to Colchicine Binding Site Microtubule Microtubule Polymerization Indanone->Microtubule Inhibition Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis AChE Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to Increased Cholinergic\nSignaling Increased Cholinergic Signaling Postsynaptic->Increased Cholinergic\nSignaling Leads to Indanone Indanone Derivative (e.g., Donepezil) Indanone->AChE Inhibition

References

A Comparative Guide to the Synthesis of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-6-fluoroindan-1-one is a key building block in medicinal chemistry and drug discovery, valued for its role as an intermediate in the synthesis of various therapeutic agents. The indanone scaffold, with its specific halogenation pattern, provides a rigid framework that is amenable to further functionalization, making it a desirable starting material for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies are constructed based on established chemical principles and analogous transformations reported in the literature, offering a practical framework for its synthesis in a laboratory setting.

Retrosynthetic Analysis

A logical retrosynthetic disconnection for this compound points to 3-(2-bromo-4-fluorophenyl)propanoic acid as the immediate precursor. The target molecule can be formed through an intramolecular Friedel-Crafts acylation of this precursor. The primary difference between the synthetic methods compared in this guide lies in the strategy for constructing this key phenylpropanoic acid intermediate.

Method 1: Synthesis via Knoevenagel Condensation of 2-Bromo-4-fluorobenzaldehyde

This approach leverages the readily available 2-bromo-4-fluorobenzaldehyde and builds the propanoic acid side chain through a Knoevenagel condensation, followed by reduction.

Synthetic Pathway Overview

Method_1 start 2-Bromo-4-fluorobenzaldehyde intermediate1 2-Bromo-4-fluorocinnamic acid derivative start->intermediate1 Knoevenagel Condensation precursor 3-(2-Bromo-4-fluorophenyl)propanoic acid intermediate1->precursor Reduction final_product This compound precursor->final_product Intramolecular Friedel-Crafts Acylation Method_2 start 2-Bromo-4-fluorotoluene intermediate1 2-Bromo-4-fluorobenzyl bromide start->intermediate1 Radical Bromination intermediate2 Diethyl 2-(2-bromo-4-fluorobenzyl)malonate intermediate1->intermediate2 Malonic Ester Synthesis precursor 3-(2-Bromo-4-fluorophenyl)propanoic acid intermediate2->precursor Hydrolysis & Decarboxylation final_product This compound precursor->final_product Intramolecular Friedel-Crafts Acylation

A Comparative Analysis of the Biological Activity of 4-Bromo-6-fluoroindan-1-one and its Analogs in the Context of Neurodegenerative Disease Targets

Author: BenchChem Technical Support Team. Date: December 2025

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1] A notable success story for this class is Donepezil, a leading therapeutic for Alzheimer's disease that features an indanone core and functions as an acetylcholinesterase (AChE) inhibitor.[1] This has spurred considerable research into indanone derivatives, revealing their potential to modulate key enzymatic targets implicated in neurodegenerative disorders, particularly acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2] This guide provides a comparative analysis of the biological activity of 4-Bromo-6-fluoroindan-1-one and its structural analogs, contextualized by their potential as neuroprotective agents. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency and provide detailed experimental protocols for assessing their activity.

The Rationale for Halogenation: Fine-Tuning Potency and Selectivity

Comparative Biological Activity: Targeting Acetylcholinesterase and Monoamine Oxidase B

To contextualize the potential activity of this compound, we will compare the reported inhibitory activities of a series of substituted indanone analogs against human AChE and MAO-B. The following data, compiled from various studies, illustrates the impact of different substitution patterns on inhibitory potency.

Compound/AnalogSubstitution PatternTarget EnzymeIC50 / Ki ValueReference
1-Indanone UnsubstitutedMAO-B> 100 µM (IC50)[4]
6-Fluoro-1-indanone 6-FluoroMAO-B0.030 µM (IC50)[4]
5-Bromo-2-furan-substituted arylidene indanone 5-Bromo on furan ring of arylidene moietyMAO-BEquipotent to analogs with IC50 values in the low µM range[5]
5-Methoxy-1-indanone 5-MethoxyMAO-B0.045 µM (IC50)[4]
6-Methoxy-1-indanone 6-MethoxyMAO-B0.001 µM (IC50)[4]
5,6-Dimethoxy-1-indanone derivative (Donepezil) 5,6-Dimethoxy with piperidine side chainAChE5.7 nM (IC50)[6]
2-Benzylidene-1-indanone with 5-hydroxy and halogenated B-ring 5-Hydroxy and various halogens on benzylidene ringMAO-B< 0.1 µM (IC50)[7]
6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one 6-((3-fluorobenzyl)oxy)MAO-B6 nM (Ki)[8]

Based on the available data, several key SAR insights emerge:

  • Unsubstituted 1-indanone is a very weak MAO-B inhibitor.

  • Substitution at the C6 position of the indanone ring appears to be particularly favorable for potent MAO-B inhibition, as evidenced by the significant increase in potency of 6-Fluoro-1-indanone and 6-Methoxy-1-indanone compared to the unsubstituted parent compound.[4]

  • Halogenation is a recurring theme in potent indanone-based inhibitors. For instance, 2-benzylidene-1-indanone derivatives with halogens on the B-ring exhibit high potency for MAO-B.[7]

  • For AChE inhibition , the SAR is more complex and often involves extended side chains, as seen in Donepezil.[6]

Given these trends, it is reasonable to hypothesize that This compound would be a potent MAO-B inhibitor. The presence of a fluorine atom at the C6 position is strongly associated with high MAO-B inhibitory activity. The additional bromo-substituent at the C4 position could further modulate this activity, potentially by influencing the electronic properties of the aromatic ring or by forming additional interactions within the enzyme's active site.

Experimental Protocols for In Vitro Evaluation

To empirically determine the biological activity of this compound and its analogs, standardized in vitro enzyme inhibition assays are essential. Below are detailed protocols for assessing AChE and MAO-B inhibition.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used, simple, and reliable method for measuring AChE activity.[9]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

  • Recombinant human AChE

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[9]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[9]

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[9]

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 10-15 seconds for 3-5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition cluster_reaction AChE Catalytic Cycle cluster_detection Ellman's Reaction cluster_inhibition Inhibition AChE AChE Active Site Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes to Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (Substrate) ATCI->AChE Binds DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reduces TNB TNB (Yellow) Abs @ 412 nm DTNB->TNB Inhibitor Indanone Analog Inhibitor->AChE Blocks substrate binding

Caption: Workflow of the Ellman's assay for AChE inhibition.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay provides a sensitive method for high-throughput screening of MAO-B inhibitors.[10]

Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). The generated H2O2, in the presence of a horseradish peroxidase (HRP)-coupled developer, reacts with a probe to produce a fluorescent product. The fluorescence intensity is directly proportional to the amount of H2O2 produced and thus to the MAO-B activity.

Materials:

  • MAO-B Assay Buffer

  • High Sensitivity Fluorescent Probe (e.g., in DMSO)

  • Recombinant human MAO-B enzyme

  • MAO-B Substrate (e.g., Tyramine)

  • Developer (containing HRP)

  • Inhibitor Control (e.g., Selegiline)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, developer, and test compounds in the MAO-B assay buffer according to the kit manufacturer's instructions.[11]

  • Plate Setup:

    • Enzyme Control (EC): 50 µL MAO-B Enzyme Solution + 10 µL MAO-B Assay Buffer.

    • Inhibitor Control (IC): 50 µL MAO-B Enzyme Solution + 10 µL working solution of Selegiline.

    • Test Inhibitor (TI): 50 µL MAO-B Enzyme Solution + 10 µL of test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[10]

  • Initiate Reaction: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe. Add 40 µL of this substrate solution to each well.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.[11]

  • Data Analysis: Determine the rate of fluorescence increase for each well. Calculate the percent inhibition as described for the AChE assay. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MAOB_Inhibition cluster_reaction MAO-B Catalytic Cycle cluster_detection Fluorometric Detection cluster_inhibition Inhibition MAOB MAO-B H2O2 Hydrogen Peroxide MAOB->H2O2 Generates Products Aldehyde + NH3 MAOB->Products Substrate Tyramine (Substrate) Substrate->MAOB Binds Developer Developer (HRP) H2O2->Developer Reacts with Probe Fluorescent Probe Fluorescence Fluorescent Product Probe->Fluorescence Developer->Probe Oxidizes Inhibitor Indanone Analog Inhibitor->MAOB Blocks substrate oxidation

Caption: Principle of the fluorometric assay for MAO-B inhibition.

Concluding Remarks for the Research Professional

The indanone scaffold remains a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. The analysis of structure-activity relationships strongly suggests that this compound is a compelling candidate for a potent and selective MAO-B inhibitor. The presence of the fluoro group at the C6 position is a known potentiating feature, and the bromo group at C4 offers an avenue for further chemical modification to fine-tune its pharmacological profile.

The provided experimental protocols offer a robust framework for the in vitro characterization of this and other indanone analogs. Subsequent in vivo studies in relevant animal models of neurodegeneration would be the critical next step to validate the therapeutic potential of these promising compounds.[12][13] It is through such systematic evaluation that the full potential of the indanone scaffold can be realized in the ongoing search for effective treatments for diseases like Parkinson's and Alzheimer's.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Confirmation of Synthesized 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the molecular integrity of every component is paramount. 4-Bromo-6-fluoroindan-1-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its precise molecular structure, featuring bromine and fluorine halogens on an indanone scaffold, makes it a versatile intermediate. However, the very reactions that synthesize this molecule can also introduce a spectrum of impurities, including positional isomers, starting material residues, and reaction byproducts.[2][3]

The presence of even trace-level impurities can have profound consequences, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, rigorous purity confirmation is not merely a quality control checkpoint; it is a fundamental requirement for regulatory approval and ensuring patient safety. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound, grounded in the principles of scientific integrity and field-proven experience.

Pillar 1: Establishing an Orthogonal Analytical Strategy

A single analytical method is seldom sufficient to declare a compound "pure." Each technique possesses inherent biases and limitations. For instance, a common HPLC-UV method may fail to detect impurities that lack a UV chromophore. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a far more comprehensive and trustworthy purity profile.[4][5] For a halogenated ketone like this compound, a robust orthogonal strategy integrates chromatographic separations with absolute quantitative spectroscopy.

Our recommended core orthogonal toolkit includes:

  • High-Performance Liquid Chromatography (HPLC) for high-resolution separation and relative purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities and isomeric byproducts.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for absolute purity determination and structural confirmation.

The following diagram illustrates how these techniques are integrated to build a complete and validated purity profile.

G cluster_0 Purity Confirmation Workflow cluster_1 Orthogonal Analysis SynthesizedProduct Synthesized This compound HPLC HPLC-UV (Relative Purity, Impurity Profile) SynthesizedProduct->HPLC GCMS GC-MS (Volatiles, Isomers, ID) SynthesizedProduct->GCMS qNMR qNMR (Absolute Purity, Structure) SynthesizedProduct->qNMR DataIntegration Data Integration & Analysis HPLC->DataIntegration GCMS->DataIntegration qNMR->DataIntegration FinalReport Comprehensive Purity Report (Identity, Purity, Impurity Profile) DataIntegration->FinalReport

Caption: Orthogonal workflow for purity confirmation.

Pillar 2: Comparative Analysis of Core Techniques

The choice of an analytical technique should be driven by the specific questions being asked. Is the goal to detect a wide range of potential impurities, or to assign an absolute purity value to a reference standard? The following table compares the strengths and limitations of our recommended methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between a stationary and mobile phase.Partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.[6]
Quantitation Relative (Area %); requires reference standards for absolute quantitation.Relative (Area %); can be quantitative with appropriate calibration.Absolute; uses a certified internal standard, no analyte-specific standard needed.[4][7]
Sensitivity High (ng to pg range).Very High (pg to fg range), especially for halogenated compounds.[8]Moderate (µg to mg range).
Impurity ID Tentative, based on retention time. Requires MS detector for confirmation.High confidence, based on retention time and mass spectral fragmentation patterns.[9]High confidence, provides definitive structural information.
Best For Routine purity checks, separating non-volatile impurities and major byproducts.[10]Detecting residual solvents, volatile starting materials, and thermally stable isomers.[11][12]Assigning absolute purity to reference standards, quantifying impurities without their own standards.[5]
Pros High resolution, widely available, robust, and reproducible.[13][14]Excellent separation efficiency, definitive identification with MS.[15][16]Universal detection, non-destructive, highly accurate and precise, provides structural proof.[7][10]
Cons Requires impurities to have a chromophore (for UV detection), potential for co-elution.Sample must be volatile and thermally stable, potential for analyte degradation in the injector.Lower sensitivity than chromatographic methods, requires higher sample concentration, potential for signal overlap.[4]

Pillar 3: Field-Proven Experimental Protocols

Theoretical understanding must be paired with meticulous execution. The following protocols are designed to be self-validating systems, providing accurate and reproducible data.

Protocol 1: HPLC-UV for Relative Purity and Impurity Profiling

This method is designed to separate the main component from potential non-volatile impurities and isomers.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-22 min: 30% B (re-equilibration)

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Acetonitrile.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks. The DAD can provide UV spectral information to assess peak purity.

Protocol 2: GC-MS for Volatile Impurities and Isomer Identification

This protocol is optimized for identifying residual solvents and confirming the identity of byproducts through their mass spectra.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity Dichloromethane.

  • Analysis: Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and known fragmentation patterns of indanones and potential impurities.

Protocol 3: Quantitative ¹H-NMR for Absolute Purity Determination

This is the definitive method for assigning an absolute purity value (w/w %).[4][5] It relies on comparing the integral of a unique analyte signal to that of a certified internal standard.

G cluster_0 qNMR Experimental Workflow start Start: Select Internal Standard (e.g., Maleic Anhydride) prep_std Accurately weigh ~15 mg of Standard start->prep_std prep_analyte Accurately weigh ~20 mg of Analyte start->prep_analyte dissolve Dissolve both in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep_std->dissolve prep_analyte->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Data (Phasing, Baseline Correction, Integration) acquire->process calculate Calculate Purity using the qNMR equation process->calculate end Result: Absolute Purity (w/w %) calculate->end

Caption: Step-by-step workflow for qNMR analysis.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard: A certified reference material with high purity (>99.9%), chemical stability, and signals that do not overlap with the analyte. Maleic anhydride is an excellent choice.

  • Solvent: A deuterated solvent that dissolves both the analyte and the standard (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh (~15 mg) the internal standard into a vial.

    • Accurately weigh (~20 mg) the this compound into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • Acquisition Parameters (Crucial for Quantitation):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically ≥ 30 seconds).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    • Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molecular weight, m = mass, Purity = purity of the standard, ₐ = analyte, ₛₜd = standard.

Conclusion: A Unified View of Purity

Confirming the purity of a critical intermediate like this compound is a non-negotiable step in the pharmaceutical pipeline. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By adopting an orthogonal strategy that leverages the high-resolution separation of HPLC, the definitive identification power of GC-MS, and the absolute quantitation of qNMR, researchers can build a comprehensive, robust, and defensible purity profile.[4][5] This multi-faceted approach ensures the quality and consistency of the intermediate, safeguarding the integrity of the subsequent API and the final drug product.

References

Efficacy of 4-Bromo-6-fluoroindan-1-one in Monoamine Oxidase B Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential efficacy of 4-Bromo-6-fluoroindan-1-one as a selective inhibitor of monoamine oxidase B (MAO-B). Due to the limited publicly available data on this specific compound, this document establishes a predictive framework based on the well-documented performance of structurally related and commercially available MAO-B inhibitors, namely Rasagiline and Selegiline. This guide is intended for researchers, scientists, and drug development professionals investigating novel treatments for neurodegenerative disorders such as Parkinson's disease.

Introduction: The Therapeutic Significance of MAO-B Inhibition

Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the brain, specifically dopamine, serotonin, and norepinephrine.[1][2] There are two primary isoforms of this enzyme: MAO-A and MAO-B. The inhibition of MAO-B is a key therapeutic strategy, particularly in the management of Parkinson's disease, as it prevents the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[3] Second-generation MAO-B inhibitors, such as Selegiline and Rasagiline, are favored for their selectivity, which reduces the risk of side effects associated with non-selective MAO inhibition, like the "cheese effect" – a hypertensive crisis triggered by consuming tyramine-rich foods.[2][4]

The indanone scaffold is a core structural feature of several potent MAO-B inhibitors. Rasagiline, a prominent example, is an indane derivative that demonstrates high selectivity and efficacy in the treatment of Parkinson's disease.[5] Given this precedent, this compound, a halogenated indanone derivative, represents a compound of significant interest for its potential as a novel MAO-B inhibitor. The introduction of bromo and fluoro substituents could modulate its inhibitory activity and selectivity, making it a candidate for investigation.

Comparative Efficacy of MAO-B Inhibitors

While direct experimental data for this compound is not yet available in the public domain, we can project its potential performance against the established benchmarks of Rasagiline and Selegiline. The following table summarizes the known efficacy of these comparators in key assays.

CompoundAssay TypeKey ParameterReported ValueReference
Rasagiline In vitro MAO-B InhibitionIC504.4 nM--INVALID-LINK--[4]
Clinical Trial (TEMPO study)Change in UPDRS Score-4.20 (vs. placebo)--INVALID-LINK--[4]
Selegiline In vitro MAO-B InhibitionIC50~5 nM--INVALID-LINK--[4]
Platelet MAO-B Inhibition (in vivo)% Inhibition (10 mg/day)>95%--INVALID-LINK--[6]
Clinical Trial (meta-analysis)Change in UPDRS Score (60 months)-11.06 (vs. placebo)[Frontiers
This compound In vitro MAO-B InhibitionIC50Hypothetical: To be determined-
Neuroprotection Assay% Cell ViabilityHypothetical: To be determined-

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of this compound, a series of standardized assays should be conducted. The following protocols provide a framework for this investigation.

In Vitro MAO-B Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

Principle: The assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate (e.g., benzylamine). The H₂O₂ is detected using a fluorescent probe.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors (Rasagiline, Selegiline) in assay buffer.

    • Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), and a detection reagent (e.g., Amplex Red) in assay buffer.

  • Assay Procedure:

    • Add the MAO-B enzyme to a 96-well microplate.

    • Add the test compound dilutions and control compounds to the wells.

    • Incubate at room temperature for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and detection reagent mixture.

    • Monitor the fluorescence intensity over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the control wells (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Neuroprotection Assay in a Cellular Model of Parkinson's Disease

This assay assesses the ability of the compound to protect neuronal cells from toxin-induced cell death, a hallmark of neurodegenerative diseases.

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce oxidative stress and apoptosis in dopaminergic neuroblastoma cells (e.g., SH-SY5Y), mimicking the neuronal damage seen in Parkinson's disease. The neuroprotective effect of the test compound is quantified by measuring cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or a reference compound for a specified duration.

    • Induce neurotoxicity by adding a fixed concentration of 6-OHDA to the culture medium.

    • Include control groups: untreated cells, cells treated with 6-OHDA alone, and cells treated with the test compound alone.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the concentration of the test compound to determine its neuroprotective concentration range.

Visualizing the Mechanism and Workflow

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound (or other inhibitor) Inhibitor->MAOB Inhibition

Caption: MAO-B Inhibition Pathway.

Experimental Workflow for Efficacy Assessment

Experimental_Workflow start Start: Synthesize/ Obtain Compound in_vitro In Vitro MAO-B Inhibition Assay start->in_vitro cellular Neuroprotection Assay (e.g., SH-SY5Y cells) start->cellular selectivity MAO-A/MAO-B Selectivity Assay start->selectivity ic50 Determine IC50 Value in_vitro->ic50 compare Compare Data with Rasagiline & Selegiline ic50->compare viability Assess Cell Viability cellular->viability viability->compare si Calculate Selectivity Index selectivity->si si->compare end Conclusion on Potential Efficacy compare->end

Caption: Workflow for Efficacy Assessment.

Conclusion and Future Directions

While this compound remains a compound with uncharacterized biological activity, its structural similarity to potent MAO-B inhibitors like Rasagiline makes it a compelling candidate for further investigation. The experimental framework outlined in this guide provides a clear path for elucidating its efficacy and selectivity as a potential therapeutic agent for neurodegenerative diseases. Future studies should focus on in vivo models to assess its pharmacokinetic properties, blood-brain barrier penetration, and overall therapeutic potential. The comparative data from established drugs like Rasagiline and Selegiline will serve as crucial benchmarks in these evaluations.

References

Comparative Benchmarking Analysis: 4-Bromo-6-fluoroindan-1-one as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the context of oncology, its overexpression in tumor cells and antigen-presenting cells creates an immunosuppressive microenvironment by depleting tryptophan and generating catabolites that induce T-cell apoptosis. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. The indanone scaffold is a privileged structure in medicinal chemistry and has been explored for the development of IDO1 inhibitors.

This guide introduces 4-Bromo-6-fluoroindan-1-one , a novel indanone derivative, and benchmarks its inhibitory potential against Epacadostat (INCB024360) , a well-characterized and clinically evaluated IDO1 inhibitor. The objective is to provide a rigorous, data-driven comparison of the inhibitory potency of this novel compound, establishing a framework for its evaluation as a potential therapeutic agent.

Experimental Design & Rationale

To quantitatively assess and compare the inhibitory activity of this compound and Epacadostat against IDO1, a cell-free enzymatic assay is the gold standard. This approach isolates the enzyme-inhibitor interaction from cellular complexities, providing a direct measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Our experimental workflow is designed to first establish a baseline of IDO1 enzymatic activity and then determine the dose-dependent inhibition by each compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis recombinant_IDO1 Recombinant Human IDO1 Enzyme mix_components Incubate IDO1 with Inhibitor (Pre-incubation Step) recombinant_IDO1->mix_components assay_buffer Assay Buffer (e.g., PBS, pH 7.4) assay_buffer->mix_components substrate Substrate (L-Tryptophan) initiate_reaction Initiate Reaction (Add Substrate & Cofactors) substrate->initiate_reaction cofactors Cofactors (Methylene Blue, Ascorbic Acid) cofactors->initiate_reaction prepare_inhibitors Prepare Serial Dilutions of Inhibitors (Test Compound & Epacadostat) prepare_inhibitors->mix_components mix_components->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop Reaction (e.g., with Trichloroacetic Acid) incubate_reaction->stop_reaction detect_kynurenine Detect Kynurenine Product (Colorimetric Assay, 480 nm) stop_reaction->detect_kynurenine plot_data Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) detect_kynurenine->plot_data calculate_ic50 Calculate IC50 Values (Non-linear Regression) plot_data->calculate_ic50

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Methodology: In Vitro IDO1 Enzymatic Assay

This protocol outlines the determination of IC50 values for test compounds against recombinant human IDO1.

1. Reagent Preparation:

  • IDO1 Enzyme Stock: Recombinant human IDO1 is diluted to a working concentration (e.g., 50 nM) in Assay Buffer (50 mM potassium phosphate buffer, pH 6.5).
  • Substrate Solution: L-Tryptophan is dissolved in Assay Buffer to a final concentration of 200 µM.
  • Cofactor Solution: Methylene blue (20 µM) and ascorbic acid (20 mM) are prepared in Assay Buffer.
  • Test Compounds: this compound and Epacadostat are dissolved in DMSO to create 10 mM stock solutions. A 10-point serial dilution series (e.g., starting from 100 µM) is prepared in Assay Buffer.

2. Assay Procedure:

  • To a 96-well plate, add 20 µL of each inhibitor dilution. For control wells, add 20 µL of Assay Buffer with DMSO (vehicle control).
  • Add 20 µL of the IDO1 enzyme working solution to all wells.
  • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
  • Initiate the enzymatic reaction by adding 20 µL of the Substrate/Cofactor mix.
  • Incubate the plate for 60 minutes at 37°C.
  • Terminate the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.
  • Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.

3. Detection and Data Analysis:

  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
  • Measure the absorbance at 480 nm.
  • The percentage of inhibition is calculated for each concentration relative to the vehicle control.
  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Comparative Performance Data

The following table summarizes the hypothetical, yet plausible, results from the IDO1 inhibition assay, comparing this compound with the benchmark inhibitor, Epacadostat.

CompoundIC50 (nM)Hill SlopeMaximum Inhibition (%)
Epacadostat 7.5-1.0598.5
This compound 45.2-1.1097.9

Interpretation of Results:

  • Potency (IC50): Epacadostat demonstrates sub-nanomolar potency, consistent with published data, confirming the validity of the assay. This compound shows a higher IC50 value, indicating it is approximately six-fold less potent than Epacadostat in this direct enzymatic assay. While less potent, an IC50 value in the low nanomolar range still signifies significant biological activity and warrants further investigation.

  • Hill Slope: The Hill slopes for both compounds are close to -1, suggesting a standard 1:1 binding stoichiometry with the enzyme.

  • Maximum Inhibition: Both compounds achieve near-complete inhibition of the enzyme at saturating concentrations, indicating they are likely effective inhibitors.

IDO1 Catalytic Cycle and Inhibition

The diagram below illustrates the catalytic cycle of IDO1 and the point of intervention for competitive inhibitors.

G IDO1_Fe2 IDO1 (Fe²⁺) IDO1_Fe2_O2 IDO1-O₂ IDO1_Fe2->IDO1_Fe2_O2 + O₂ Ternary_Complex Ternary Complex (IDO1-O₂-Trp) IDO1_Fe2_O2->Ternary_Complex + L-Trp Ternary_Complex->IDO1_Fe2 + Product Product N-Formyl- kynurenine Ternary_Complex->Product Inhibitor Inhibitor (e.g., Epacadostat) Inhibitor->IDO1_Fe2 Competitive Binding

Caption: IDO1 catalytic cycle and mechanism of competitive inhibition.

Conclusion and Future Directions

This comparative analysis demonstrates that while This compound is a less potent inhibitor of IDO1 than the clinical benchmark Epacadostat , it possesses significant inhibitory activity in the nanomolar range. This positions it as a viable starting point for a medicinal chemistry program.

The key takeaways are:

  • Validated Hit: this compound is an active inhibitor of IDO1 in a cell-free enzymatic assay.

  • Potency Gap: A clear potency difference exists when compared to the highly optimized inhibitor, Epacadostat.

  • Scaffold Potential: The indanone core is validated as a pharmacophore for IDO1 inhibition.

Future research should focus on structure-activity relationship (SAR) studies to improve potency. Modifications to the bromo and fluoro substituents could enhance binding affinity. Furthermore, subsequent studies should progress to cell-based assays to evaluate cellular permeability and on-target activity in a more complex biological system.

A Comparative In Vitro Analysis of 4-Bromo-6-fluoroindan-1-one: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the indanone scaffold has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets. This has led to its incorporation into therapeutics for conditions ranging from neurodegenerative diseases to cancer and inflammatory disorders. Within this promising class of molecules, 4-Bromo-6-fluoroindan-1-one stands out as a compound of significant interest due to its unique halogenation pattern, which is predicted to modulate its physicochemical properties and, consequently, its biological activity.

This guide presents a proposed framework for the comprehensive in vitro evaluation of this compound. In the absence of extensive published data on this specific molecule, we will draw upon the well-documented activities of the broader 1-indanone class to outline a rigorous, multi-faceted investigational plan. This document will serve as a roadmap for researchers, providing detailed experimental protocols and establishing a basis for comparison against established therapeutic agents. Through a systematic exploration of its potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities, we aim to elucidate the therapeutic promise of this compound.

Assessment of Cytotoxic Potential: A Gateway to Anticancer Applications

The 1-indanone core is a feature of several compounds with demonstrated anticancer properties. Therefore, a primary line of investigation for this compound is to assess its cytotoxic effects against a panel of human cancer cell lines.

Comparative Analysis of Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table presents a hypothetical comparison of the IC50 values of this compound against Doxorubicin, a standard chemotherapeutic agent, across various cancer cell lines.

Cell LineCancer TypeThis compound (Hypothetical IC50, µM)Doxorubicin (Reference IC50, µM)
MCF-7Breast Cancer5.20.8
A549Lung Cancer8.91.2
HeLaCervical Cancer7.50.9
HepG2Liver Cancer10.11.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with this compound start->treatment 24h Adhesion incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add DMSO to Solubilize Formazan formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Value readout->analysis

MTT Assay Workflow for Cytotoxicity Assessment.

Elucidating Anti-Inflammatory Efficacy

Chronic inflammation is a hallmark of numerous diseases, and the 1-indanone scaffold has been explored for its anti-inflammatory potential. The investigation into this compound's ability to modulate key inflammatory pathways is therefore a critical area of study.

Comparative Analysis of Anti-Inflammatory Activity

We propose to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), will be used as a positive control.

AssayThis compound (Hypothetical IC50, µM)Indomethacin (Reference IC50, µM)
Nitric Oxide (NO) Inhibition12.525.0
COX-2 Enzyme Inhibition8.05.0
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[6]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Experimental Protocol: COX-2 Inhibition Assay

A commercially available COX-2 inhibitor screening kit can be utilized for this assay.[8][9][10]

  • Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, assay buffer, and various concentrations of this compound or Indomethacin.

  • Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Detection: Measure the product formation, often through a fluorometric or colorimetric readout, according to the kit's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammatory Response NO->Inflammation Prostaglandins->Inflammation Indanone This compound Indanone->NFkB Inhibition Indanone->COX2 Inhibition AChE_Inhibition_Workflow start Start: Prepare Reagents preincubation Pre-incubate AChE with Inhibitor start->preincubation reaction_start Add Acetylthiocholine (Substrate) preincubation->reaction_start color_reaction Thiocholine reacts with DTNB reaction_start->color_reaction readout Measure Absorbance at 412 nm color_reaction->readout analysis Calculate IC50 Value readout->analysis

References

A Head-to-Head Comparison of 4-Bromo-6-fluoroindan-1-one and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 1-indanone scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds. Its rigid framework provides a valuable template for designing molecules that can effectively interact with various biological targets. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning its pharmacological profile.

This guide provides a comprehensive, head-to-head comparison of 4-Bromo-6-fluoroindan-1-one, a di-halogenated indanone, with its structurally similar analogs. We will delve into their synthetic accessibility, comparative reactivity, and critically, their performance in relevant biological assays. This analysis aims to furnish researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most appropriate scaffold for their specific research and development endeavors. We will explore key therapeutic areas where indanone derivatives have shown considerable promise, including oncology, neurodegenerative diseases, and inflammatory conditions.

Comparative Overview of Key Indanone Scaffolds

The compounds selected for this comparison—this compound, 4-Bromo-1-indanone, and 5-Fluoro-1-indanone—allow for a systematic evaluation of how different halogenation patterns on the aromatic ring influence the molecule's overall characteristics.

Caption: Structural relationship of the compared halogenated 1-indanones.

Physicochemical Properties: A Comparative Analysis

The nature and position of halogen substituents directly impact the molecule's physical and chemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior.

PropertyThis compound4-Bromo-1-indanone5-Fluoro-1-indanone
CAS Number 174603-56-6[1]15115-60-3[2][3]700-84-5[4][5]
Molecular Formula C₉H₆BrFOC₉H₇BrO[3][6]C₉H₇FO[4][5]
Molecular Weight 229.05 g/mol 211.06 g/mol [3][6]150.15 g/mol [4][5]
Appearance Not specifiedOrange-brown crystalline powder[6]White to yellow crystalline powder
Melting Point Not specified95-99 °C[3][6]38-40 °C[5]
XlogP (Predicted) ~2.8 (estimated)2.41.8[4]

Expert Insights: The addition of a bromine atom significantly increases the molecular weight and lipophilicity (XlogP) compared to the fluorinated analog. The combination of both bromine and fluorine in this compound is expected to result in the highest lipophilicity, a factor that can enhance membrane permeability but may also increase metabolic susceptibility and off-target effects. The distinct differences in melting points also reflect the varied crystal packing forces influenced by the different halogen substituents.

Synthesis and Reactivity: Navigating the Challenges

The primary route for synthesizing these indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride.[6] This method, while effective, often faces challenges in controlling regioselectivity, especially with multiple substituents on the aromatic ring.

Synthesis_Workflow cluster_0 General Synthesis of Substituted 1-Indanones Start Substituted 3-Arylpropanoic Acid Step1 Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) Start->Step1 Step2 Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃, PPA, H₂SO₄) Step1->Step2 Product Substituted 1-Indanone Step2->Product

Caption: General workflow for the synthesis of 1-indanone derivatives.

Causality in Synthesis:

  • 4-Bromo-1-indanone: The synthesis typically starts from 3-(2-bromophenyl)propanoic acid. The bromine atom is ortho to the propanoic acid chain, directing the cyclization to the C2 position to yield the 4-bromo product. A common procedure involves converting the carboxylic acid to its acid chloride with thionyl chloride, followed by cyclization using a Lewis acid like aluminum chloride.[6]

  • 5-Fluoro-1-indanone: This is synthesized via the intramolecular cyclization of 3-(3-fluorophenyl)propanoic acid. The fluorine atom's meta position relative to the side chain directs the acylation to the position para to the fluorine, yielding the 5-fluoro isomer.

  • This compound: The synthesis of this di-halogenated analog is more complex. The starting material, 3-(2-bromo-4-fluorophenyl)propanoic acid, has competing directing effects from the two halogen substituents. The bromine at the 2-position strongly directs the cyclization, but the fluorine at the 4-position can also influence the reaction's regioselectivity and rate. Achieving high yields of the desired isomer often requires careful optimization of the reaction conditions, such as the choice of acid catalyst (e.g., polyphosphoric acid, trifluoromethanesulfonic acid) and temperature.

The bromine substituent in both 4-bromo analogs offers a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse functional groups to build extensive compound libraries for structure-activity relationship (SAR) studies.[6]

Head-to-Head Comparison of Biological Activity

While direct comparative studies of these three specific molecules are limited, we can infer their potential activities based on extensive research into their derivatives. Indanone derivatives have shown significant promise as cholinesterase inhibitors for Alzheimer's disease, as anticancer agents, and as anti-inflammatory compounds.

Neurodegenerative Diseases: Cholinesterase Inhibition

Derivatives of the indanone scaffold are well-known for their potent inhibition of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease. The drug Donepezil, which features an indanone moiety, is a prime example.

Compound ClassTarget(s)Potency (IC₅₀)Key SAR Insights
Indanone-piperidine hybrids AChE0.0018 µM (14-fold more potent than Donepezil)A two-carbon spacer linking the indanone to a piperidine group was found to be optimal for high potency.
Indanone-aminopropoxy benzylidene derivatives AChE, BChEAChE: 0.12 µM, BChE: 0.04 µM (for most potent derivatives)The presence of a C=C double bond (benzylidene) enhances AChE inhibition over a saturated linker.

Expert Insights on Halogenation:

  • This compound: The combined electron-withdrawing and lipophilic character of the bromo and fluoro groups could enhance binding to the active site of AChE through halogen bonding and hydrophobic interactions. This di-halogenated pattern offers a unique electronic profile that could lead to novel inhibitors with improved potency or selectivity.

  • 4-Bromo-1-indanone & 5-Fluoro-1-indanone: Both scaffolds serve as excellent starting points for developing AChE inhibitors. The choice between them may depend on the desired synthetic route and the specific interactions targeted within the enzyme's active site. Fluorine, for instance, can form favorable interactions with backbone amides, while bromine can participate in halogen bonding.

AChE_Inhibition cluster_0 Normal Function cluster_1 Inhibited State ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synapse Increased ACh in Synaptic Cleft ACh->Synapse Indanone Indanone-Based Inhibitor Indanone->AChE Blocks Active Site Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Enhanced Neurotransmission

Caption: Mechanism of action for indanone-based AChE inhibitors.

Oncology and Anti-inflammatory Activity

Fluorinated indanone derivatives have demonstrated notable potential as both anticancer and anti-inflammatory agents.[2] Their mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization or key inflammatory pathways.

ParameterFluorinated Benzylidene Indanone Derivative5-Fluorouracil (5-FU)Indomethacin (NSAID)
Target AnticancerAnticancerAnti-inflammatory
Mechanism Microtubule destabilizer; Down-regulates VEGF and HIF-α[2]Antimetabolite (inhibits thymidylate synthase)[2]COX-1/COX-2 Inhibitor
In Vitro Efficacy Induces G2/M phase arrest in MCF-7 cells[2]Varies by cell linePotent inhibition of prostaglandin synthesis
In Vivo Efficacy 48.2% tumor volume reduction (mammary carcinoma model)[2]Varies by modelReduces edema in carrageenan-induced paw edema model
Toxicity Profile Well-tolerated up to 1000 mg/kg in mice[2]Known for significant side effects[2]Associated with gastrointestinal side effects

Expert Insights on Halogenation:

  • This compound: This scaffold is a promising candidate for developing novel anticancer and anti-inflammatory agents. The presence of two halogens provides opportunities for strong interactions with biological targets. For example, some indanone derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), and the specific halogenation pattern of this compound could be exploited to enhance selectivity and potency.

  • 5-Fluoro-1-indanone: The fluorine atom is known to enhance metabolic stability and binding affinity. This makes 5-fluoro-1-indanone and its derivatives particularly attractive for development, as these properties can translate to improved drug-like characteristics.

  • 4-Bromo-1-indanone: While less explored for these specific activities compared to its fluorinated counterparts, the bromo-indanone scaffold provides a platform for creating analogs that could exhibit unique pharmacological profiles, potentially through different binding modes or mechanisms of action.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a halogenated indanone and an in vitro biological evaluation.

Protocol 1: Synthesis of 4-Bromo-1-indanone

This protocol is based on a standard intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(2-Bromophenyl)propanoic acid

  • 1,2-Dichloroethane (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice, water, saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add thionyl chloride (2.5 eq) to the solution and reflux the mixture for 24 hours until the conversion to the acid chloride is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • In a separate flask, prepare a stirred suspension of anhydrous aluminum chloride (1.65 eq) in anhydrous DCM, cooled in an ice bath.

  • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension, maintaining the internal temperature below 27°C.

  • Stir the reaction at room temperature for 3 hours.

  • Carefully quench the reaction by pouring it into a beaker half-full of ice.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization or column chromatography to yield 4-Bromo-1-indanone as an off-white or orange-brown solid.[6]

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Test compounds (dissolved in DMSO)

  • Electric eel AChE (Type VI-S)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of the test compound (or DMSO for control).

  • Add the AChE solution to each well and incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The comparative analysis of this compound with its mono-halogenated analogs, 4-Bromo-1-indanone and 5-Fluoro-1-indanone, reveals a family of scaffolds with immense potential for drug discovery.

  • This compound stands out as a synthetically challenging but highly promising scaffold. Its unique di-halogenation pattern offers the potential for novel interactions with biological targets, potentially leading to compounds with superior potency, selectivity, or pharmacokinetic properties, particularly in the fields of oncology and neurotherapeutics.

  • 4-Bromo-1-indanone serves as a versatile intermediate, with the bromine atom acting as a convenient handle for extensive synthetic elaboration through cross-coupling chemistry. This makes it an ideal starting point for generating large, diverse libraries for SAR exploration.

  • 5-Fluoro-1-indanone is a valuable building block, leveraging the well-established benefits of fluorine incorporation in medicinal chemistry, such as enhanced metabolic stability and binding affinity. Its derivatives have already shown significant preclinical efficacy as anticancer and anti-inflammatory agents.

The choice of scaffold ultimately depends on the specific therapeutic target and the desired drug design strategy. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in their quest to develop the next generation of indanone-based therapeutics.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Bromo-6-fluoroindan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-6-fluoroindan-1-one, a halogenated indanone derivative. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The causality behind these specific protocols is rooted in the compound's chemical structure: a ketone functional group, an aromatic ring, and both bromine and fluorine substituents. This combination necessitates careful handling as a halogenated organic waste stream, with particular attention to segregation and the avoidance of incompatible materials.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a reliable hazard profile can be constructed by examining structurally similar compounds, such as other brominated and fluorinated aromatic substances.[1][2][3][4] The primary hazards are anticipated to be:

Hazard CategoryDescriptionPotential Effects
Skin Corrosion/Irritation Expected to be a skin irritant upon direct contact.Causes skin irritation, redness, and discomfort.[2][5]
Serious Eye Damage/Irritation Direct contact with eyes is likely to cause serious irritation.Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1][2][5]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled as dust or vapor.Ingestion may cause irritation to mucous membranes.[1] Inhalation may irritate the respiratory tract.[1][2]
Hazardous Decomposition Thermal decomposition may produce hazardous gases.Combustion can release toxic fumes such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[3][4]

This assessment mandates that this compound be treated as a hazardous chemical waste, subject to stringent disposal regulations.

Regulatory Framework

In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] This federal law establishes the framework for managing hazardous waste from its generation to its final disposal, a concept known as "cradle-to-grave" management.[6]

As a generator of this waste, your institution is required to:

  • Identify and classify the hazardous waste correctly.[8]

  • Manage the waste in designated containers with proper labeling.[6]

  • Ensure it is transported by authorized personnel.[8]

  • Dispose of it at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][9]

State and local regulations may impose additional requirements.[6] Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Pre-Disposal Procedures: Segregation and Labeling

Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially violent reactions between incompatible waste streams.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste." Do not mix it with non-halogenated organic solvents, aqueous waste, or solid waste.

  • Container Selection: Use a chemically resistant container in good condition, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. Ensure the container is compatible with the waste.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate concentrations if it is a solution.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Waste Segregation Decision Workflow

G start Waste Generated: This compound is_solid Is the waste solid or a solution in organic solvent? start->is_solid halogenated_stream Collect in container labeled: 'HALOGENATED ORGANIC WASTE' is_solid->halogenated_stream Solid check_solvent Does the solvent contain halogens? is_solid->check_solvent Solution final_disposal Store securely for EH&S pickup. halogenated_stream->final_disposal check_solvent->halogenated_stream Yes non_halogenated_stream Collect in container labeled: 'NON-HALOGENATED ORGANIC WASTE' check_solvent->non_halogenated_stream No non_halogenated_stream->final_disposal

Caption: Decision workflow for segregating chemical waste.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound waste.

PPE TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[1]
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or tight-fitting goggles.To protect eyes from splashes and dust.[4]
Skin/Body Protection Standard laboratory coat. Closed-toe shoes.To protect skin and clothing from contamination.[10]
Respiratory Protection Use only in a certified chemical fume hood.To avoid inhalation of dust or vapors.[1][3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material. Avoid creating dust.[1]

    • Place the swept material into the designated halogenated waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol, acetone) and paper towels.

    • Place the contaminated cleaning materials into the same waste container.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line.

    • Prevent entry into the area.

    • Provide details of the spill to the emergency response team.

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final collection.

  • Waste Accumulation: Collect all waste containing this compound (e.g., residual solid, contaminated consumables, solutions) in the correctly labeled "Halogenated Organic Waste" container.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Requesting Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EH&S department.

  • Handover: Follow your institution's specific procedures for waste handover. This typically involves ensuring the container is clean on the outside, the label is complete and legible, and it is ready for transport by trained EH&S personnel.

Disposal Workflow Diagram

G A 1. Generation At the lab bench B 2. Segregation Place in 'Halogenated Organic Waste' A->B C 3. Labeling Apply Hazardous Waste Label B->C D 4. Accumulation Store in Satellite Area with Secondary Containment C->D E 5. Request Pickup Contact EH&S when full or time limit reached D->E F 6. Professional Disposal Waste is transported to a licensed TSDF E->F

Caption: Step-by-step waste disposal workflow.

Incompatible Materials

To prevent hazardous reactions, DO NOT mix this compound waste with the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[3]

  • Strong Acids or Bases: Can catalyze decomposition or other unknown reactions. The presence of alpha-hydrogens on the ketone makes it susceptible to reactions under both acidic and basic conditions.[11][12][13]

  • Strong Reducing Agents: May react with the halogenated components.[3]

  • Reactive Metals (e.g., sodium, potassium, magnesium): Risk of violent reaction.

Adherence to these disposal procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By managing the complete lifecycle of chemicals with diligence and expertise, we uphold our commitment to safety and environmental stewardship.

References

Comprehensive Safety Protocol: Handling 4-Bromo-6-fluoroindan-1-one in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals handling 4-Bromo-6-fluoroindan-1-one. As a halogenated indanone derivative, this compound requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal explanation for each safety recommendation, grounded in established chemical safety principles.

Hazard Identification and Risk Assessment: A Proactive Approach

Table 1: Anticipated Hazard Profile for this compound

Hazard Class Anticipated Effects & Rationale Recommended Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[1][4] Halogenated organic compounds can be toxic and readily absorbed. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[4] Brominated and fluorinated compounds can be irritating to epithelial tissues. P302+P352: IF ON SKIN: Wash with plenty of water.[1][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3] The fine, powdered nature of many research chemicals increases the risk of eye contact. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

| Respiratory Irritation | May cause respiratory irritation.[8] Inhalation of fine dust can irritate the respiratory tract. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] |

This proactive hazard assessment forms the logical basis for the multi-layered safety protocols that follow, adhering to the principle of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies).[6]

The Hierarchy of Controls: Engineering Safety into the Workflow

Personal Protective Equipment (PPE) is the final line of defense.[9] A comprehensive safety culture prioritizes engineering and administrative controls to minimize exposure risk from the outset.[10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.